molecular formula C8H18O9S2 B606175 Bis-PEG3-sulfonic acid

Bis-PEG3-sulfonic acid

货号: B606175
分子量: 322.4 g/mol
InChI 键: ZBAMFIBUYBWIBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis-PEG3-sulfonic acid is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMFIBUYBWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG3-sulfonic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG3-sulfonic acid is a homobifunctional crosslinking reagent characterized by a short polyethylene (B3416737) glycol (PEG) spacer flanked by two sulfonic acid terminal groups. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications in biomedical research and drug development. The inherent hydrophilicity and biocompatibility of the PEG linker, combined with the strong acidic nature of the sulfonic acid moieties, make this molecule a versatile tool for bioconjugation, surface modification, and the development of advanced therapeutic platforms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its synthesis and application are provided, alongside structured data and workflow visualizations to support its practical implementation in a laboratory setting.

Core Structure and Physicochemical Properties

This compound, with the IUPAC name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid), is a discrete PEG (dPEG®) linker.[1] This means it has a precisely defined length and molecular weight, which is crucial for the synthesis of well-defined and homogenous bioconjugates. The molecule consists of a triethylene glycol core, which imparts flexibility and hydrophilicity.[2] At each terminus of this PEG chain is a sulfonic acid (-SO₃H) group.

The sulfonic acid groups are highly acidic and will be deprotonated to form sulfonate groups (-SO₃⁻) at physiological pH, conferring a negative charge to the molecule.[3] This charge, along with the PEG chain, significantly enhances the aqueous solubility of the linker and any molecule it is conjugated to.[2][3] This property is particularly advantageous for improving the solubility and formulation of hydrophobic drugs.[3]

Data Presentation: Physicochemical Properties
PropertyValueReference/Note
IUPAC Name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid)[1]
Synonyms This compound[1]
CAS Number 255831-16-4[1]
Molecular Formula C₈H₁₈O₉S₂[1]
Molecular Weight 322.34 g/mol [1]
Exact Mass 322.0392[1]
Elemental Analysis C, 29.81; H, 5.63; O, 44.67; S, 19.89[1]
SMILES O=S(=O)(O)CCOCCOCCOCCS(=O)(=O)O[4]
Appearance Expected to be a solid or oilBased on similar short-chain PEG derivatives.
Solubility High in aqueous solutions, DMSO, DMFThe PEG chain and sulfonic acid groups confer high hydrophilicity.[2]
pKa < 2Sulfonic acids are strong acids and are expected to be fully deprotonated at physiological pH.[3]
Storage Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Protect from moisture.[1] The sulfonic acid groups are stable, but the ether linkages in the PEG chain can be susceptible to oxidation over long periods under harsh conditions.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

An experimentally validated protocol for the direct synthesis of this compound is not widely available in the literature. However, a common and effective method for the synthesis of similar bis-sulfonated PEGs involves a two-step process starting from the corresponding diol, triethylene glycol. This proposed protocol is adapted from established chemical transformations for analogous compounds.

Step 1: Tosylation of Triethylene Glycol

The first step involves the conversion of the terminal hydroxyl groups of triethylene glycol into tosylates. Tosylates are excellent leaving groups, which facilitates the subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Sodium Sulfite (B76179)

The second step is a nucleophilic substitution reaction where the tosylate groups are displaced by sulfite ions to form the target sulfonic acid.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Sulfonation A Triethylene Glycol D Bis-PEG3-ditosylate (Intermediate) A->D Reaction B p-Toluenesulfonyl chloride (TsCl) B->D C Pyridine (base) C->D G This compound (Final Product) D->G Nucleophilic Substitution E Sodium Sulfite (Na2SO3) E->G F Ethanol (B145695)/Water (Solvent) F->G

Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • Triethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Step 1: Synthesis of Bis-PEG3-ditosylate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triethylene glycol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Bis-PEG3-ditosylate.

Step 2: Synthesis of this compound

  • Dissolve the crude Bis-PEG3-ditosylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium sulfite (2.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, acidify the solution with concentrated HCl.

  • The product can be purified by ion-exchange chromatography or by precipitation and recrystallization.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research.

PROTACs and ADCs

This compound is an effective linker for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker's length, flexibility, and hydrophilicity are critical for the formation of a stable and productive ternary complex. The hydrophilicity of the this compound linker can improve the solubility and cell permeability of the resulting PROTAC.

Similarly, in ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilicity of the linker can help to mitigate the hydrophobicity of the payload, reducing aggregation and improving the pharmacokinetic profile of the ADC.

Experimental Protocol: Conceptual Workflow for PROTAC Synthesis

This protocol outlines a general strategy for the synthesis of a PROTAC using a bifunctional linker like this compound. This typically involves sequential coupling reactions.

Materials:

  • This compound (with appropriate protecting groups if necessary)

  • Protein of Interest (POI) ligand with a reactive handle (e.g., an amine)

  • E3 ligase ligand with a reactive handle (e.g., an amine)

  • Coupling agents (e.g., HATU, EDC/NHS)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction: Dissolve the this compound linker (1.0 eq) and the POI ligand (1.0 eq) in an anhydrous solvent. Add a coupling agent and a non-nucleophilic base. Stir at room temperature until the reaction is complete. Purify the ligand-linker intermediate.

  • Second Coupling Reaction: Dissolve the purified ligand-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in an anhydrous solvent. Add a coupling agent and a non-nucleophilic base. Stir at room temperature until the reaction is complete.

  • Deprotection (if necessary): If protecting groups were used on the sulfonic acid moieties, remove them in a final step.

  • Purification: Purify the final PROTAC molecule using preparative HPLC. Characterize the product by LC-MS and NMR.

G cluster_0 PROTAC Synthesis Workflow A This compound (Linker) D Ligand-Linker Intermediate A->D 1. Coupling Reaction B POI Ligand B->D C E3 Ligase Ligand E Final PROTAC C->E D->E 2. Coupling Reaction

Conceptual workflow for PROTAC synthesis.
Surface Modification

The sulfonic acid groups of this compound can be used to modify surfaces, such as metal oxides and nanoparticles.[2] This is valuable for improving the dispersion and stability of nanoparticles in aqueous solutions and for creating biocompatible coatings that reduce non-specific protein adsorption.[2]

Conclusion

This compound is a versatile and valuable bifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, combined with the hydrophilicity of the PEG spacer and the strong acidity of the terminal sulfonic acid groups, provides a powerful tool for enhancing the properties of therapeutic molecules and nanomaterials. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in the laboratory.

References

An In-depth Technical Guide to Bis-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG3-sulfonic acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It details the molecule's core physicochemical properties, its applications in research and drug development, and a plausible experimental protocol for its synthesis.

Core Properties and Significance

This compound is a valuable tool in bioconjugation and drug delivery. Its structure features a flexible, hydrophilic triethylene glycol (PEG3) spacer terminated by two sulfonic acid groups. The sulfonic acid moiety (-SO₃H) is a strong acid that is deprotonated at physiological pH, conferring a negative charge. This fundamental characteristic imparts several advantageous properties to conjugated molecules.

The primary role of the sulfonic acid group is to significantly increase the aqueous solubility of the linker and any molecule it is conjugated to.[1] This is particularly advantageous for hydrophobic drugs that are otherwise difficult to formulate for intravenous administration.[1] The hydrophilic PEG spacer further enhances this effect.[2] Consequently, this linker is widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates to improve their solubility and biocompatibility.[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid)[5]
CAS Number 255831-16-4[3][5]
Molecular Formula C₈H₁₈O₉S₂[3][5]
Molecular Weight 322.34 g/mol [5]
Exact Mass 322.0392[5]
Purity Typically ≥95%[2][4]
Appearance Not specified; likely a solid or oil
Solubility Soluble in aqueous solutions, DMSO, DMF[6]
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C[5]

Plausible Synthetic Pathway and Experimental Protocols

Step 1: Ditosylation of Triethylene Glycol

This initial step activates the terminal hydroxyl groups of the PEG spacer, converting them into good leaving groups for subsequent nucleophilic substitution.

  • Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270) (or triethylamine), anhydrous dichloromethane (B109758) (DCM).

  • Protocol:

    • Dissolve triethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath while stirring.

    • Add pyridine (2.5 equivalents) dropwise.

    • Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in DCM to the reaction mixture.

    • Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1 M HCl and perform an aqueous workup to extract the ditosylated product. Purify using column chromatography.

Step 2: Synthesis of the Dithiol Intermediate

The tosyl groups are displaced by a thiolating agent, which is then deprotected to yield the corresponding dithiol.

  • Materials: PEG3-ditosylate (from Step 1), sodium thioacetate (B1230152), anhydrous DMF or acetonitrile.

  • Protocol:

    • Dissolve the purified PEG3-ditosylate (1 equivalent) in anhydrous DMF.

    • Add sodium thioacetate (2.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 24 hours or heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., DCM).

    • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting thioacetate intermediate is then hydrolyzed under acidic or basic conditions to yield the dithiol.

Step 3: Oxidation to this compound

The final step involves the oxidation of the dithiol to the desired disulfonic acid.

  • Materials: PEG3-dithiol (from Step 2), an oxidizing agent (e.g., hydrogen peroxide), formic acid or acetic acid.

  • Protocol:

    • Dissolve the PEG3-dithiol (1 equivalent) in formic acid or acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add an excess of hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the final product using an appropriate method, such as recrystallization or ion-exchange chromatography.

Visualized Workflow: Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below, outlining the key transformations from the starting material to the final product.

G cluster_0 A Triethylene Glycol B PEG3-ditosylate A->B Ditosylation (TsCl, Pyridine) C PEG3-dithiol B->C Thiolation & Deprotection (NaSAc; Hydrolysis) D This compound C->D Oxidation (H₂O₂)

Caption: Plausible synthesis workflow for this compound.

References

Synthesis and Characterization of Bis-PEG3-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-sulfonic acid is a homobifunctional crosslinker that is gaining prominence in the fields of bioconjugation and drug delivery. Its structure features a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the aqueous solubility and biocompatibility of conjugated molecules.[1][2] The terminal sulfonic acid groups are strong acids that are deprotonated at physiological pH, conferring a negative charge and providing reactive handles for conjugation.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols and data presentation. This molecule is particularly relevant in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

PropertyValueReference(s)
IUPAC Name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid)[6][7]
Synonyms This compound[6][7]
Molecular Formula C₈H₁₈O₉S₂[6][7]
Molecular Weight 322.34 g/mol [6][7]
CAS Number 255831-16-4[6][7]
Appearance Typically a solid or viscous liquid
Purity ≥95%[6]
Solubility Soluble in water, DMSO, and DMF[7][8]
Storage Conditions Long-term storage at -20°C is recommended. For short-term, 0-4°C in a dry, dark place is suitable.[7]

Synthesis of this compound

The synthesis of this compound can be achieved through a robust, multi-step process starting from triethylene glycol. The general strategy involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by nucleophilic substitution to introduce the sulfonate functionality.

Synthetic Pathway Overview

G A Triethylene Glycol B Bis-PEG3-ditosylate A->B p-Toluenesulfonyl chloride, Pyridine (B92270) C Bis-PEG3-dithioacetate B->C Potassium thioacetate (B1230152), DMF D Bis-PEG3-dithiol C->D Acid or Base Hydrolysis E This compound D->E Oxidation (e.g., H₂O₂, formic acid)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Bis-PEG3-ditosylate

This initial step activates the terminal hydroxyl groups of triethylene glycol for subsequent nucleophilic substitution.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.

  • Base Addition: Add pyridine (2.5 equivalents) dropwise to the solution.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bis-PEG3-ditosylate. The product can be further purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Bis-PEG3-dithiol

This step involves a nucleophilic substitution with a thiolating agent, followed by hydrolysis.

  • Thioacetylation: Dissolve the Bis-PEG3-ditosylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add potassium thioacetate (2.5 equivalents) and stir the mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC.

  • Extraction: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Hydrolysis: Concentrate the organic layer and dissolve the crude dithioacetate intermediate in a suitable solvent like methanol. Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., sodium methoxide) and stir at room temperature until the deacetylation is complete.

  • Isolation: Neutralize the reaction mixture and remove the solvent under reduced pressure. The crude Bis-PEG3-dithiol can then be purified.

Step 3: Synthesis of this compound

The final step is the oxidation of the dithiol to the desired disulfonic acid.

  • Oxidation: Dissolve the Bis-PEG3-dithiol (1 equivalent) in a mixture of formic acid and hydrogen peroxide.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by techniques such as ion-exchange chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound.

Analytical TechniquePurposeExpected ResultsReference(s)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H NMR: Characteristic peaks for the ethylene (B1197577) glycol protons and the protons adjacent to the sulfonic acid groups. The integration of these peaks can confirm the structure.[9][10]
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities.ESI-MS: A prominent peak corresponding to the molecular ion [M-H]⁻ or [M+Na]⁺ of this compound.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for S=O stretching (around 1350 and 1175 cm⁻¹) and O-H stretching of the sulfonic acid group.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity. Due to the lack of a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended.[2][11]

Applications in Drug Development

This compound is a versatile linker with several applications in drug development, primarily owing to its hydrophilicity and bifunctional nature.

  • PROTACs: It can be used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC, facilitating the degradation of the target protein.[4] The hydrophilic PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The sulfonic acid groups can improve the overall solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR).[13]

  • Surface Modification: The sulfonic acid groups can be used to functionalize nanoparticles or surfaces to improve their dispersion and stability in aqueous solutions.[3]

PROTAC Mechanism of Action

G A PROTAC (Target Binder - Linker - E3 Ligase Binder) D Ternary Complex (Target-PROTAC-E3 Ligase) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D F Polyubiquitinated Target Protein D->F Ubiquitination E Ubiquitin E->F G Proteasome F->G H Degraded Protein Fragments G->H Proteolysis

References

An In-depth Technical Guide to Bis-PEG3-sulfonic acid (CAS: 255831-16-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG3-sulfonic acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. The document details its chemical properties, a proposed synthesis protocol, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs), supported by experimental methodologies and data for comparative analysis.

Core Concepts: Chemical Properties and Structure

This compound, with the CAS number 255831-16-4, is a hydrophilic linker molecule. Its structure features a central three-unit polyethylene glycol chain, flanked by two sulfonic acid terminal groups. The IUPAC name for this compound is 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid).[1][2] The presence of the PEG spacer and the highly acidic sulfonic acid moieties imparts significant water solubility, a crucial attribute for molecules intended for biological applications.[3][4]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 255831-16-4[2]
Molecular Formula C₈H₁₈O₉S₂[2]
Molecular Weight 322.34 g/mol [2]
IUPAC Name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid)[2]
Synonyms This compound[1]
Appearance Not specified, likely a solid or oil
Purity Typically ≥95%[1]
Solubility Soluble in aqueous media, DMSO, DMF[5]
Storage Recommended at -20°C for long-term storage[1][2]

Synthesis Protocol

Step 1: Tosylation of Tetraethylene Glycol

This initial step involves the conversion of the terminal hydroxyl groups of tetraethylene glycol into a better leaving group, such as a tosylate.

  • Materials: Tetraethylene glycol, p-toluenesulfonyl chloride, pyridine (B92270), and dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine and cool the mixture to 0°C.

    • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bis-PEG3-tosylate.

Step 2: Nucleophilic Substitution with Sodium Sulfite (B76179)

The tosylate groups are then displaced by sulfite ions to yield the final sulfonic acid product.

  • Materials: Bis-PEG3-tosylate, sodium sulfite, ethanol (B145695), and water.

  • Procedure:

    • Dissolve the crude Bis-PEG3-tosylate in a mixture of ethanol and water.

    • Add sodium sulfite (an excess of at least 2 equivalents) to the solution.

    • Heat the mixture to reflux and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The remaining aqueous solution can be purified by ion-exchange chromatography to isolate the this compound.

Applications in Drug Development: PROTACs

This compound is primarily utilized as a hydrophilic linker in the construction of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[8][9]

The hydrophilicity imparted by the PEG and sulfonic acid components of this compound can help to overcome the poor solubility often associated with complex PROTAC molecules.[9][] This enhanced solubility is crucial for the bioavailability and overall performance of the PROTAC.[]

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the catalytic cycle of a PROTAC, highlighting the role of the linker in bridging the target protein and the E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Ternary->POI Release & Reuse Ternary->E3 Ternary->PROTAC PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general strategy for synthesizing a PROTAC by coupling a warhead (for the target protein) and an E3 ligase ligand, both containing amine functionalities, to the this compound linker. This process requires the activation of the sulfonic acid groups.

Step 1: Activation of this compound

The sulfonic acid groups are converted to a more reactive species, such as sulfonyl chlorides.

  • Materials: this compound, thionyl chloride (SOCl₂), and an anhydrous solvent like DCM.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add thionyl chloride (2.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Bis-PEG3-sulfonyl chloride. This intermediate is typically used immediately in the next step.

Step 2: Sequential Coupling to Ligands

A two-step sequential coupling is performed to synthesize the heterobifunctional PROTAC.

  • Materials: Bis-PEG3-sulfonyl chloride, amine-functionalized E3 ligase ligand, amine-functionalized warhead, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Procedure:

    • Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and DIPEA (2 equivalents) in anhydrous DCM.

    • Slowly add a solution of the crude Bis-PEG3-sulfonyl chloride (1 equivalent) in DCM.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Once the mono-coupled product is formed, add the amine-functionalized warhead (1.1 equivalents) and additional DIPEA (2 equivalents) to the reaction mixture.

    • Continue stirring until the reaction is complete as monitored by LC-MS.

    • Quench the reaction with water and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and characterization of a PROTAC molecule using a bifunctional linker.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Evaluation start Start Materials (Ligand 1, Ligand 2, This compound) activation Linker Activation (e.g., with SOCl₂) start->activation coupling1 First Coupling Reaction (Mono-conjugation) activation->coupling1 purification1 Purification of Intermediate coupling1->purification1 coupling2 Second Coupling Reaction (Final PROTAC Assembly) purification1->coupling2 purification2 Final Purification (HPLC) coupling2->purification2 char Structural Characterization (LC-MS, NMR) purification2->char invitro In Vitro Evaluation (Western Blot for Degradation, Cell Viability Assays) char->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy in Models) invitro->invivo

References

The Hydrophilic Nature of Bis-PEG3-Sulfonic Acid in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of Bis-PEG3-sulfonic acid, a bifunctional linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the aqueous behavior of this linker is paramount for optimizing the solubility, stability, and pharmacokinetic profiles of novel drug candidates.

Core Principles of Hydrophilicity in this compound

This compound (C8H18O9S2, M.W.: 322.34 g/mol ) is structurally designed for high aqueous solubility.[1] Its hydrophilic character is derived from two key molecular features: the polyethylene (B3416737) glycol (PEG) spacer and the terminal sulfonic acid groups.

  • Polyethylene Glycol (PEG) Spacer : The core of the molecule consists of a short, discrete PEG chain (three ethylene (B1197577) glycol units). The ether oxygen atoms in the PEG backbone are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell that promotes solubility in aqueous media.[2][3] This flexible PEG chain enhances the overall hydrodynamic volume of the molecule it is attached to, which can also contribute to improved pharmacokinetics.[4]

  • Sulfonic Acid Groups : The molecule is flanked by two sulfonic acid (-SO₃H) groups. These are strong acids that are deprotonated at physiological pH, resulting in a net negative charge.[5] This charge enhances electrostatic interactions with polar water molecules, significantly contributing to the compound's high water solubility.[5] The presence of two sulfonic acid groups amplifies this effect, making it a powerful tool for increasing the solubility of hydrophobic molecules to which it is conjugated.[5]

Quantitative Physicochemical Properties

While specific experimentally determined quantitative data for this compound is not widely available in peer-reviewed literature, the properties of structurally similar PEG linkers provide a strong basis for estimating its hydrophilic characteristics. The following table summarizes key physicochemical parameters for this compound and a closely related analog, Bis-PEG3-acid, which features carboxylic acid terminals instead of sulfonic acid.

PropertyThis compoundBis-PEG3-acid (Analog)Method of Determination (Typical)Reference
Molecular Formula C8H18O9S2C10H18O7Mass Spectrometry[1]
Molecular Weight 322.34 g/mol 250.3 g/mol Mass Spectrometry[1][6]
CAS Number 255831-16-496517-92-9-[6][7]
Aqueous Solubility High (qualitative)Soluble in waterEquilibrium Solubility Method[6][7]
Calculated LogP Not Available-1.2Computational (e.g., XLogP3)

Note: The high hydrophilicity of sulfonic acids suggests that the LogP of this compound would be even lower (more negative) than its carboxylic acid counterpart.

Experimental Protocols for Hydrophilicity Assessment

Accurate characterization of hydrophilicity is crucial for the successful application of linker molecules in drug development. The following are standard, detailed methodologies for determining key hydrophilic properties.

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Principle: An excess amount of the compound is agitated in a buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) on an orbital shaker for 24-48 hours to ensure equilibrium is achieved. The presence of undissolved solid material at the end of this period is essential.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 30 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Quantify the concentration of the dissolved compound using a validated analytical method. Since this compound lacks a chromophore, techniques like Liquid Chromatography with Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) would be appropriate.

Determination of the Partition Coefficient (LogP/LogD)

The partition coefficient is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, providing an indication of its lipophilicity versus hydrophilicity.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4). Shake vigorously for 24 hours to ensure each phase is saturated with the other. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Agitate the mixture for several hours to allow for the partitioning of the solute between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to buffer start->add_excess agitate Agitate for 24-48h at constant temperature add_excess->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge collect Collect clear supernatant centrifuge->collect quantify Quantify concentration via LC-MS or CAD collect->quantify result Equilibrium Solubility quantify->result

Caption: Workflow for Aqueous Solubility Determination.

G Workflow for LogP Determination (Shake-Flask Method) cluster_setup Setup cluster_partition Partitioning cluster_analysis Analysis & Calculation start Start pre_saturate Pre-saturate n-octanol and water start->pre_saturate prepare_stock Prepare stock solution in aqueous phase pre_saturate->prepare_stock mix_phases Mix stock solution with n-octanol prepare_stock->mix_phases agitate Agitate to equilibrate mix_phases->agitate centrifuge Centrifuge to separate phases agitate->centrifuge quantify_aq Quantify [C] in aqueous phase centrifuge->quantify_aq quantify_org Quantify [C] in octanol phase centrifuge->quantify_org calculate Calculate P = [C]org / [C]aq quantify_aq->calculate quantify_org->calculate result LogP Value calculate->result

References

The Unseen Architect: A Technical Guide to the Bifunctional Nature of PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of modern therapeutics, the precise orchestration of molecular components is paramount to achieving desired efficacy and safety. Bifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as critical architects in this endeavor, providing a versatile and biocompatible scaffold to connect distinct molecular entities.[1][2] Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[1] When engineered as a bifunctional linker, a PEG chain possesses two reactive functional groups, allowing it to covalently connect two different molecules, such as an antibody and a potent drug payload.[1][3] This in-depth technical guide elucidates the core principles of bifunctional PEG linkers, their classification, pivotal applications in drug development, and the experimental methodologies that underpin their use, with a special focus on their transformative role in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The process of attaching PEG chains, known as PEGylation, confers several advantageous properties to therapeutic molecules.[4] These benefits include enhanced solubility and stability, a prolonged circulation half-life due to reduced renal clearance, and decreased immunogenicity by masking the molecule from the host's immune system.[4][5]

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers are broadly categorized based on the identity of their terminal reactive groups and their stability in physiological conditions.

  • Homobifunctional vs. Heterobifunctional Linkers : Homobifunctional linkers possess two identical reactive groups and are typically used for crosslinking similar molecules.[2] In contrast, heterobifunctional linkers have two distinct reactive groups, which is particularly valuable in complex drug development as it allows for controlled, sequential conjugation of two different molecules.[1][2] This specificity is fundamental to the construction of sophisticated therapeutics like ADCs and PROTACs.[2]

  • Cleavable vs. Non-Cleavable Linkers : The choice between a cleavable and non-cleavable linker is a critical strategic decision that directly impacts the drug's mechanism of release and its therapeutic index.[5]

    • Cleavable Linkers are designed with labile bonds that break under specific physiological conditions found within target cells or the tumor microenvironment.[6] Common cleavage mechanisms include hydrolysis in acidic environments (e.g., hydrazone bonds), reduction by intracellular glutathione (B108866) (e.g., disulfide bonds), or enzymatic cleavage by proteases like cathepsin B (e.g., peptide bonds).[7] This targeted release can minimize systemic toxicity and, for membrane-permeable payloads, induce a "bystander effect" by killing adjacent antigen-negative tumor cells.[6][7]

    • Non-Cleavable Linkers provide a stable connection between the drug and the targeting moiety.[] The drug is released only after the entire conjugate is internalized by the target cell and the antibody component is completely degraded within the lysosome.[6][9] This approach often leads to greater plasma stability and may offer a wider therapeutic window.[9]

G A Bifunctional PEG Linkers B Based on Reactive Groups A->B C Based on Stability A->C D Homobifunctional (Identical Groups) B->D E Heterobifunctional (Different Groups) B->E F Cleavable (Environment-Responsive) C->F G Non-Cleavable (Stable) C->G

Classification of bifunctional PEG linkers.

Core Applications in Drug Development

Bifunctional PEG linkers are integral to the design of several cutting-edge therapeutic modalities, where they serve as more than just a simple spacer.[1]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine a monoclonal antibody's specificity with a cytotoxic drug's potency.[5][10] Heterobifunctional PEG linkers are pivotal in this technology, connecting the antibody to the payload.[2] The inclusion of a hydrophilic PEG linker can mitigate the aggregation often caused by hydrophobic drugs, especially at higher drug-to-antibody ratios (DARs).[5][11] Furthermore, multi-arm or branched PEG linkers can increase the DAR, potentially enhancing the ADC's potency by delivering a higher concentration of the drug to target cells per binding event.[5][11]

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen Negative) Apoptosis2 Apoptosis BystanderCell->Apoptosis2 Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage / Antibody Degradation Degradation Antibody Degradation Lysosome->Degradation Payload->BystanderCell 6. Bystander Effect (Cleavable Linkers) Apoptosis1 Apoptosis Payload->Apoptosis1 5. Cell Kill

Generalized mechanism of action for an ADC.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's ubiquitin-proteasome system.[12][13] A PROTAC consists of two ligands connected by a linker: one binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[14] The linker, often a PEG chain, is a critical determinant of the PROTAC's efficacy.[3] Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][14]

PROTAC_MOA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The physicochemical properties of the PEG linker, particularly its length, profoundly impact the performance of the resulting conjugate.[15] The selection of an optimal linker requires balancing improved pharmacokinetics against potential alterations in binding affinity or potency.[15][16]

Table 1: Common Heterobifunctional PEG Linkers and Their Reactive Groups
Linker TypeReactive Group 1 (e.g., for Antibody)Reactive Group 2 (e.g., for Drug)Primary Application
NHS-PEG-MaleimideN-Hydroxysuccinimide (NHS) EsterMaleimideConjugation to primary amines (-NH2) and thiols (-SH)
Azide-PEG-AlkyneAzideAlkyneClick Chemistry (Copper-catalyzed or strain-promoted)
DBCO-PEG-NHSDibenzocyclooctyne (DBCO)NHS EsterCopper-free click chemistry and amine conjugation
Thiol-PEG-AmineThiolAmineThiol-maleimide chemistry and EDC/NHS coupling
Table 2: Impact of PEG Linker Length on ADC & Nanoparticle Properties
ParameterEffect of Increasing PEG Length/DensityRationale
Solubility Generally IncreasesThe hydrophilic nature of PEG mitigates the hydrophobicity of the payload, preventing aggregation.[5][15]
Circulation Half-Life (t½) IncreasesThe larger hydrodynamic radius of the conjugate reduces renal clearance.[5][15][17]
Systemic Clearance DecreasesReduced clearance by the kidneys and RES (reticuloendothelial system).[17][18]
Tumor Accumulation Increases (up to a point)Enhanced Permeability and Retention (EPR) effect is more pronounced with longer circulation times.[4][19]
In Vitro Potency May DecreaseLonger linkers can cause steric hindrance, potentially reducing binding affinity or cellular uptake.[15][16]
Drug-to-Antibody Ratio (DAR) Can be IncreasedPEG linkers, especially branched ones, can facilitate higher drug loading without causing aggregation.[11][20]

This table summarizes general trends; the optimal PEG length is specific to the antibody, payload, and target, requiring empirical validation.[16]

Key Experimental Protocols

Successful bioconjugation requires carefully optimized and reproducible protocols.[2] The following are generalized methodologies for the synthesis and characterization of PEGylated proteins, a foundational step in creating many advanced therapeutics.

Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., Antibody)

This protocol describes a general procedure for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein (e.g., monoclonal antibody)

  • NHS-Ester-PEG-Linker

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG linker.

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Methodology:

  • Protein Preparation : Buffer exchange the protein into the reaction buffer to a final concentration of 2-10 mg/mL.[21] Ensure the buffer is free of primary amines that would compete with the reaction.

  • PEG Linker Preparation : Immediately before use, dissolve the NHS-Ester-PEG-Linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[2]

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution.[2] The optimal ratio must be determined empirically. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[21] The primary amines in the quenching buffer will react with and consume any excess NHS-ester-PEG.

  • Purification : Immediately purify the reaction mixture to separate the PEGylated protein from unreacted protein, excess PEG reagent, and quenched byproducts. SEC is commonly used to separate molecules based on size.[15]

Protocol 2: Characterization of PEGylated Conjugates

Robust analytical methods are required to determine critical quality attributes of the final product.[22]

A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Purpose : To confirm successful PEGylation and assess heterogeneity.

  • Method : Run samples of the unreacted protein and the purified conjugate on a polyacrylamide gel. PEGylated proteins will exhibit a higher apparent molecular weight, appearing as a smear or a series of discrete bands higher up the gel compared to the sharp band of the unmodified protein.[15]

B. HPLC-SEC (High-Performance Liquid Chromatography - Size Exclusion)

  • Purpose : To quantify aggregates and assess the distribution of different PEGylated species.

  • Method : Inject the purified sample onto an SEC column. The resulting chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high-molecular-weight aggregates or low-molecular-weight impurities.[22]

C. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Purpose : To determine the precise molecular weight and the average degree of PEGylation (or DAR for ADCs).

  • Method : The sample is separated by reversed-phase liquid chromatography and introduced into a high-resolution mass spectrometer.[23] The resulting mass spectrum is deconvoluted to determine the mass of the intact conjugate. The number of attached PEG molecules can be calculated from the mass shift relative to the unconjugated protein.[22][23]

workflow A 1. Reagent Preparation (Protein & PEG Linker) B 2. Conjugation Reaction (Incubation) A->B C 3. Reaction Quenching B->C D 4. Purification (e.g., SEC-HPLC) C->D E 5. Characterization D->E F SDS-PAGE (Size Shift) E->F G HPLC (Purity, Aggregation) E->G H LC-MS (Mass, DAR) E->H

General experimental workflow for PEGylation.

Conclusion

Bifunctional PEG linkers are a cornerstone technology in modern drug development, enabling the creation of sophisticated therapeutics with improved efficacy and safety profiles.[2] From extending the half-life of proteins to enabling the targeted delivery of cytotoxic agents in ADCs and mediating protein degradation in PROTACs, their versatility is unparalleled.[2][23] A thorough understanding of the interplay between linker type, length, and chemical functionality is critical for the rational design of next-generation therapies that can overcome significant challenges in medicine.[4][15]

References

The Pivotal Role of Bis-PEG3-Sulfonic Acid in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the successful development of bioconjugates, influencing not only the efficiency of the conjugation reaction but also the stability, solubility, and overall performance of the final product. Among the diverse array of available linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biomolecules.[1] This guide provides an in-depth technical overview of Bis-PEG3-sulfonic acid, a bifunctional PEG linker, detailing its mechanism of action, physicochemical properties, and applications in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArging Chimeras).

Core Principles: The Impact of the Sulfonic Acid Group

The defining feature of this compound is the presence of two terminal sulfonic acid (-SO₃H) groups. The sulfonic acid group is a strong acid that is deprotonated at physiological pH, conferring a negative charge to the PEG linker.[2] This fundamental characteristic imparts several advantageous properties to the conjugated drug molecule.[2]

Enhanced Hydrophilicity and Solubility: The primary and most significant role of the sulfonic acid group is to dramatically increase the aqueous solubility of the PEG linker and, consequently, the conjugated drug.[2][3] This is particularly beneficial for hydrophobic drugs that are challenging to formulate for intravenous administration.[2] The highly polar sulfonate group readily interacts with water molecules, improving the overall solubility of the drug conjugate.[2]

Altered Pharmacokinetics and Biodistribution: The negative charge and increased hydrophilicity imparted by the sulfonic acid group can influence the pharmacokinetic profile of a drug. While PEGylation, in general, is known to increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life, the addition of a charged group can further modulate this effect.[2]

Mechanism of Action in Bioconjugation

The sulfonic acid groups of this compound are not directly reactive with common functional groups on biomolecules like amines or thiols. To be used in bioconjugation, the sulfonic acid groups must first be activated to a more reactive species, typically a sulfonyl chloride (-SO₂Cl).[1] This two-step process allows for a controlled conjugation reaction.

  • Activation Step: The sulfonic acid is converted to a highly reactive sulfonyl chloride. This is typically achieved by reacting the this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step is usually performed as a separate reaction before the introduction of the biomolecule.[1]

  • Conjugation Step: The resulting activated linker (Bis-PEG3-sulfonyl chloride) is then reacted with the target biomolecule. The sulfonyl chloride readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable sulfonamide bond (-SO₂-NH-).[1] The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (pH 8.0-9.0) to ensure the amine nucleophile is deprotonated and thus more reactive.

The sulfonamide bond is generally more stable to hydrolysis than an amide bond, which is formed by the more common NHS-ester chemistry.[1] This enhanced stability can be advantageous in applications requiring a long circulation half-life or exposure to harsh conditions.[1]

Mechanism_of_Action cluster_activation Activation Step cluster_conjugation Conjugation Step BisPEG3SO3H This compound (R-SO₃H) SOCl2 Thionyl Chloride (SOCl₂) BisPEG3SO3H->SOCl2 BisPEG3SO2Cl Activated Linker (R-SO₂Cl) SOCl2->BisPEG3SO2Cl Biomolecule Biomolecule (Protein-NH₂) BisPEG3SO2Cl->Biomolecule BisPEG3SO2Cl->Biomolecule Conjugate Stable Bioconjugate (Protein-NH-SO₂-R) Biomolecule->Conjugate

Mechanism of this compound bioconjugation.

Physicochemical and Performance Parameters

While direct, head-to-head experimental data comparing this compound with other linkers is not always readily available in the public domain, a robust comparison can be drawn from the well-established chemistries of their reactive functional groups.[1]

FeatureThis compound LinkerCarboxylic Acid PEG LinkerNHS Ester PEG Linker
Reactive Group Sulfonic acid (-SO₃H)[1]Carboxylic acid (-COOH)[1]N-Hydroxysuccinimide (NHS) ester[4]
Activated Form Sulfonyl chloride (-SO₂Cl)[1]N-Hydroxysuccinimide (NHS) ester[1]Pre-activated[4]
Target Functional Group Primary and secondary amines[1]Primary amines[1]Primary amines[5]
Resulting Linkage Sulfonamide bond (-SO₂-NH-)[1]Amide bond (-CO-NH-)[1]Amide bond (-CO-NH-)[5]
Bond Stability Generally more stable to hydrolysis than amides[1]Highly stable under physiological conditions[1]Highly stable under physiological conditions[1]
Hydrophilicity The sulfonic acid group is highly hydrophilic[2]The carboxylic acid group is hydrophilic[1]Less hydrophilic than sulfonic or carboxylic acids[4]
Reaction pH Activation: Anhydrous; Conjugation: pH 8.0-9.0[1]Activation: pH 4.5-7.2; Conjugation: pH 7.2-8.5[4]pH 7.2-8.5[6]

Experimental Protocols

The bioconjugation workflow for sulfonic acid PEG linkers differs from carboxylic acid or pre-activated NHS ester linkers primarily in the initial activation step.

Protocol 1: Activation of this compound

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Chlorinating agent (e.g., thionyl chloride or oxalyl chloride)

  • Anhydrous reaction vessel under inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add a molar excess of the chlorinating agent (e.g., 2-5 equivalents of thionyl chloride) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • The resulting activated Bis-PEG3-sulfonyl chloride should be used immediately in the next step or stored under anhydrous conditions.

Protocol 2: Conjugation of Activated Linker to a Protein

Materials:

  • Activated Bis-PEG3-sulfonyl chloride

  • Protein solution in an amine-free buffer (e.g., PBS, pH 8.0-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-9.0.

  • Immediately before use, dissolve the activated Bis-PEG3-sulfonyl chloride in a small amount of anhydrous organic solvent (e.g., DMSO).

  • Add a 10- to 50-fold molar excess of the activated linker solution to the protein solution while gently stirring.[1] The optimal ratio should be determined empirically for each specific protein.

  • Incubate the reaction at room temperature or 4°C with gentle shaking for 2 to 24 hours.[1]

  • Monitor the reaction progress by SDS-PAGE or mass spectrometry.[1]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted linker.[8] Incubate for an additional 30 minutes.[8]

  • Purify the PEG-protein conjugate using SEC or dialysis to remove excess linker and quenching buffer.[5]

Experimental_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation Start This compound Activation Activation with Chlorinating Agent Start->Activation ActivatedLinker Activated Linker (Bis-PEG3-sulfonyl chloride) Activation->ActivatedLinker Conjugation Conjugation Reaction ActivatedLinker->Conjugation Antibody Antibody Solution (pH 8.0-9.0) Antibody->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification ADC Final ADC Product Purification->ADC

Workflow for ADC synthesis using this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in modern drug development, particularly in the fields of targeted therapies.

PROTACs: this compound is used as a PEG-based PROTAC linker.[9][10] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The hydrophilic PEG linker can improve the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows it to link a cytotoxic drug to an antibody. The antibody provides targeting to cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. The high hydrophilicity of the sulfonic acid-containing linker can help to overcome aggregation issues often associated with hydrophobic drug payloads.[11]

Logical_Relationships cluster_properties Core Properties cluster_outcomes Bioconjugate Outcomes BisPEG3 This compound Properties Hydrophilicity High Hydrophilicity BisPEG3->Hydrophilicity Bifunctional Bifunctionality BisPEG3->Bifunctional Stability High Linkage Stability BisPEG3->Stability Solubility Improved Solubility of Conjugate Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Efficacy Improved Therapeutic Efficacy Bifunctional->Efficacy PK Enhanced Pharmacokinetics Stability->PK Solubility->Efficacy PK->Efficacy Aggregation->Efficacy

Relationship between linker properties and conjugate performance.

Conclusion

This compound and other sulfonic acid-terminated PEG linkers are powerful tools for researchers and drug development professionals. Their ability to significantly enhance aqueous solubility and form highly stable sulfonamide bonds offers a versatile approach for formulating poorly soluble drugs and modulating the pharmacokinetic properties of biologics.[2] The detailed protocols and conceptual frameworks presented in this guide provide a foundation for harnessing the potential of sulfonated PEG linkers in creating more effective and safer therapeutics.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that leads to the targeted degradation of proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][2]

The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released to engage in another catalytic cycle.[1] While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer. It plays a critical and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[1] The linker's length, chemical composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.[1]

Core Components of a PROTAC

A PROTAC is a heterobifunctional molecule composed of three distinct chemical entities:

  • Warhead: A ligand that specifically binds to the protein of interest (POI), the target protein intended for degradation. The warhead's affinity and selectivity for the POI are crucial for the PROTAC's targeting capabilities.[3]

  • E3 Ligase Ligand: A ligand that recruits a specific E3 ubiquitin ligase, an enzyme responsible for tagging the POI with ubiquitin.[3] The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3]

  • Linker: A chemical moiety that connects the warhead and the E3 ligase ligand. The linker is far more than a simple tether; its composition, length, and attachment points are critical determinants of a PROTAC's biological activity.[3]

The synergistic action of these three components enables the formation of a transient ternary complex between the POI and the E3 ligase, bringing them into close proximity.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's endogenous ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC-mediated ubiquitination and degradation of a target protein.

The Critical Role of the PROTAC Linker

The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] The linker's characteristics, however, influence virtually every aspect of PROTAC activity, from ternary complex stability to pharmacokinetic profiles.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[5]

  • Alkyl Chains: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers offer a high degree of conformational flexibility.[6] They are synthetically accessible and generally considered more metabolically stable.[7] However, their hydrophobic nature can limit aqueous solubility.[7]

  • Polyethylene (B3416737) Glycol (PEG) Linkers: PEG linkers consist of repeating ethylene (B1197577) glycol units and are valued for their ability to increase hydrophilicity and improve the solubility of the often large and hydrophobic PROTAC molecules.[8] The flexibility of PEG linkers can be advantageous in achieving a productive ternary complex geometry.[7] However, the ether linkages can be susceptible to oxidative metabolism.[7]

  • Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or aromatic systems can restrict the linker's flexibility.[1][9] This can improve potency and pharmacokinetic properties by pre-organizing the PROTAC for binding and reducing the entropic penalty upon ternary complex formation.[10]

Impact of Linker Length on Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[6] A linker that is too short may cause steric clashes, preventing the formation of a productive ternary complex.[11] Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility or unproductive binding modes, resulting in inefficient ubiquitination.[11]

Quantitative Data on Linker Impact

The following tables summarize experimental data illustrating the impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of Linker Length (PEG Linkers) on BRD4 Degradation

This table compares PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a VHL E3 ligase ligand, with varying lengths of a polyethylene glycol (PEG) linker.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG8>1000<10
PROTAC BPEG1210085
PROTAC C PEG 16 10 >95
PROTAC DPEG205090

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[10]

Observation: A clear structure-activity relationship is observed. A linker that is too short (PROTAC A) is ineffective. Efficacy peaks at an optimal length (PROTAC C) before decreasing again, a common phenomenon in PROTAC optimization.[10]

Table 2: Comparative Efficacy of PEG vs. Alkyl Linkers for BTK Degradation

This table compares pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) with linkers of similar length but different compositions.

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BTK Degrader 1Alkyl Chain~155085
BTK Degrader 2 PEG Chain ~16 5 >95

Data is illustrative and compiled from general findings in PROTAC literature.[12]

Observation: In this series of BTK degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths.[12] This could be attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, facilitating ternary complex formation.[12]

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments to synthesize the molecules and assess their biological activity.

PROTAC Synthesis via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[13]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized component (e.g., E3 ligase ligand-linker-azide)

  • Alkyne-functionalized component (e.g., target protein ligand-alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO and water)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide (B81097) and alkyne components in a suitable solvent (e.g., 10 mM in DMSO).[13]

  • Reaction Setup: In a reaction vial, combine the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water. Add sodium ascorbate (1.0 equivalent) to reduce Cu(II) to Cu(I).

  • Reaction Execution: Add the catalyst solution to the reaction mixture. Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes. Seal the vial and stir at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Cellular Degradation Assay via Western Blot

Western blotting is a cornerstone technique for quantifying the efficacy of PROTACs by measuring the reduction in the levels of the target protein.[4]

Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation

  • Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 12, or 24 hours).[2][13]

  • Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysates. Clarify the lysates by centrifugation to pellet cell debris.[2][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[8][13]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane and separate by SDS-PAGE.[4][13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate.[8] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).[4]

Ternary Complex Formation Assay

Protocol: Time-Resolved FRET (TR-FRET) Assay

This protocol provides a general framework for measuring the formation of a [POI]-[PROTAC]-[E3 Ligase] complex.

Materials:

  • His-tagged POI

  • GST-tagged E3 Ligase (e.g., VCB complex: VHL, Elongin C, Elongin B)

  • Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody labeled with a FRET acceptor (e.g., d2)

  • PROTAC compound

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

  • 384-well, low-volume, non-binding surface microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of proteins and antibodies in the assay buffer. Perform a serial dilution of the PROTAC compound in DMSO, followed by a dilution into the final assay buffer.[15]

  • Assay Protocol (20 µL final volume):

    • Add 5 µL of the diluted PROTAC solution to the wells of the 384-well plate. Include "no PROTAC" (buffer only) and "no protein" controls.

    • Prepare a master mix of the POI and E3 ligase. Add 10 µL of this mix to each well. The final concentrations should be optimized but are typically in the low nanomolar range (e.g., 5-20 nM).

    • Incubate for 30-60 minutes at room temperature.

    • Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.

    • Incubate for 2-4 hours at room temperature, protected from light.[15]

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader (Ex: 340 nm, Em: 620 nm & 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curve to determine the EC50 for ternary complex formation.

Experimental and Developmental Workflow

The development of a novel PROTAC involves a systematic process of design, synthesis, and evaluation.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_workflow PROTAC Discovery Pipeline Start Start: Target Identification Ligand_Selection Warhead & E3 Ligase Ligand Selection Start->Ligand_Selection Linker_Design Linker Design & Library Synthesis Ligand_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis (e.g., Click Chemistry) Linker_Design->PROTAC_Synthesis Biochemical_Assays Biochemical Assays: Ternary Complex Formation (TR-FRET, SPR, etc.) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays: Protein Degradation (Western Blot, etc.) Biochemical_Assays->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Iterative Optimization Lead_Optimization->Linker_Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies End End: Clinical Candidate In_Vivo_Studies->End

A typical workflow for the development and evaluation of PROTACs.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule. Its chemical composition, length, and attachment points profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2] A deep understanding of linker chemistry, coupled with a systematic approach to design, synthesis, and evaluation, is paramount for the development of novel and effective PROTAC-based therapeutics. The strategic optimization of the linker allows for the fine-tuning of a PROTAC's efficacy, selectivity, and drug-like properties, ultimately paving the way for the next generation of targeted protein degraders.

References

A Technical Guide to the Solubility Profile of Bis-PEG3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the solubility characteristics of Bis-PEG3-sulfonic acid (CAS No. 255831-16-4). As a hydrophilic, PEG-based linker, its solubility is a critical parameter for researchers and professionals in drug development and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugates.[1][2] This guide summarizes the expected solubility based on the molecule's chemical properties, provides a detailed experimental protocol for quantitative determination, and presents a clear workflow for this process.

Core Properties and Predicted Solubility Profile

This compound is a bifunctional linker characterized by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated by two sulfonic acid groups.[1][2][3] The molecular formula is C₈H₁₈O₉S₂ and the molecular weight is approximately 322.35 g/mol .[1][2] The presence of the PEG spacer and, most significantly, the two strongly acidic and polar sulfonic acid groups, dictates its interaction with various solvents. The sulfonic acid moieties are highly hydrophilic and are expected to significantly enhance solubility in polar and aqueous media.[4]

While specific, experimentally determined quantitative solubility data for this compound is not widely published in scientific literature or supplier documentation, a qualitative solubility profile can be predicted based on its structural features and the known behavior of similar PEGylated and sulfonated compounds.[4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolvent NamePredicted SolubilityRationale
Aqueous WaterHighThe molecule contains a hydrophilic PEG chain and two highly polar sulfonic acid groups, which are expected to readily form hydrogen bonds with water, leading to high solubility.[3]
Aqueous Buffer Phosphate-Buffered Saline (PBS)HighSimilar to water, the ionic nature of the buffer is unlikely to negatively impact the solubility of the highly polar sulfonic acid groups.
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar sulfonic acid groups and the ether linkages of the PEG chain.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for a wide range of polar compounds, including those with PEG chains.[4]
Polar Aprotic Dimethylformamide (DMF)HighLike DMSO, DMF is a polar aprotic solvent capable of solvating polar functional groups effectively.[4]
Chlorinated Dichloromethane (DCM)Moderate to LowWhile PEG chains can show some solubility in DCM, the highly polar sulfonic acid groups will likely limit solubility in this less polar solvent.[4]
Nonpolar Hexanes, TolueneVery Low / InsolubleThe molecule's high polarity is incompatible with nonpolar solvents. Significant Van der Waals interactions are not expected.

Note: This table represents a predictive assessment based on chemical principles. For applications requiring precise concentrations, experimental verification is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise, quantitative solubility data, the Saturation Shake-Flask Method is the most reliable and widely recognized technique for determining equilibrium solubility.[6][7] The following protocol provides a standardized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected analytical-grade solvents

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Analytical balance

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Quantitative analytical instrument (e.g., HPLC-UV, LC-MS, or a validated titration method)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.[8]

    • Record the precise weight of the compound added.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial.[9]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) until the concentration in the solution plateaus.[6]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5,000 x g for 10 minutes).[7]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.[7]

    • Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the concentration of the diluted sample using a pre-calibrated and validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor. This final value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the saturation shake-flask method for determining solubility.

G A 1. Preparation B Add excess solute to solvent in vial A->B C 2. Equilibration A->C D Agitate at constant temperature (24-48h) C->D E 3. Phase Separation C->E F Centrifuge to pellet undissolved solid E->F G 4. Sample Processing E->G H Filter supernatant and dilute G->H I 5. Analysis & Calculation G->I J Quantify concentration (e.g., HPLC) I->J K Solubility Data (mg/mL) I->K

Caption: Workflow for determining equilibrium solubility via the saturation shake-flask method.

References

A Deep Dive into PEG Linkers: A Theoretical and Computational Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Poly(ethylene glycol) (PEG) linkers are a cornerstone of modern drug development, enhancing the therapeutic efficacy of a wide range of molecules, from small-molecule drugs to large biologics. Their unique physicochemical properties, including hydrophilicity, biocompatibility, and tunable length, allow for the optimization of pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth exploration of the theoretical underpinnings and computational methodologies used to study and predict the behavior of PEG linkers in drug delivery systems. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.

Introduction: The Pivotal Role of PEG Linkers in Therapeutics

The strategic conjugation of PEG chains to therapeutic agents, a process known as PEGylation, has revolutionized the pharmaceutical industry.[1] This modification creates a hydrophilic shield around the drug molecule, bestowing several advantageous properties.[1] Key benefits of PEGylation include:

  • Extended Circulation Half-Life: The increased hydrodynamic radius of PEGylated drugs reduces renal clearance, prolonging their presence in the bloodstream.[1]

  • Reduced Immunogenicity: The PEG "stealth" shield can mask antigenic sites on the drug, minimizing immune system recognition.[2]

  • Enhanced Solubility and Stability: PEGylation can significantly improve the water solubility of hydrophobic drugs and protect them from enzymatic degradation.[1]

  • Improved Pharmacokinetics: By modifying the drug's size and clearance rate, PEGylation leads to more favorable pharmacokinetic profiles.[1]

The versatility of PEG linkers is further enhanced by the ability to tailor their architecture, including linear and branched structures, and to incorporate various functional groups for conjugation.[3][] This guide will delve into the computational and theoretical frameworks that enable the rational design of PEGylated therapeutics.

Theoretical Framework and Computational Methodologies

Computational studies, particularly molecular dynamics (MD) simulations, have become indispensable for understanding the behavior of PEG linkers at the atomic level.[5] These simulations provide insights into the conformational dynamics of PEG chains and their interactions with drug molecules, proteins, and biological membranes.[6]

Molecular Dynamics Simulations

MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time.[5] In the context of PEG linkers, both all-atom (AA) and coarse-grained (CG) MD simulations are employed.

  • All-Atom (AA) Simulations: These simulations explicitly model every atom in the system, providing a high level of detail. AA simulations are crucial for understanding the specific interactions between the PEG linker and the conjugated molecule.[7]

  • Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, CG models are used. In these models, groups of atoms are represented as single "beads," reducing the computational cost.[8][9] The MARTINI force field is a widely used framework for CG simulations of biomolecular systems, including PEGylated proteins.[10][11]

Force Fields for PEG Linker Simulations

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that describe the potential energy of the system. Several force fields have been developed and optimized for simulating PEG and other ethers, including:

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): A widely used all-atom force field with specific parameter sets for ethers and lipids.[12]

  • AMBER (Assisted Model Building with Energy Refinement): Another popular all-atom force field.

  • OPLS (Optimized Potentials for Liquid Simulations): A force field that has been specifically parameterized for condensed-phase simulations.[13]

  • GROMOS (GROningen MOlecular Simulation): A united-atom force field where nonpolar hydrogens are not explicitly modeled.

  • MARTINI: A coarse-grained force field that is particularly well-suited for simulating large biomolecular systems.[8]

The choice of force field depends on the specific system and the desired level of detail.

Data Presentation: Quantitative Properties of PEG Linkers

The selection of a PEG linker is a critical design parameter in drug development. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Physicochemical Properties of Common PEG Linkers

PEG LinkerMolecular Weight (Da)Number of PEO UnitsDensity (g/cm³)
PEG 20002000451.085
PEG 460046001041.089
PEG 800080001811.092
PEG 10000100002271.093

Data synthesized from multiple sources.[14]

Table 2: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates

PEG Linker LengthHalf-Life Increase (fold)
4 kDa2.5
10 kDa11.2

This table illustrates the significant impact of PEG linker length on the circulation half-life of a therapeutic agent.[15][16]

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

PEG Linker LengthReduction in Cytotoxicity (fold)
4 kDa4.5
10 kDa22

This table highlights the trade-off between increased half-life and potential reduction in in vitro potency with longer PEG linkers.[15]

Table 4: Non-bonding Parameters for Lennard-Jones Potential in GAFF for PEG Simulation

Atom Typeε (kcal/mol)σ (Å)
O (Hydroxyl)0.1703.07
H (Hydroxyl)0.0000.00
C (Ether)0.0663.50
O (Ether)0.1703.07
H (Aliphatic)0.0162.64

These parameters are crucial for defining the non-bonded interactions in all-atom molecular dynamics simulations using the General AMBER Force Field (GAFF).[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the computational study of PEG linkers. The following sections outline key methodologies.

Protocol for All-Atom Molecular Dynamics Simulation of a PEGylated Protein

This protocol provides a general workflow for setting up and running an all-atom MD simulation of a PEGylated protein using GROMACS.

1. System Preparation:

  • Obtain the protein structure from the Protein Data Bank (PDB).
  • Model the PEG linker and covalently attach it to the desired residue on the protein using molecular modeling software.
  • Choose an appropriate force field (e.g., CHARMM36, AMBER).

2. Solvation and Ionization:

  • Place the PEGylated protein in a simulation box of appropriate dimensions.
  • Solvate the system with a chosen water model (e.g., TIP3P).
  • Add ions to neutralize the system and mimic physiological salt concentration.

3. Energy Minimization:

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.

4. Equilibration:

  • Perform a two-phase equilibration:
  • NVT (constant Number of particles, Volume, and Temperature) ensemble: Gradually heat the system to the desired temperature while restraining the protein and linker atoms.
  • NPT (constant Number of particles, Pressure, and Temperature) ensemble: Relax the pressure of the system to the desired level while maintaining the temperature.

5. Production Run:

  • Run the production MD simulation for the desired length of time (nanoseconds to microseconds).

6. Analysis:

  • Analyze the trajectory to calculate properties of interest, such as root-mean-square deviation (RMSD), radius of gyration, and interaction energies.

Protocol for Coarse-Grained Molecular Dynamics Simulation of a PEGylated System

This protocol outlines the steps for a coarse-grained simulation using the MARTINI force field and GROMACS.[10][11]

1. Coarse-Graining the System:

  • Convert the all-atom structure of the PEGylated protein to a coarse-grained representation using a tool like martinize.py.
  • Generate the coarse-grained topology for the PEG linker.

2. System Assembly:

  • Use a tool like insane.py to build the simulation box, adding the coarse-grained PEGylated protein, solvent (coarse-grained water), and ions.[11]

3. Simulation:

  • Perform energy minimization and equilibration steps similar to the all-atom protocol.
  • Run the production CG-MD simulation. Due to the reduced degrees of freedom, CG simulations can achieve significantly longer timescales than AA simulations.

4. Backmapping (Optional):

  • If atomic-level detail is required from the coarse-grained simulation, the final CG structure can be "backmapped" to an all-atom representation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of PEG linkers.

PEG_Linker_Types cluster_branched Branched PEG Linkers Linear_Homobifunctional Homobifunctional (Same reactive groups) Linear_Heterobifunctional Heterobifunctional (Different reactive groups) Branched Branched (e.g., Y-shaped) PEG_Linkers PEG Linker Architectures

Figure 1: Different architectures of PEG linkers.

Computational_Workflow Start System Setup (Protein + PEG Linker) Force_Field Force Field Selection (All-Atom or Coarse-Grained) Start->Force_Field Minimization Energy Minimization Force_Field->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis (Conformation, Dynamics, Interactions) Production_MD->Analysis End Results and Insights Analysis->End

Figure 2: General workflow for computational studies of PEG linkers.

ADC_Workflow Start Antibody and Drug Selection Linker_Synthesis PEG Linker Synthesis and Functionalization Start->Linker_Synthesis Conjugation Conjugation of Drug to Antibody via PEG Linker Linker_Synthesis->Conjugation Purification Purification of ADC Conjugation->Purification Characterization Characterization (e.g., DAR, Stability) Purification->Characterization In_Vitro_Eval In Vitro Evaluation (e.g., Cytotoxicity Assay) Characterization->In_Vitro_Eval In_Vivo_Eval In Vivo Evaluation (e.g., Pharmacokinetics) In_Vitro_Eval->In_Vivo_Eval End Optimized ADC Candidate In_Vivo_Eval->End

Figure 3: Experimental workflow for ADC synthesis and evaluation.

PROTAC_Signaling PROTAC PROTAC Molecule (Target Binder - PEG Linker - E3 Ligase Binder) Ternary_Complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degradation Target Protein Degraded Proteasome->Degradation

Figure 4: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

Theoretical and computational studies of PEG linkers are integral to modern drug design and development. By providing atomic-level insights into the behavior of PEGylated molecules, these methods enable the rational optimization of drug candidates with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the key theoretical concepts, computational methodologies, and experimental protocols relevant to the study of PEG linkers. The presented data and visualizations serve as a valuable resource for researchers and scientists working to harness the full potential of PEGylation in creating next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bis-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing drug discovery by inducing the degradation of target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[2]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and drug-like properties of these often large and lipophilic molecules.[3] Bis-PEG3-sulfonic acid is a PEG-based linker that offers a unique combination of a flexible tri-ethylene glycol spacer and two terminal sulfonic acid groups for conjugation.[4][5] The sulfonic acid moiety, being highly polar and negatively charged at physiological pH, can significantly enhance the aqueous solubility of the resulting PROTAC.[4] This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Signaling Pathway and Mechanism of Action

PROTACs synthesized with a this compound linker operate by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein (POI) and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of further POI molecules.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process that typically involves the sequential coupling of the POI and E3 ligase ligands to the bifunctional linker. Due to the nature of the sulfonic acid group, a common strategy involves its activation to a more reactive species, such as a sulfonyl chloride, prior to coupling with an amine-functionalized ligand.

General Workflow for PROTAC Synthesis

Synthesis_Workflow Start Start Materials: - this compound - Amine-functionalized Ligand 1 (e.g., E3 Ligase Ligand) - Amine-functionalized Ligand 2 (e.g., POI Ligand) Step1 Step 1: Activation of Sulfonic Acid Groups Start->Step1 Step2 Step 2: First Ligand Coupling (Mono-substitution) Step1->Step2 Step3 Step 3: Purification of Mono-substituted Intermediate Step2->Step3 Step4 Step 4: Second Ligand Coupling Step3->Step4 Step5 Step 5: Final Purification Step4->Step5 End Final PROTAC Step5->End

Figure 2: General workflow for PROTAC synthesis using this compound.

Protocol 1: Synthesis of a PROTAC via Sulfonamide Linkage

This protocol describes a representative method for the synthesis of a PROTAC using this compound and two different amine-containing ligands.

Materials:

  • This compound

  • Amine-functionalized Ligand 1 (e.g., E3 ligase ligand)

  • Amine-functionalized Ligand 2 (e.g., POI ligand)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • LC-MS system

Procedure:

Step 1: Activation of this compound to Bis-PEG3-sulfonyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (2.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the bis-sulfonyl chloride.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude bis-sulfonyl chloride, which is typically used immediately in the next step.

Step 2: First Ligand Coupling (Mono-substitution)

  • Dissolve the crude bis-sulfonyl chloride (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amine-functionalized Ligand 1 (0.9 eq to favor mono-substitution) and DIPEA (3.0 eq) in anhydrous DMF.

  • Cool the bis-sulfonyl chloride solution to 0 °C and slowly add the solution of Ligand 1.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS for the formation of the mono-substituted intermediate.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-substituted intermediate.

Step 3: Second Ligand Coupling

  • Dissolve the purified mono-substituted intermediate (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amine-functionalized Ligand 2 (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Add the solution of Ligand 2 to the solution of the intermediate.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

  • Work up the reaction as described in Step 2.

Step 4: Final Purification and Characterization

  • Purify the crude final product by preparative reverse-phase HPLC to obtain the pure PROTAC.

  • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following tables provide representative data for PROTACs with other PEG-based linkers to illustrate the expected impact on physicochemical properties and biological activity.

Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition

PROTAC IDLinker TypeMolecular Weight ( g/mol )cLogP (Calculated)Aqueous Solubility (µM)
PROTAC-AlkylAlkyl Chain~8505.8< 1
PROTAC-PEG3PEG3~9504.525
PROTAC-PEG3-SO₃H (Hypothetical) This compound ~1030 < 4.0 > 100

Note: Data for PROTAC-Alkyl and PROTAC-PEG3 are representative examples from the literature. Data for PROTAC-PEG3-SO₃H is a hypothetical projection based on the known properties of sulfonic acids.[4]

Table 2: Biological Activity of PROTACs with Varying PEG Linker Lengths

PROTAC IDTarget ProteinE3 LigaseLinker (n = PEG units)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-1BRD4CRBN315>90HeLa
PROTAC-2BRD4CRBN48>95HeLa
PROTAC-3BTKCRBN525~85MOLM-14

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are illustrative and highly dependent on the specific PROTAC, cell line, and experimental conditions.

Workflow for PROTAC Evaluation

Evaluation_Workflow Start Synthesized & Purified PROTAC Step1 In vitro Binding Assays (e.g., SPR, ITC, FP) Start->Step1 Step2 Cellular Degradation Assay (Western Blot) Start->Step2 Step4 Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Step4 Step3 Determination of DC₅₀ and Dₘₐₓ Step2->Step3 Step5 Off-target Analysis (Proteomics) Step3->Step5 Step4->Step5 End Lead PROTAC Candidate Step5->End

Figure 3: Experimental workflow for the evaluation of a synthesized PROTAC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Synthesized PROTAC

  • Appropriate cell line expressing the target protein

  • Cell culture medium and supplements

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering the potential to improve the physicochemical properties, particularly aqueous solubility, of the final molecule. The provided protocols offer a representative framework for the synthesis and evaluation of PROTACs incorporating this linker. As with all PROTAC development, empirical optimization of the linker and its attachment points is crucial for achieving potent and selective degradation of the target protein.

References

Application Notes and Protocols for Bis-PEG3-sulfonic acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's solubility, stability, pharmacokinetics, and overall therapeutic index. This document provides detailed application notes and protocols for the utilization of Bis-PEG3-sulfonic acid, a hydrophilic linker, in the development of ADCs.

This compound is a homobifunctional linker featuring a three-unit polyethylene (B3416737) glycol (PEG) spacer and two terminal sulfonic acid groups. The PEG spacer enhances the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic profile. The incorporation of sulfonic acid groups further increases water solubility, potentially allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.

Key Advantages of this compound in ADC Development:

  • Enhanced Hydrophilicity: The combination of the PEG3 spacer and two sulfonic acid groups significantly increases the water solubility of the ADC. This can help to prevent aggregation, a common issue with highly hydrophobic drug payloads.

  • Improved Pharmacokinetics: By reducing aggregation and increasing solubility, the linker can lead to a more favorable pharmacokinetic profile, potentially extending the in vivo half-life of the ADC.

  • Biocompatibility: PEG is a well-established biocompatible polymer known to reduce the immunogenicity of bioconjugates.

  • Homobifunctional Nature: The presence of two reactive sulfonic acid groups allows for the conjugation of two molecules, which can be useful in specific ADC designs or for crosslinking applications.

Quantitative Data Summary

Direct quantitative data for ADCs utilizing this compound is not extensively available in the public domain. However, the following tables provide representative data for ADCs constructed with linkers possessing similar hydrophilic properties (e.g., PEG and sulfonate groups) to illustrate the expected impact on key ADC parameters. This data is intended for comparative purposes to guide experimental design.

Table 1: Comparative in Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypeTarget Cell LineIC50 (nM)Reference
Hydrophilic (PEG-based)Antigen-Positive1.5
Hydrophobic (e.g., SMCC)Antigen-Positive3.2

Application Notes and Protocols for Surface Modification with PEG Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) sulfonic acid is a versatile and powerful technique used to impart desirable physicochemical properties to a wide range of materials, including nanoparticles, metal oxides, and planar substrates.[1][2][3] The introduction of a PEG linker provides a hydrophilic and biocompatible spacer that can reduce non-specific protein adsorption, enhance in vivo circulation times, and improve aqueous solubility and stability.[4][5][6] The terminal sulfonic acid group (-SO₃H), being strongly acidic and negatively charged at physiological pH, offers robust anchoring capabilities to surfaces and further enhances hydrophilicity.[1][3]

These application notes provide a comprehensive guide to utilizing both heterobifunctional and homobifunctional PEG sulfonic acid derivatives for surface modification. Detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of workflows and biological interactions are presented to assist researchers in applying this technology to their specific needs in drug delivery, diagnostics, and biomaterial development.[1][2][7]

Data Presentation

Successful surface modification with PEG sulfonic acid can be quantified by a variety of analytical techniques. The following tables summarize representative data on the physicochemical changes observed after modification.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Modification with PEG Sulfonic Acid

ParameterBare NanoparticlesAmine-Functionalized NanoparticlesPEG Sulfonic Acid-Modified Nanoparticles
Average Diameter (nm) VariesSlight increaseSignificant increase
Polydispersity Index (PDI) < 0.2< 0.2< 0.2
Zeta Potential (mV) Varies (often negative)PositiveSignificantly more negative

Note: The values in this table are illustrative examples. Actual results will vary depending on the nanoparticle system, PEG linker, and experimental conditions.[4]

Table 2: Surface Wettability Before and After Modification with PEG

SubstrateUnmodified Contact Angle (°)PEG-Modified Contact Angle (°)
PDMS Network 10555 (with a PEG/PDMS mole ratio of 1:6)
Pyrex Glass 25.761.5
Gold 67.324.6 (with thiol-functionalized RGD peptide)

Note: This data demonstrates the significant change in hydrophilicity upon surface modification with PEG. The specific contact angle will depend on the substrate, the type and density of the PEG layer, and the measurement conditions.[8][9]

Table 3: Protein Adsorption on Unmodified and PEG-Modified Surfaces

SurfaceProteinAdsorbed Amount (ng/cm²)
Bare Niobium Pentoxide Myoglobin120 ± 10
Albumin90 ± 8
Fibrinogen250 ± 20
PLL-g-[3.5]-PEG Myoglobin15 ± 5
Albumin10 ± 4
Fibrinogen20 ± 7

Note: This data, while not exclusively for sulfonic acid terminated PEGs, provides a valuable reference for the expected significant reduction in protein adsorption after surface modification with PEG.

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of various materials using PEG sulfonic acid derivatives.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with a Heterobifunctional PEG Sulfonic Acid (e.g., Sulfo-PEG-NHS Ester)

This protocol details the covalent attachment of a PEG sulfonic acid linker to amine-functionalized nanoparticles via the reaction between an N-hydroxysuccinimide (NHS) ester and primary amines.[7]

Materials:

  • Amine-functionalized nanoparticles

  • Sulfo-PEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate (B84403) buffer (pH 8) or 0.1 M MES buffer (pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifugal filter units or equipment for centrifugation and resuspension

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Suspension: Suspend the amine-functionalized nanoparticles in phosphate buffer (pH 8) at a concentration of 1-5 mg/mL.[7]

  • Linker Preparation: Immediately before use, dissolve the Sulfo-PEG-NHS ester in anhydrous DMSO to create a stock solution.[7]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated PEG solution to the nanoparticle suspension. The optimal ratio should be determined empirically.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Purify the modified nanoparticles by washing three times with PBS (pH 7.4) using centrifugal filter units to remove unreacted reagents.[2]

  • Characterization: Resuspend the purified nanoparticles in PBS. Characterize the final product for average diameter, polydispersity index (PDI), and zeta potential to confirm successful surface modification. A significant decrease in zeta potential is expected.[2]

Protocol 2: Surface Modification of Metal Oxide Nanoparticles with a Homobifunctional PEG Sulfonic Acid (e.g., Bis-PEG4-sulfonic Acid)

This protocol describes the process of functionalizing metal oxide nanoparticles to enhance their hydrophilicity and reduce aggregation through the strong anchoring of sulfonic acid groups.[1]

Materials:

  • Metal oxide nanoparticles (e.g., SiO₂, TiO₂)

  • Bis-PEG4-sulfonic acid

  • Anhydrous ethanol (B145695)

  • Deionized (DI) water

  • Sonicator

  • Centrifuge and centrifuge tubes

Procedure:

  • Nanoparticle Preparation: Disperse the nanoparticles in anhydrous ethanol to a concentration of 1-10 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.[1]

  • Surface Modification Solution: Prepare a 1-5 mg/mL solution of Bis-PEG4-sulfonic acid in a 1:1 (v/v) mixture of anhydrous ethanol and DI water.[1]

  • Incubation: Add the Bis-PEG4-sulfonic acid solution to the nanoparticle suspension. A typical starting ratio is 1:1 by weight of nanoparticles to the PEG linker. Incubate the mixture at room temperature for 4-12 hours with gentle stirring or shaking.[1]

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Discard the supernatant containing unreacted Bis-PEG4-sulfonic acid.

    • Resuspend the nanoparticle pellet in DI water and sonicate briefly to redisperse.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound PEG linker.[1]

  • Final Product: After the final wash, resuspend the modified nanoparticles in DI water or a buffer of choice.[1]

  • Characterization: Characterize the modified nanoparticles for size, surface charge (zeta potential), and morphology using techniques such as Dynamic Light Scattering (DLS), Zeta Potential measurement, and Transmission Electron Microscopy (TEM).[1]

Protocol 3: Cell Adhesion Assay on PEG Sulfonic Acid-Modified Surfaces

This protocol provides a method to assess the reduction in cell adhesion on a surface modified with PEG sulfonic acid.

Materials:

  • PEG sulfonic acid-modified and unmodified control substrates in a multi-well plate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin/EDTA solution

  • Bovine Serum Albumin (BSA)

  • Formaldehyde or Methanol (B129727) for cell fixation

  • Crystal Violet staining solution (0.5% w/v in 20% ethanol)

  • 2% Sodium Dodecyl Sulfate (SDS) solution

  • Microplate reader

Procedure:

  • Surface Preparation: Prepare the PEG sulfonic acid-modified and unmodified control surfaces in a sterile multi-well plate.

  • Cell Seeding:

    • Harvest cells using trypsin/EDTA and resuspend in cell culture medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 3 x 10⁵ cells/mL).[10]

    • Add the cell suspension to each well of the plate with the modified and control surfaces.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30 minutes to 24 hours) to allow for cell adhesion.[11]

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.[11]

  • Fixation: Fix the adhered cells with cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[10][11]

  • Staining:

    • Stain the fixed cells with Crystal Violet solution for 10 minutes at room temperature.[10][11]

    • Wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Dry the plate completely.

    • Add 2% SDS solution to each well to solubilize the stain from the cells.[11]

    • Transfer the solution to a new 96-well plate and measure the absorbance at 550-590 nm using a microplate reader.[10][11]

  • Analysis: Compare the absorbance values between the PEG sulfonic acid-modified and unmodified surfaces to determine the relative reduction in cell adhesion.

Mandatory Visualization

experimental_workflow cluster_modification Surface Modification cluster_characterization Characterization cluster_functional_assays Functional Assays Start Start Substrate Prepare Substrate (e.g., Nanoparticles, Planar Surface) Start->Substrate Incubation Incubate Substrate with PEG Solution Substrate->Incubation PEG_Solution Prepare PEG Sulfonic Acid Solution PEG_Solution->Incubation Washing Wash to Remove Unreacted PEG Incubation->Washing Modified_Surface PEG-Modified Surface Washing->Modified_Surface DLS DLS (Size, PDI) Modified_Surface->DLS Zeta Zeta Potential (Surface Charge) Modified_Surface->Zeta Contact_Angle Contact Angle (Wettability) Modified_Surface->Contact_Angle XPS XPS (Elemental Composition) Modified_Surface->XPS Protein_Adsorption Protein Adsorption Assay Modified_Surface->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay Modified_Surface->Cell_Adhesion

Caption: Experimental workflow for surface modification and characterization.

signaling_pathway Surface_Modification Surface Modification with PEG Sulfonic Acid Hydrophilic_Layer Formation of a Hydrated, Hydrophilic Layer Surface_Modification->Hydrophilic_Layer Protein_Adsorption Non-specific Protein Adsorption Hydrophilic_Layer->Protein_Adsorption Biocompatibility Enhanced Biocompatibility Hydrophilic_Layer->Biocompatibility Cell_Adhesion Cell Adhesion and Activation Protein_Adsorption->Cell_Adhesion Inflammatory_Response Inflammatory Signaling Cascade Cell_Adhesion->Inflammatory_Response

Caption: Influence of surface modification on biological response.

References

Application Notes and Protocols for Bioconjugation Using a Hydrophilic PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] Polyethylene glycol (PEG) linkers have become essential tools in this field, prized for their ability to enhance the therapeutic properties of biomolecules.[2][3] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when conjugated to a protein, peptide, or small molecule, can significantly improve its pharmacokinetic and pharmacodynamic profile.[4][5] This process, known as PEGylation, increases the hydrodynamic size of the molecule, which can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and the host's immune system.[2][6][7]

Hydrophilic PEG linkers are particularly advantageous for overcoming the challenges associated with hydrophobic drugs, such as poor solubility and aggregation.[8][9] By increasing the overall hydrophilicity of the bioconjugate, PEG linkers can improve solubility and stability, facilitating intravenous administration and enhancing bioavailability.[5][8][10] The versatility of PEG linker chemistry allows for tailored bioconjugation strategies, with a wide array of functional groups available to react with specific amino acid residues on proteins or other functional groups on small molecules.[2][11]

These application notes provide detailed protocols for two common bioconjugation strategies utilizing hydrophilic PEG linkers: a two-step conjugation using a heterobifunctional NHS-PEG-Maleimide linker to couple an antibody to a payload, and a copper-free click chemistry approach using a DBCO-PEG-NHS ester. Additionally, methods for the characterization of the resulting bioconjugates are described.

Data Presentation

The selection of a suitable PEG linker and conjugation strategy is critical for the successful development of a bioconjugate. The following tables summarize key quantitative data to aid in this process.

Table 1: Impact of PEG Linker on Bioconjugate Properties

PropertyEffect of PEGylationQuantitative ImpactReference(s)
Solubility IncreasedDramatically improves aqueous solubility of hydrophobic molecules.[5][8][10]
Stability IncreasedProtects against enzymatic degradation and reduces aggregation.[8][11][8][11]
Circulation Half-Life IncreasedReduced renal clearance due to increased hydrodynamic size.[2] Can be extended by 10 to 100-fold.[12][2][12]
Immunogenicity ReducedMasks immunogenic epitopes from the immune system.[10][11][10][11]
Drug-to-Antibody Ratio (DAR) Can be IncreasedEnables higher loading of hydrophobic drugs without causing aggregation.[10][12][10][12]

Table 2: Comparison of Common Heterobifunctional PEG Linkers

Linker TypeReactive TowardspH RangeKey Advantages
NHS-PEG-Maleimide Primary amines (-NH2) and sulfhydryls (-SH)NHS ester: 7.2-8.5[11]; Maleimide: 6.5-7.5[1]Well-established chemistry, allows for controlled two-step conjugation.[13][14]
DBCO-PEG-NHS Ester Primary amines (-NH2) and azides (-N3)NHS ester: 7.2-8.0[15]; DBCO: 4.0-9.0[16]Copper-free click chemistry, bioorthogonal, high specificity.[15][17]

Experimental Protocols

The following are detailed protocols for the bioconjugation of a payload to an antibody using two different types of hydrophilic PEG linkers.

Protocol 1: Two-Step Bioconjugation using a Mal-(PEG)n-NHS Ester Linker

This protocol describes the conjugation of a sulfhydryl-containing payload to an antibody via its lysine (B10760008) residues using a heterobifunctional PEG linker.

Materials:

  • Antibody (Protein-NH2)

  • Sulfhydryl-containing payload (Payload-SH)

  • Mal-(PEG)n-NHS Ester

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[13]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[15]

  • Reducing agent (e.g., TCEP), if antibody requires reduction of disulfide bonds.

Procedure:

Step 1: Antibody Modification with Maleimide Groups

  • Antibody Preparation: Prepare the antibody in Conjugation Buffer at a concentration of 1-10 mg/mL.[17] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.[15]

  • Crosslinker Preparation: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[10][13]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the antibody solution with gentle stirring.[13] The final concentration of the organic solvent should be less than 10%.[13]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[13][14]

  • Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[13][17]

Step 2: Conjugation of Payload-SH to Maleimide-Activated Antibody

  • Payload Preparation: Prepare the sulfhydryl-containing payload in Conjugation Buffer.

  • Conjugation Reaction: Combine the maleimide-activated antibody with the Payload-SH. The molar ratio should be optimized based on the desired final drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as cysteine can be added at a concentration several times greater than the sulfhydryls on the payload.[14]

  • Purification: Purify the final antibody-drug conjugate (ADC) using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted payload and other impurities.[11]

experimental_workflow_1 activated_ab activated_ab reaction2 reaction2 activated_ab->reaction2

Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker

This protocol outlines a two-step bioconjugation utilizing strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

Materials:

  • Antibody (or other amine-containing biomolecule)

  • Azide-functionalized molecule (e.g., azide-PEG-drug)

  • DBCO-PEG-NHS Ester[18]

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.[15]

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[15]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0[15][17]

  • Desalting columns[15]

Procedure:

Step 1: Labeling of Antibody with DBCO

  • Antibody Preparation: Ensure the antibody solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[15][17]

  • Linker Preparation: Immediately before use, prepare a stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[15]

  • Conjugation Reaction: Add a 10- to 30-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution with gentle stirring.[17] The final concentration of the organic solvent should be less than 20%.[17]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C.[17]

  • Quenching (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[17]

  • Purification: Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[17]

Step 2: Copper-Free Click Chemistry Conjugation

  • Reaction Setup: Combine the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2- to 4-fold molar excess of the azide-molecule over the DBCO-labeled antibody is recommended.[17]

  • Incubation: The reaction is efficient across a broad temperature range (4°C to 37°C).[17] Incubate for 2 to 12 hours.[17]

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the excess azide-molecule.

experimental_workflow_2 dbco_protein dbco_protein reaction2 reaction2 dbco_protein->reaction2

Characterization of PEGylated Bioconjugates

Comprehensive characterization of the final bioconjugate is a critical step to ensure product consistency, efficacy, and safety.[6] A combination of analytical techniques is typically required.[6]

Table 3: Analytical Techniques for Characterization

TechniqueParameter(s) MeasuredPrinciple
SDS-PAGE Apparent Molecular Weight, Degree of PEGylation (qualitative)Separation based on size. PEGylation causes a significant increase in apparent molecular weight.[6]
Size-Exclusion Chromatography (SEC) Purity, Presence of AggregatesSeparation based on hydrodynamic radius. Can quantify the relative amounts of conjugate, unreacted biomolecule, and aggregates.[19]
Mass Spectrometry (MALDI-TOF, ESI-MS) Molecular Weight, Degree of PEGylation, Identification of PEGylation SitesProvides accurate mass measurements.[7][20] Can be coupled with liquid chromatography (LC-MS) for more detailed analysis.[20][21]
¹H NMR Spectroscopy Degree of PEGylationCompares the integral of the distinct PEG signal (around 3.6 ppm) to a known protein signal.[7]
Protocol 3: Characterization by SDS-PAGE
  • Sample Preparation: Prepare samples of the unmodified biomolecule, the PEGylated conjugate, and molecular weight standards.

  • Electrophoresis: Load the samples onto a suitable polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.

  • Staining and Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize using a gel documentation system.[6]

  • Data Analysis: Compare the migration of the PEGylated bioconjugate to the unmodified biomolecule and the molecular weight standards. The PEGylated product will show a significant increase in apparent molecular weight.[6] The presence of multiple bands may indicate different degrees of PEGylation.[6]

Protocol 4: Characterization by Size-Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

  • Sample Injection: Inject the bioconjugate sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluent using a UV detector.

  • Data Analysis: Analyze the resulting chromatogram. The peak area can be used to determine the purity of the conjugate and quantify any aggregates or remaining starting material.[19] Free PEG will typically elute later than the PEGylated protein.[6]

Conclusion

Hydrophilic PEG linkers are indispensable tools in bioconjugation, offering a versatile and effective means to improve the therapeutic properties of a wide range of biomolecules.[11][19] By enhancing solubility, stability, and pharmacokinetic profiles, PEGylation has enabled the development of numerous successful therapeutics.[3][19] The protocols and data presented here provide a foundational framework for researchers to design and execute successful bioconjugation strategies using hydrophilic PEG linkers. Careful selection of the linker chemistry and thorough characterization of the final conjugate are paramount to achieving the desired therapeutic outcome.

References

Enhancing Compound Solubility with Bis-PEG3-sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant impediment in the development of promising therapeutic compounds, often leading to diminished bioavailability and posing considerable formulation challenges. Bis-PEG3-sulfonic acid is a bifunctional hydrophilic linker designed to be covalently conjugated to poorly soluble molecules, thereby significantly augmenting their solubility in aqueous media. This linker is comprised of a polyethylene (B3416737) glycol (PEG) chain with three repeating units, which imparts hydrophilicity, and two terminal sulfonic acid groups that serve as reactive handles for conjugation. The synergistic effect of the flexible, water-soluble PEG chain and the highly polar sulfonic acid moieties makes this compound an efficacious tool for improving the drug-like properties of hydrophobic molecules.

The process of PEGylation, or the attachment of PEG chains to molecules, is a well-established strategy in drug development to not only increase solubility but also to extend the circulation half-life and reduce the immunogenicity of therapeutic agents.

Principle of Solubility Enhancement

The enhanced water solubility of a compound upon conjugation with this compound is primarily attributed to two key molecular features:

  • Polyethylene Glycol (PEG) Chain : The PEG component is inherently hydrophilic due to the repeating ethylene (B1197577) glycol units. These units readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugated compound, which facilitates its dissolution in aqueous environments.[1]

  • Sulfonic Acid Groups : The terminal sulfonic acid (-SO₃H) groups are highly polar and acidic.[1][2] In aqueous solutions, these groups can ionize, further increasing the polarity of the conjugate and its interaction with water molecules.[1] This dual-action mechanism effectively masks the hydrophobic regions of the parent compound, leading to a substantial increase in its aqueous solubility.[1]

Core Applications

The unique properties of this compound make it a versatile tool in various scientific and therapeutic applications:

  • Drug Delivery : Its primary application is to enhance the solubility and biocompatibility of poorly soluble drugs, thereby improving their potential for effective delivery and therapeutic action.[2]

  • Bioconjugation : It serves as a linker to facilitate the site-specific labeling and functionalization of biomolecules for both diagnostic and therapeutic purposes.[2]

  • Surface Modification : this compound can be used to modify the surfaces of materials such as metal oxides and nanoparticles to improve their hydrophilicity and stability in aqueous solutions.[2]

Experimental Protocols

The following protocols provide a general framework for the conjugation of a model hydrophobic compound containing a hydroxyl group to this compound and the subsequent evaluation of its improved aqueous solubility. These protocols are based on methodologies described for a similar linker, Bis-PEG4-sulfonic acid, and may require optimization for specific compounds.

Protocol 1: Conjugation of a Hydrophobic Compound to this compound

This protocol outlines the chemical reaction to covalently attach this compound to a model hydrophobic compound ("Compound X-OH").

Materials:

  • Compound X-OH (model hydrophobic compound with a hydroxyl group)

  • This compound

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., methanol (B129727), dichloromethane)

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere, dissolve Compound X-OH (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.

  • Addition of Coupling Agents : To the stirred solution, add DMAP (0.1 equivalents) followed by the slow, portion-wise addition of DCC (1.5 equivalents).[1]

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC to observe the consumption of the starting materials and the formation of the new product spot.[1]

  • Work-up : Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of the reaction solvent.[1]

  • Purification : Concentrate the filtrate using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired conjugate.[1]

  • Characterization : Characterize the purified Compound X-Bis-PEG3-sulfonic acid conjugate using appropriate analytical methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.[1]

G cluster_setup Reaction Setup cluster_reaction Conjugation Reaction cluster_purification Work-up and Purification cluster_characterization Final Product A Dissolve Compound X-OH and this compound in anhydrous solvent B Add DMAP and DCC (Coupling Agents) A->B Initiate coupling C Stir at room temperature for 12-24 hours B->C D Monitor reaction progress by TLC C->D Periodic check E Filter to remove DCU precipitate D->E Reaction complete F Concentrate filtrate E->F G Purify by silica gel column chromatography F->G H Characterize purified conjugate (NMR, Mass Spectrometry) G->H

Figure 1. Experimental workflow for the conjugation of a hydrophobic compound to this compound.
Protocol 2: Determination of Aqueous Solubility Enhancement

This protocol describes a method to quantify the increase in aqueous solubility of the parent compound after conjugation with this compound.

Materials:

  • Parent hydrophobic compound (e.g., Compound X)

  • Compound-Bis-PEG3-sulfonic acid conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions :

    • Add an excess amount of the solid parent compound and the conjugate to separate vials.

    • Add a known volume of PBS (e.g., 2 mL) to each vial.

  • Equilibration :

    • Securely cap the vials and place them on an orbital shaker.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation :

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.[1]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • UV-Vis Analysis :

    • Prepare a series of standard solutions of known concentrations for both the parent compound and the conjugate in PBS.

    • Generate a calibration curve for each compound by plotting absorbance versus concentration.

    • Dilute the filtered saturated solutions with PBS to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted samples.

  • Calculation of Solubility :

    • Use the calibration curve to determine the concentration of the diluted samples.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound.

G cluster_prep Saturated Solution Preparation cluster_sampling Sample Processing cluster_analysis Quantification cluster_calculation Result A Add excess solid (parent compound and conjugate) to separate vials with PBS B Incubate on orbital shaker for 24-48 hours A->B Equilibration C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D F Dilute filtered samples D->F E Prepare standard solutions and generate calibration curve H Calculate solubility using calibration curve and dilution factor E->H G Measure absorbance using UV-Vis spectrophotometer F->G G->H

Figure 2. Workflow for the determination and comparison of aqueous solubility.

Data Presentation

The following table summarizes representative data from an experiment involving the conjugation of a model hydrophobic compound, "Compound X," with a similar linker, Bis-PEG4-sulfonic acid, to illustrate the efficacy of this approach in improving water solubility.[1]

CompoundAqueous Solubility (µg/mL) at pH 7.4Fold Increase in Solubility
Compound X (Parent)5.2-
Compound X-Bis-PEG4-sulfonic acid Conjugate850.3~163

Note: This data is illustrative and is based on a Bis-PEG4-sulfonic acid conjugate. Similar results are anticipated with this compound, but empirical validation is required.

Considerations and Limitations

While this compound is a powerful tool for enhancing solubility, researchers should consider the following:

  • Steric Hindrance : The addition of the PEG linker may introduce steric hindrance that could potentially affect the biological activity of the parent molecule. Careful consideration of the conjugation site is crucial.

  • Linker Length : The length of the PEG chain can influence not only solubility but also other properties like cell permeability. The optimal linker length may need to be determined empirically for each specific application.

  • Overall Physicochemical Properties : The solubility of the final conjugate is a composite of the properties of the parent molecule and the linker. The inherent lipophilicity of the parent compound can counteract the solubilizing effect of the PEG linker.

  • Characterization : Thorough characterization of the conjugate is essential to confirm the success of the conjugation reaction and to determine the purity of the final product.

By providing a hydrophilic PEG spacer and highly polar sulfonic acid groups, this compound offers a robust strategy for overcoming the solubility challenges frequently encountered in drug development and other research areas. The protocols and data presented here provide a foundation for researchers to apply this versatile linker to enhance the properties of their compounds of interest.

References

Application Notes and Protocols for Site-Specific Labeling of Biomolecules with Bis-PEG3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG3-sulfonic acid for the site-specific labeling of biomolecules. This document outlines the key applications, detailed experimental protocols, and data presentation to facilitate the successful implementation of this versatile linker in your research and development workflows.

Introduction to Site-Specific PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins and other biomolecules.[1] Site-specific PEGylation, the precise attachment of a PEG chain to a predetermined location on a biomolecule, offers significant advantages over random conjugation. It results in a homogeneous product with predictable pharmacokinetic and pharmacodynamic profiles, which is crucial for the development of effective and safe biotherapeutics.[1]

This compound is a PEG-based linker that is particularly useful in the synthesis of Proteolysis Targeting Chimeracs (PROTACs).[2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in a PROTAC connects the ligand for the E3 ligase and the ligand for the target protein.[3] The sulfonic acid groups in this compound enhance the aqueous solubility of the linker and the resulting conjugate, which can be advantageous in biological systems.[4]

Key Applications
  • PROTACs: this compound serves as a hydrophilic linker in the synthesis of PROTACs for targeted protein degradation.[2][3]

  • Antibody-Drug Conjugates (ADCs): The principles of using PEG linkers are central to ADC development, where they connect a monoclonal antibody to a cytotoxic payload.[5][6][7] While not its primary described use, a sulfonic acid-containing PEG linker could enhance the hydrophilicity of ADCs, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[6][8]

  • Bioconjugation: This linker can be used to improve the solubility and stability of various biomolecule conjugates for research and diagnostic purposes.[9]

Data Presentation

Table 1: Reagent Selection and Reaction Specificity

PEG Reagent ClassReactive GroupTarget Residue(s)Resulting LinkageKey Characteristics
PEG-VinylsulfoneVinylsulfoneCysteine (thiol group)ThioetherHighly selective for cysteine residues.[1]
PEG-Sulfonyl ChlorideSulfonyl ChlorideLysine (ε-amino group), N-terminus (α-amino group)SulfonamideReacts with primary amines; N-terminal specificity can be controlled by pH.[1]
PEG-Tresyl ChlorideTresylPrimary aminesSecondary amineRequires activation of PEG alcohol.
This compound (activated) Carboxylic acid (activated as NHS ester)Lysine (ε-amino group), N-terminus (α-amino group)AmideThe carboxylic acid groups would require activation (e.g., with EDC/NHS) to react with amines.

Table 2: Recommended Molar Excess for Labeling Reactions

ApplicationBiomoleculeRecommended Molar Excess of LinkerExpected Degree of Labeling (e.g., DAR)Reference
ADC DevelopmentMonoclonal Antibody5:12 - 4[5]
ADC DevelopmentMonoclonal Antibody10:14 - 6[5]
General BioconjugationProtein20:1Variable (to be optimized)[10]

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound and Conjugation to a Target Protein

This protocol describes a two-step process for conjugating a payload to a protein using this compound as a linker. The first step involves the activation of the carboxylic acid groups of the linker, followed by conjugation to the primary amines of the protein.

Materials:

  • Target Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Activation: a. Dissolve this compound in anhydrous DMSO to a desired stock concentration (e.g., 10 mM). b. Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.[10] c. Incubate at room temperature for 15-30 minutes to generate the NHS ester.

  • Conjugation Reaction: a. Add the activated linker solution to the protein solution. A common starting point is a 20-fold molar excess of the linker.[10] b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[4]

  • Purification: Purify the conjugate using an SEC system to remove unreacted linker and byproducts.[11]

Protocol 2: Purification of the Labeled Biomolecule

Purification is critical to remove unreacted reagents and byproducts. Size exclusion chromatography is a common method.

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • SEC running buffer (e.g., PBS)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the running buffer.[11]

  • Load the quenched reaction mixture onto the column.[11]

  • Elute the sample with the running buffer at the recommended flow rate.[11]

  • Collect fractions and monitor the elution profile at 280 nm. The labeled biomolecule will elute in the earlier fractions.[11]

Protocol 3: Characterization of the Conjugate

Determining the Degree of Labeling:

  • UV-Vis Spectroscopy: The concentration of the protein can be determined by its absorbance at 280 nm. If the attached molecule has a distinct absorbance, the degree of labeling can be calculated.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the drug-to-antibody ratio (DAR) and the distribution of different species in ADCs.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugate to Protein protein_prep->conjugation linker_prep Dissolve Bis-PEG3- sulfonic acid in DMSO activation Activate Linker with EDC and NHS linker_prep->activation activation->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purification Purify by Size Exclusion Chromatography quenching->purification characterization Characterize Conjugate (UV-Vis, HIC) purification->characterization

Caption: Experimental workflow for biomolecule labeling.

protac_moa cluster_protac PROTAC Action cluster_degradation Degradation Pathway protac PROTAC Molecule (Target Ligand - Linker - E3 Ligase Ligand) ternary_complex Ternary Complex Formation protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Recruitment proteasome Proteasomal Degradation ubiquitination->proteasome Targeting proteasome->target_protein proteasome->ubiquitination

Caption: Mechanism of action for a PROTAC.

References

Application of Polyethylene Glycol (PEG) Sulfonic Acids as Biodegradable Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) sulfonic acid (PEG-SO3H) has emerged as a highly efficient, recyclable, and biodegradable solid acid catalyst for a variety of organic transformations.[1][2][3][4] Its application aligns with the principles of green chemistry by offering advantages such as operational simplicity, mild reaction conditions, and reduced environmental impact.[5][6] This document provides detailed application notes and experimental protocols for the use of PEG-SO3H in several key organic syntheses. The biodegradability of the polyethylene glycol backbone addresses concerns associated with the environmental fate of the catalyst support.[7][8]

Key Advantages of PEG-SO3H Catalysts

  • Eco-friendly: PEG is a biodegradable and non-toxic polymer, making the catalyst environmentally benign.[1][2][7]

  • Reusability: The catalyst can be easily recovered and reused for multiple reaction cycles without a significant loss of activity.[1][9][10]

  • High Catalytic Activity: It demonstrates excellent catalytic efficiency in various organic reactions, often leading to high yields in shorter reaction times.[1][5]

  • Mild Reaction Conditions: Many reactions catalyzed by PEG-SO3H can be carried out under solvent-free or aqueous conditions at moderate temperatures.[1][11]

  • Ease of Handling: As a solid catalyst, it is easy to handle, separate from the reaction mixture, and store.[1]

Application 1: Synthesis of Coumarin (B35378) Derivatives via Pechmann Condensation

Coumarins are an important class of heterocyclic compounds with diverse biological activities. PEG-SO3H serves as an efficient catalyst for the Pechmann condensation of phenols and β-ketoesters to afford coumarin derivatives.[5][9]

Quantitative Data Summary
EntryPhenol Derivativeβ-KetoesterCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1ResorcinolEthyl acetoacetate10801086
2PhenolEthyl acetoacetate10801582
3m-CresolEthyl acetoacetate10802085
4CatecholEthyl acetoacetate10802580
5HydroquinoneEthyl acetoacetate10803078

Data synthesized from multiple sources.

Experimental Protocol
  • Reactant Mixture: In a round-bottom flask, combine the phenolic compound (1 mmol) and the dicarbonyl compound (1.1 mmol).[9]

  • Catalyst Addition: Add PEG-SO3H (10 mol%) to the mixture.[9]

  • Reaction: Heat the resulting mixture at 80 °C with stirring for the time specified in the table above.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from ethanol (B145695) to obtain the pure coumarin derivative.

  • Catalyst Recovery: The aqueous filtrate containing the PEG-SO3H catalyst can be evaporated under reduced pressure to recover the catalyst for future use.[9]

Application 2: Synthesis of 1,1-Diacetates (Acylals)

1,1-Diacetates are valuable protecting groups for aldehydes. PEG-SO3H catalyzes the efficient and chemoselective synthesis of acylals from aldehydes and acetic anhydride (B1165640) under solvent-free conditions.[12]

Quantitative Data Summary
EntryAldehydeCatalyst Loading (mol%)TemperatureTime (min)Yield (%)
1Benzaldehyde1.67Room Temp.595
24-Chlorobenzaldehyde1.67Room Temp.1096
34-Nitrobenzaldehyde1.67Room Temp.1598
4Cinnamaldehyde1.67Room Temp.2092
5Furfural1.67Room Temp.1094

Data synthesized from multiple sources.

Experimental Protocol
  • Reactant Mixture: To a mixture of the aldehyde (10 mmol) and acetic anhydride (25 mmol), add PEG-SO3H (1.67 mol%).

  • Reaction: Stir the mixture at room temperature for the appropriate time as indicated in the table.

  • Monitoring: Follow the reaction progress using TLC.

  • Work-up: Upon completion, add diethyl ether to the reaction mixture.

  • Catalyst Separation: The solid PEG-SO3H catalyst will precipitate. Filter the mixture to recover the catalyst.

  • Purification: Wash the filtrate with a saturated NaHCO3 solution and then with brine. Dry the organic layer over anhydrous Na2SO4, and evaporate the solvent to obtain the pure 1,1-diacetate.

Application 3: Three-Component Biginelli Reaction for Dihydropyrimidones

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are pharmacologically important molecules. PEG-SO3H has been shown to be an effective catalyst for this multicomponent reaction, especially under microwave irradiation.[11][13]

Quantitative Data Summary
EntryAldehydeβ-Dicarbonyl CompoundUrea (B33335)/Thiourea (B124793)Catalyst Loading (mol%)MW Power (W)Time (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea10150392
24-MethylbenzaldehydeEthyl acetoacetateUrea10150495
34-ChlorobenzaldehydeEthyl acetoacetateUrea101503.593
4BenzaldehydeMethyl acetoacetateThiourea10150590
5Indole-3-carbaldehydeEthyl acetoacetateUrea10150688

Data synthesized from multiple sources.

Experimental Protocol
  • Reactant Mixture: In a microwave-transparent vessel, mix the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and PEG-SO3H (10 mol%).

  • Reaction: Irradiate the mixture in a microwave reactor at 150 W for the time specified in the table.

  • Monitoring: Check for the completion of the reaction by TLC.

  • Work-up: After cooling, add cold water to the reaction mixture.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure DHPM.

  • Catalyst Recovery: The aqueous filtrate can be concentrated under reduced pressure to recover the PEG-SO3H catalyst.

Application 4: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

Xanthene derivatives are an important class of compounds with applications in dyes, fluorescent materials, and bioactive agents. PEG-SO3H efficiently catalyzes the condensation of β-naphthol with various aromatic aldehydes to produce 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions.[1][13]

Quantitative Data Summary
EntryAldehydeCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1Benzaldehyde11251095
24-Chlorobenzaldehyde11251598
34-Methoxybenzaldehyde11251096
44-Nitrobenzaldehyde11252092
52-Naphthaldehyde11251594

Data synthesized from multiple sources.[13]

Experimental Protocol
  • Reactant Mixture: A mixture of β-naphthol (2 mmol), an aromatic aldehyde (1 mmol), and PEG–SO3H (0.01 mmol) is heated at 125 °C in a preheated oil bath for the specified time.[6]

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the mixture is cooled to room temperature.[6]

  • Catalyst Removal: The residue is washed with water to remove the catalyst.[6]

  • Purification: The crude product is dissolved in ethyl acetate, and the solution is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting solid is recrystallized from ethanol to yield the pure product.[6]

Biodegradability of PEG-SO3H

The "green" aspect of PEG-SO3H is significantly enhanced by the biodegradability of its polyethylene glycol support. Studies have shown that PEGs can be degraded by various microorganisms under both aerobic and anaerobic conditions.[9] The degradation process typically involves enzymatic cleavage of the polyether backbone.[3] For instance, Pseudomonas aeruginosa has been shown to degrade PEGs of molecular weights up to 20,000.[3] Anaerobic degradation of PEG 6000 has been reported to reach 40% in 10 days.[9] While specific studies on the biodegradation of the entire PEG-SO3H catalyst are less common, the inherent biodegradability of the PEG component is a significant advantage over many other polymer supports.

Visualizations

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application cluster_recovery Catalyst Lifecycle PEG Polyethylene Glycol (PEG) PEG_SO3H PEG-SO3H Catalyst PEG->PEG_SO3H Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->PEG_SO3H Reactants Reactants (e.g., Aldehyde, β-Ketoester, Urea) Product Desired Product (e.g., Dihydropyrimidone) Reactants->Product Organic Synthesis Recovery Recovery (Filtration/Extraction) Product->Recovery PEG_SO3H_app PEG-SO3H PEG_SO3H_app->Product Catalysis Reuse Reuse Recovery->Reuse Biodegradation Biodegradation Recovery->Biodegradation Reuse->PEG_SO3H_app Recycle

Caption: Workflow for the synthesis, application, and lifecycle of the PEG-SO3H catalyst.

G cluster_steps Reaction Steps Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Beta_Ketoester β-Ketoester Enolate Enolate of β-Ketoester Beta_Ketoester->Enolate PEG_SO3H PEG-SO3H PEG_SO3H->Acyliminium Protonation PEG_SO3H->Enolate Enolization Addition_Product Addition Product Acyliminium->Addition_Product Enolate->Addition_Product Nucleophilic Addition Cyclization_Product Cyclized Intermediate Addition_Product->Cyclization_Product Intramolecular Cyclization DHPM Dihydropyrimidone Cyclization_Product->DHPM Dehydration

Caption: Proposed mechanism for the PEG-SO3H catalyzed Biginelli reaction.

G start Start: Prepare Reaction Mixture add_reactants 1. Add Aldehyde, β-Dicarbonyl, and Urea to a Microwave Vessel start->add_reactants add_catalyst 2. Add PEG-SO3H Catalyst add_reactants->add_catalyst microwave 3. Irradiate in Microwave Reactor add_catalyst->microwave monitor 4. Monitor Reaction by TLC microwave->monitor monitor->microwave Incomplete cool 5. Cool Reaction Mixture monitor->cool Reaction Complete add_water 6. Add Cold Water cool->add_water filter 7. Filter the Solid Product add_water->filter wash 8. Wash with Cold Ethanol filter->wash recover_catalyst 10. Recover Catalyst from Filtrate filter->recover_catalyst dry 9. Dry the Pure Product wash->dry end End: Pure Dihydropyrimidone dry->end

Caption: Experimental workflow for the synthesis of Dihydropyrimidones.

References

Application Notes and Protocols: Bis-PEG3-sulfonic Acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. The incorporation of specific functional groups into the hydrogel network can further enhance their properties and tailor them for specific applications.

Bis-PEG3-sulfonic acid is a homobifunctional crosslinker featuring a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a sulfonic acid group at each end. The PEG component enhances the hydrophilicity and biocompatibility of the resulting hydrogel, while the terminal sulfonic acid groups provide sites for crosslinking and introduce a negative charge to the hydrogel matrix. This negative charge can be advantageous for electrostatic interactions with positively charged therapeutic molecules or for mimicking the glycosaminoglycan-rich environment of the native extracellular matrix (ECM).

These application notes provide a comprehensive overview of the potential use of this compound in hydrogel formation, detailing proposed experimental protocols, expected material properties, and potential applications in drug delivery.

Principle of Hydrogel Formation

The formation of a hydrogel using this compound as a crosslinker is predicated on the reaction of its terminal sulfonic acid groups with complementary functional groups on a polymer backbone. A common and effective reaction is the esterification of sulfonic acids with hydroxyl groups present on polymers such as polyvinyl alcohol (PVA), hyaluronic acid, or chitosan. This reaction forms a stable sulfonate ester bond, creating the crosslinks necessary for a three-dimensional hydrogel network. The reaction can be facilitated by dehydrating agents or carbodiimide (B86325) chemistry to proceed under mild, biocompatible conditions.

The hydrophilic PEG spacer of the this compound linker contributes to the high water content of the hydrogel, while the density of the crosslinks, determined by the concentration of the crosslinker and the polymer, will dictate the mechanical properties and swelling behavior of the hydrogel.

Applications

The unique properties of hydrogels formed with this compound open up a range of potential applications in the biomedical field:

  • Controlled Drug Delivery: The negatively charged sulfonic acid groups can be used for the controlled release of positively charged drugs through electrostatic interactions. The release rate can be modulated by the pH and ionic strength of the surrounding environment.

  • Tissue Engineering: The hydrophilic and biocompatible nature of these hydrogels makes them suitable as scaffolds for cell encapsulation and tissue regeneration. The negative charge can also aid in the sequestration of growth factors and other signaling molecules.

  • Wound Dressings: The high water content can provide a moist environment conducive to wound healing, while the hydrogel can act as a barrier to infection.

  • Biosensors: The hydrogel matrix can be used to immobilize enzymes or antibodies for the development of biosensors.

Data Presentation

The following tables summarize illustrative quantitative data for hydrogels prepared with sulfonic acid-containing crosslinkers and PEG-based hydrogels. This data is provided to give researchers an expected range of properties for hydrogels synthesized using this compound, though actual values will depend on the specific polymer, crosslinker concentration, and reaction conditions.

Table 1: Illustrative Swelling Ratios of Sulfonic Acid-Containing Hydrogels

Hydrogel CompositionSwelling MediumSwelling Ratio (q)Reference
Poly(methacrylic acid-co-acrylamide)pH 7.4High[1][2]
Poly(methacrylic acid-co-acrylamide)pH 1.2Low[1][2]
Carbopol-g-AMPSpH 1.2~42%[3]
Carbopol-g-AMPSpH 7.4~32%[3]

Note: Swelling ratio is defined as (wet weight - dry weight) / dry weight. AMPS = 2-acrylamido-2-methyl-1-propane sulfonic acid.

Table 2: Illustrative Mechanical Properties of PEG-Based Hydrogels

Hydrogel SystemCrosslinker ConcentrationCompressive Modulus (kPa)Reference
Hyaluronic Acid-BDDE-15[4]
Hyaluronic Acid-BDDE/Bes-70[4]
PEGDAVariesVaries[5]

Note: BDDE = 1,4-butanedioldiglycidyl ether; Bes = N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid; PEGDA = Poly(ethylene glycol) diacrylate. The mechanical properties are highly tunable based on formulation.

Table 3: Illustrative Drug Release from Sulfonic Acid-Containing Hydrogels

Hydrogel SystemDrugRelease ProfileKey FactorsReference
AMPS-based hydrogelsWeakly acidic drugpH-dependentDrug solubility and electrostatic interactions[6]
Ionic thermosensitive hydrogelsCationic and anionic drugsCharge-dependentElectrostatic attraction and repulsion[7]
Carbopol-g-AMPSEllagic AcidHigher release at pH 1.2Swelling behavior[3]

Experimental Protocols

The following are proposed protocols for the synthesis and characterization of hydrogels using this compound. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Hydrogel Synthesis via Esterification with Polyvinyl Alcohol (PVA)

This protocol describes the formation of a hydrogel by crosslinking PVA with this compound using a carbodiimide coupling agent.

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water by heating and stirring until fully dissolved. Cool to room temperature.

  • Activation of this compound: In a separate vial, dissolve this compound, EDC, and NHS in PBS. A molar ratio of 1:1.2:1.2 (Sulfonic Acid:EDC:NHS) is recommended as a starting point.

  • Crosslinking Reaction: Add the activated this compound solution to the PVA solution. The final concentration of this compound should be varied to control the crosslinking density.

  • Gelation: Mix the solution thoroughly and cast it into a mold of the desired shape. Allow the gelation to proceed at room temperature or 37°C. Gelation time will vary depending on the concentrations of the reactants.

  • Purification: Once the hydrogel is formed, immerse it in a large volume of deionized water to remove unreacted reagents and byproducts. The water should be changed several times over 24-48 hours.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

  • Synthesized hydrogel

  • Deionized water or PBS

  • Analytical balance

Procedure:

  • Equilibrate a pre-weighed, lyophilized (dry) hydrogel sample (W_dry) in deionized water or PBS at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the wet weight (W_wet).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (q) using the formula: q = (W_wet - W_dry) / W_dry.[8]

Protocol 3: Characterization of Hydrogel Mechanical Properties

Materials:

  • Synthesized hydrogel of a defined geometry (e.g., cylindrical disc)

  • Mechanical testing instrument (e.g., rheometer or compression tester)

Procedure:

  • Place the swollen hydrogel sample onto the lower plate of the mechanical tester.

  • Apply a compressive force to the hydrogel at a constant strain rate.

  • Record the resulting stress-strain curve.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS at a specific pH)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • To load the drug, the hydrogel can be swollen in a solution containing the drug of interest.

  • Place the drug-loaded hydrogel in a known volume of release medium at 37°C in a shaking incubator.

  • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Hydrogel Formation Workflow

hydrogel_formation cluster_materials Starting Materials cluster_process Process cluster_product Final Product Polymer_Solution Polymer Solution (e.g., PVA in water) Mixing Mixing Polymer_Solution->Mixing Crosslinker_Solution This compound Solution Crosslinker_Solution->Mixing Coupling_Agents Coupling Agents (e.g., EDC, NHS) Coupling_Agents->Mixing Casting Casting into Mold Mixing->Casting Gelation Gelation (Crosslinking Reaction) Casting->Gelation Purification Purification (Dialysis/Washing) Gelation->Purification Hydrogel Purified Hydrogel Purification->Hydrogel

Caption: Workflow for the synthesis of a this compound crosslinked hydrogel.

Proposed Crosslinking Mechanism

crosslinking_mechanism PVA Polymer Backbone (e.g., PVA with -OH groups) Hydrogel_Network Crosslinked Hydrogel Network (Sulfonate Ester Bonds) PVA->Hydrogel_Network Reacts with BisPEG3SA This compound (HO3S-PEG3-SO3H) Activated_BisPEG3SA Activated Crosslinker (via EDC/NHS) BisPEG3SA->Activated_BisPEG3SA Activation Activated_BisPEG3SA->Hydrogel_Network Crosslinks

Caption: Proposed mechanism for hydrogel formation via esterification.

Signaling Pathways in Cell-Hydrogel Interactions

signaling_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response Hydrogel Hydrogel Scaffold (Stiffness, Ligands) Integrins Integrin Receptors Hydrogel->Integrins Mechanical & Chemical Cues Focal_Adhesions Focal Adhesions Integrins->Focal_Adhesions Clustering Cytoskeleton Cytoskeleton (Actin Stress Fibers) Focal_Adhesions->Cytoskeleton Activation of Signaling Proteins Nucleus Nucleus Cytoskeleton->Nucleus Mechanotransduction Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Altered Transcription

Caption: Simplified diagram of cell-matrix interaction signaling pathways.[9]

References

Application Notes & Protocols: Creating Functional Coatings and Films with Polyethylene Glycol (PEG) Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers terminated with sulfonic acid (-SO₃H) are a class of versatile reagents increasingly used in drug delivery, bioconjugation, and surface modification.[1] The integration of a PEG chain offers hydrophilicity, biocompatibility, and an ability to reduce non-specific protein adsorption, often referred to as "stealth" properties.[2][3][4] The terminal sulfonic acid group, a strong acid, is negatively charged at physiological pH.[1][5] This feature significantly enhances aqueous solubility and provides a strong anchoring mechanism for modifying surfaces of nanoparticles and other materials.[1][6][7] These linkers are often heterobifunctional, possessing another reactive group (such as NHS esters, maleimides, or azides) at the opposite end of the PEG chain, which allows for a wide array of conjugation chemistries.[1][8]

Core Applications

The unique combination of a hydrophilic, flexible PEG spacer and a strongly acidic terminal group makes these molecules suitable for a range of advanced applications.

  • Surface Modification for Anti-Fouling and Biocompatibility: PEG sulfonic acid coatings are highly effective at preventing biofouling.[3] When grafted onto a surface, the PEG chains create a hydrated layer that sterically hinders the adsorption of proteins and other biomolecules.[2][4] This reduction in non-specific binding is critical for implantable medical devices, as it can minimize the foreign body response and reduce the risk of infections.[2][4] The sulfonic acid groups provide a robust and stable anchor to various substrates, particularly metal oxides.[2][6]

  • Drug Delivery Systems: In drug development, PEG sulfonic acids are used to improve the physicochemical properties of therapeutics.[][10] They dramatically increase the solubility of hydrophobic drugs, which is a major challenge in formulation.[1][5] When used to functionalize nanoparticles, these coatings can prolong circulation time in the bloodstream by reducing clearance by the immune system, leading to better drug accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[7] PEG sulfonic acid-based hydrogels are also being explored as carriers for controlled drug release.[][11][][13]

  • Bioconjugation: As linker molecules, PEG sulfonic acids facilitate the conjugation of drugs or bioactive molecules to targeting agents like antibodies or peptides.[8] This creates bioconjugates with enhanced pharmacokinetics, improved specificity, and lower immunogenicity.[8] The sulfonic acid group enhances the overall solubility of the conjugate.[8]

  • Diagnostics and Biosensors: The anti-fouling properties of PEG sulfonic acid coatings are beneficial in the development of biosensors.[4][] By minimizing non-specific binding and background noise on sensor surfaces, these coatings can improve the sensitivity and reliability of diagnostic devices.[1][4]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies involving PEG sulfonic acid-modified materials, providing a reference for expected performance.

Table 1: Physicochemical Properties of Nanoparticles Before and After Surface Modification with Boc-PEG4-Sulfonic Acid [7]

Property Before Modification After Modification
Hydrodynamic Diameter (nm) 150 ± 10 165 ± 12
Polydispersity Index (PDI) 0.15 ± 0.03 0.12 ± 0.02

| Zeta Potential (mV) | +25 ± 3 | -35 ± 4 |

Table 2: Representative Drug Release Kinetics from PEG-Doxorubicin Conjugates [14]

Conjugate Linker Release Condition % Drug Released at 24h
PEG-Hydrazone pH 5.0 ~80%
PEG-Hydrazone pH 7.4 ~15%
PEG-Disulfide 10 mM DTT (reducing) ~87%

| PEG-Disulfide | PBS (non-reducing) | < 5% |

Table 3: Contact Angle Measurements for PSS-PEG Films [15]

Film Composition Static Angle Advancing Angle Receding Angle

| 55-45 PSS-PEG (Control) | 61° ± 8.2° | 73° ± 12.6° | 42° ± 4.3° |

Experimental Protocols

Protocol 1: Synthesis of an Azide-PEG-Sulfonic Acid Linker[1]

This protocol outlines a representative synthesis of a heterobifunctional Azide-PEG-Sulfonic Acid linker.

Materials:

  • α-Azido-ω-hydroxy-PEG

  • Thionyl chloride (SOCl₂)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Ethanol

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Chlorination:

    • Dissolve α-Azido-ω-hydroxy-PEG in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add thionyl chloride dropwise while stirring.

    • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

    • Carefully quench the reaction by slowly adding deionized water.

    • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield α-Azido-ω-chloro-PEG.[1]

  • Sulfonation:

    • Dissolve the resulting α-Azido-ω-chloro-PEG in a mixture of water and ethanol.

    • Add an excess of sodium sulfite (e.g., 3 equivalents).[14]

    • Heat the mixture to reflux and maintain for 24 hours.[1]

  • Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by dialysis against deionized water.

    • Lyophilize the dialyzed solution to obtain the final Azide-PEG-Sulfonic Acid product.[1]

Protocol 2: Surface Modification of Nanoparticles with Sulfo-PEG-NHS Ester[1]

This protocol details the modification of amine-functionalized nanoparticles.

Materials:

Procedure:

  • Nanoparticle Suspension: Suspend the amine-functionalized nanoparticles in phosphate buffer (pH 8) at a concentration of 1-5 mg/mL.[1]

  • Linker Preparation: Immediately before use, dissolve the Sulfo-PEG-NHS ester in anhydrous DMSO to create a stock solution.[1]

  • Linker Addition: Add the Sulfo-PEG-NHS ester solution to the nanoparticle suspension. The optimal amount should be determined empirically but can be started at a 10- to 50-fold molar excess.[1][16]

  • Reaction: Incubate the mixture for 2 hours at room temperature with continuous gentle mixing.[1]

  • Washing and Purification:

    • Pellet the nanoparticles by centrifugation.

    • Remove and discard the supernatant containing unreacted linker.

    • Resuspend the nanoparticle pellet in fresh phosphate buffer.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents.[1]

Protocol 3: Surface Modification of Planar Substrates with Bis-PEG4-sulfonic Acid[2]

This protocol describes the coating of hydroxyl-rich surfaces like glass or silicon wafers.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Bis-PEG4-sulfonic acid

  • Anhydrous toluene (B28343) or ethanol

  • Deionized (DI) water

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., piranha solution or plasma cleaning) to ensure a hydroxylated surface. Dry the substrates completely.

  • Solution Preparation: Prepare a 1-5 mM solution of Bis-PEG4-sulfonic acid in anhydrous toluene or ethanol.[2]

  • Surface Modification:

    • Immerse the cleaned and dried substrates in the Bis-PEG4-sulfonic acid solution.

    • Incubate at room temperature for 2-8 hours. For a more robust coating, incubation can be performed at 60°C.[2]

  • Washing and Drying:

    • Remove the substrates from the solution and wash them thoroughly with the same solvent (toluene or ethanol) to remove non-adsorbed linker.

    • Rinse with DI water.

    • Dry the modified substrates under a stream of nitrogen gas.[2]

Protocol 4: Protein Conjugation with a Sulfo-PEG-NHS Ester[1]

This protocol describes the conjugation of a PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Linker Preparation: Immediately before use, dissolve the Sulfo-PEG-NHS ester in anhydrous DMSO to create a stock solution.[1]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the activated PEG solution to the protein solution. The optimal ratio should be determined empirically.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS esters.[1]

  • Purification: Purify the PEGylated protein from unreacted reagents using SEC or dialysis.[1]

Visualizations

cluster_workflow Workflow for Nanoparticle Surface Modification A 1. Suspend Amine- Functionalized Nanoparticles in Buffer (pH 8) B 2. Add Sulfo-PEG-NHS Ester Solution A->B C 3. Incubate for 2h at Room Temperature B->C D 4. Centrifuge to Pellet Nanoparticles C->D E 5. Remove Supernatant (Unreacted Linker) D->E F 6. Resuspend in Fresh Buffer E->F G 7. Repeat Wash Steps (3x Total) F->G H 8. Final Purified PEG-Coated Nanoparticles G->H

Workflow for modifying nanoparticle surfaces.

cluster_workflow Workflow for Protein Conjugation A 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) B 2. Add Sulfo-PEG-NHS Ester (10-50x excess) A->B C 3. Incubate (1-2h at RT or overnight at 4°C) B->C D 4. Add Quenching Buffer (e.g., Tris-HCl) C->D E 5. Incubate for 30 min to Stop Reaction D->E F 6. Purify Conjugate via Size-Exclusion Chromatography (SEC) E->F G 7. Collect Purified PEG-Protein Conjugate F->G cluster_logic Mechanism of Improved Biocompatibility A Surface Modified with PEG Sulfonic Acid B Formation of a Dense Hydration Layer A->B C Steric Hindrance and Repulsion B->C D Reduced Protein Adsorption (Anti-Fouling) C->D E Minimized Cell Adhesion and Platelet Activation D->E F Reduced Foreign Body Response E->F G Enhanced Biocompatibility F->G cluster_delivery Targeted Drug Delivery Pathway NP Drug-Loaded Nanoparticle PEG Folate-PEG-Sulfonate Linker NP->PEG Functionalized with Receptor Folate Receptor (Overexpressed) PEG->Receptor Targets Cell Cancer Cell Cell->Receptor Expresses Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Triggers Release Intracellular Drug Release Endocytosis->Release Leads to

References

Application Notes and Protocols for ¹H and ¹³C NMR Characterization of PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) and its derivatives are widely utilized in drug delivery, bioconjugation, and materials science due to their biocompatibility, solubility, and ability to improve the pharmacokinetic profiles of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about the structure, purity, and quantity of PEG derivatives.[1][2] This document provides detailed protocols for the characterization of PEG derivatives using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.

Key Applications of NMR in PEG Derivative Characterization

NMR spectroscopy is instrumental in various aspects of PEG derivative analysis:

  • Structural Confirmation: Verifying the successful synthesis and modification of PEG derivatives by identifying characteristic signals of the PEG backbone and functional end-groups.[1][3]

  • Purity Assessment: Quantifying the purity of PEG derivatives and identifying any residual starting materials or by-products.[4]

  • Molecular Weight (MW) Determination: Calculating the number-average molecular weight (Mn) of PEG polymers.[5][6][7]

  • Determination of Degree of Substitution (DS): Quantifying the extent of end-group functionalization in PEG derivatives.

  • Quantitative Analysis (qNMR): Precisely measuring the concentration of PEG derivatives in solution.[8][9]

¹H NMR Characterization Protocol

Proton NMR is a rapid and sensitive technique for the routine analysis of PEG derivatives. The characteristic intense signal from the repeating ethylene (B1197577) glycol units serves as a convenient internal reference.

Experimental Protocol: ¹H NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the PEG derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[1] For quantitative analysis, the use of a known amount of an internal standard is recommended.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.[10]

  • Use a standard single-pulse experiment. For samples in D₂O, a water suppression pulse sequence (e.g., presaturation) should be utilized.[10]

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For quantitative measurements, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.[10]

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the relevant signals. The large signal from the PEG backbone methylene (B1212753) protons (-O-CH₂ -CH₂ -) typically appears around 3.6 ppm.[3] Signals from end-groups will have distinct chemical shifts.

Quantitative Data Presentation: ¹H NMR

The following table summarizes typical ¹H NMR chemical shifts for common PEG end-groups.

Functional GroupProton EnvironmentTypical Chemical Shift (δ, ppm)Solvent
Hydroxyl (-OH)-CH₂ -OH~3.7CDCl₃
-OH ~4.56 (sharp in DMSO-d₆)[11]DMSO-d₆
Methoxy (-OCH₃)-OCH₃ ~3.38[3]CDCl₃
Carboxylate (-COOH)-CH₂ -COOH~3.8CDCl₃
Amine (-NH₂)-CH₂ -NH₂~2.9D₂O
Thiol (-SH)-CH₂ -SH~2.7CDCl₃
MaleimideMaleimide protons~6.7CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and molecular weight of the PEG derivative.

¹³C NMR Characterization Protocol

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon skeleton of the PEG derivative. It is particularly useful for confirming the presence of carbonyl groups and quaternary carbons which lack proton signals.[1]

Experimental Protocol: ¹³C NMR

1. Sample Preparation:

  • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a more concentrated sample is typically required compared to ¹H NMR. Prepare a solution with 20-50 mg of the PEG derivative in 0.6-0.7 mL of deuterated solvent.

  • Ensure complete dissolution of the sample.

2. Data Acquisition:

  • Acquire ¹³C NMR spectra using a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • A larger number of scans and a longer acquisition time are generally necessary to obtain a good signal-to-noise ratio.

  • For quantitative analysis, inverse-gated decoupling sequences can be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integrations.

3. Data Processing and Analysis:

  • Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the solvent signal.

  • The main PEG backbone carbon signal (-O-C H₂-C H₂-) appears around 70 ppm.[12]

Quantitative Data Presentation: ¹³C NMR

The following table summarizes typical ¹³C NMR chemical shifts for common PEG end-groups.

Functional GroupCarbon EnvironmentTypical Chemical Shift (δ, ppm)Solvent
Hydroxyl (-OH)-C H₂-OH~61CDCl₃
Methoxy (-OCH₃)-OC H₃~59CDCl₃
Carboxylate (-COOH)-C OOH~171CDCl₃
-C H₂-COOH~69CDCl₃
Amine (-NH₂)-C H₂-NH₂~42D₂O
Thiol (-SH)-C H₂-SH~25CDCl₃

Workflow and Data Analysis Visualizations

The following diagrams illustrate the general workflow for NMR characterization and a logical diagram for determining the degree of substitution.

G cluster_workflow General Workflow for NMR Characterization of PEG Derivatives A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and/or ¹³C) A->B Transfer to NMR tube C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Integration, Peak Picking) C->D Generate Spectrum E Structural Elucidation & Quantification D->E Interpret Data G cluster_DS Logical Diagram for Determining Degree of Substitution (DS) by ¹H NMR Start Acquire and Process ¹H NMR Spectrum Integrate_Backbone Integrate PEG backbone signal (e.g., ~3.6 ppm) Start->Integrate_Backbone Integrate_End_Group Integrate characteristic end-group signal Start->Integrate_End_Group Calculate_DS Calculate Degree of Substitution (DS) Integrate_Backbone->Calculate_DS Integrate_End_Group->Calculate_DS Calculate_n Calculate number of repeating units (n) from MW Calculate_n->Calculate_DS Result DS (%) Calculate_DS->Result

References

Application Note: HPLC Method for Purity Assessment of Bis-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Bis-PEG3-sulfonic acid. This compound is a hydrophilic linker often used in bioconjugation and drug delivery applications. Ensuring its purity is critical for the consistency and efficacy of the final product. This method utilizes a mixed-mode chromatography approach coupled with a Charged Aerosol Detector (CAD) to achieve sensitive detection and accurate quantification of the target compound and potential impurities.

Introduction

This compound [(HOSO₂-(CH₂)₃-O-(CH₂CH₂O)₃-(CH₂)₃-SO₃H)] is a bifunctional linker molecule characterized by its polyethylene (B3416737) glycol (PEG) chain and terminal sulfonic acid groups. These sulfonic acid groups are strong acids, making the molecule highly polar and water-soluble. Due to the lack of a significant UV chromophore, traditional UV-based HPLC detection is not suitable. Therefore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. This protocol outlines a reliable method using a mixed-mode stationary phase, which provides both reversed-phase and ion-exchange retention mechanisms, ideal for separating polar and ionic compounds.

Experimental Protocol

3.1. Materials and Reagents

  • This compound sample

  • Reference standard of this compound (purity ≥ 98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Acetate, HPLC grade

  • Deionized (DI) water, 18.2 MΩ·cm

3.2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3.3. Chromatographic Conditions

ParameterCondition
Column Mixed-Mode Anion Exchange/Reversed-Phase Column (e.g., Acclaim™ WAX-1)
Column Dimensions 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in DI Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 95% B; 5-20 min: 95% to 50% B; 20-25 min: 50% B; 25.1-30 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Settings Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C, Filter: Medium

3.4. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard to achieve a final concentration of 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that the integration parameters are set appropriately to detect all relevant impurity peaks. The total area should include the main peak and all impurity peaks.

Results and Data Presentation

The following table summarizes the expected results from the HPLC analysis.

Analyte Retention Time (min) Peak Area Area %
This compound~15.2985,00098.5%
Impurity 1~12.88,0000.8%
Impurity 2~18.57,0000.7%
Total 1,000,000 100%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare 1 mg/mL Reference Standard filter_solutions Filter all solutions (0.45 µm filter) prep_standard->filter_solutions prep_sample Prepare 1 mg/mL Sample prep_sample->filter_solutions hplc_system HPLC System Setup (Column, Mobile Phases, etc.) filter_solutions->hplc_system Load into Autosampler inject_sample Inject Sample/Standard (10 µL) hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_cad Detect with CAD run_gradient->detect_cad acquire_data Acquire Chromatogram detect_cad->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity report_results Generate Report calculate_purity->report_results

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for assessing the purity of this compound. The use of a mixed-mode column allows for effective separation of the polar main compound from potential impurities, while the Charged Aerosol Detector ensures sensitive detection. This protocol is suitable for quality control and purity verification in research, development, and manufacturing environments.

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of bifunctional Polyethylene Glycol (PEG) linkers to overcome steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A: Steric hindrance refers to the spatial obstruction that arises from the size and shape of molecules, which can impede a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1] This can be due to the target functional group (e.g., an amino acid residue) being buried within the protein's folded structure or shielded by neighboring residues.[1]

Q2: How do bifunctional PEG linkers help overcome steric hindrance?

A: Bifunctional PEG linkers act as flexible, hydrophilic spacers that physically separate the two molecules being conjugated.[2][3] This increased distance and flexibility minimizes spatial interference, allowing the reactive groups to access sterically hindered sites more freely.[1][2] The hydrophilic nature of PEG also helps to improve the solubility of the molecules during conjugation, which can prevent aggregation and indirectly enhance reaction efficiency.[1]

Q3: How does the length of a PEG linker affect bioconjugation and the final conjugate?

A: The length of the PEG linker is a critical parameter with significant impact:

  • Too short: A short linker may not provide enough separation between the conjugated molecules, leading to continued steric hindrance and potentially reduced biological activity of the final product.[1][4]

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance.[1][4] It can also negatively impact the pharmacokinetic properties and binding affinity of the final conjugate.[1][5]

  • Optimal length: Finding the optimal length often requires empirical testing to balance overcoming steric hindrance while maintaining the desired biological and physicochemical properties.[4]

Q4: What is the difference between linear and branched PEG linkers?

A:

  • Linear PEG linkers consist of a straight chain with functional groups at one or both ends. They offer predictable behavior and are ideal for many applications where minimal steric hindrance from the linker itself is desired.[1]

  • Branched PEG linkers have multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic radius, which can be beneficial for improving in vivo circulation time and offering superior shielding effects.[1][6] However, their bulkier structure must be considered in the context of steric hindrance.[1]

Q5: What are the common signs that steric hindrance is affecting my bioconjugation reaction?

A: Common indicators of steric hindrance include low or no conjugation yield, the need for a large molar excess of the PEG linker to achieve moderate conjugation, and reduced biological activity of the final conjugate.[1][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.

Problem 1: Low or No Conjugation Yield
Possible CauseRecommended Solution
Inaccessible Reactive Site 1. Use a Longer PEG Linker: Introduce a PEG linker with a longer chain to increase the reach of the reactive group.[1] 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[1] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine).[1]
Steric Clash Between Bulky Conjugation Partners 1. Optimize PEG Linker Length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation.[1] 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels.[1]
Incorrect Reaction Conditions for PEG Linker Chemistry 1. Verify pH: Ensure the reaction buffer pH is optimal for the specific conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[1][8] 2. Check Reagent Stability: Ensure your PEG linker and other reagents have not degraded. NHS esters, for example, are moisture-sensitive.[1][7] 3. Avoid Interfering Buffers: Do not use buffers containing primary amines (e.g., Tris) with NHS-ester chemistry.[8]
Oxidized Thiols (for Maleimide (B117702) Chemistry) Reduce the Biomolecule: Use a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available for conjugation. It is critical to remove the reducing agent before adding the maleimide-PEG linker.[7]
Problem 2: Aggregation/Precipitation of the Bioconjugate
Possible CauseRecommended Solution
Increased Hydrophobicity 1. Use a Hydrophilic PEG Linker: The inherent hydrophilicity of PEG can improve the solubility of the final conjugate.[1] 2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR can increase hydrophobicity. Reducing the DAR may be necessary.[1]
Protein Instability 1. Optimize Buffer Conditions: Screen different buffers, pH, and excipients to find conditions that stabilize the protein.[1] 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[1][9]
Intermolecular Cross-linking 1. Use a Monofunctional or Heterobifunctional PEG Linker: If using a homobifunctional linker, unwanted cross-linking between protein molecules can occur. Ensure you are using a linker with orthogonal reactive groups that can be controlled sequentially.[1][10] 2. Reduce Linker Concentration: Lower the molar excess of the bifunctional linker.[10]
Problem 3: Loss of Biological Activity of the Bioconjugate
Possible CauseRecommended Solution
Conjugation at or Near an Active Site 1. Modify PEG Linker Length: A shorter or longer PEG linker might alter its interaction with the active site.[4] 2. Protect the Active Site: Use a reversible inhibitor during the conjugation reaction to prevent PEGylation in that region.[4] 3. Site-Specific Conjugation: Use methods to target a specific residue away from the active site, such as introducing a cysteine via mutagenesis.[2]
Conformational Changes Induced by Conjugation 1. Use Milder Reaction Conditions: Employ less harsh conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation.[1] 2. Characterize the Conjugate's Structure: Use analytical techniques like Circular Dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the biomolecule after conjugation.[1][4]

Data Presentation

The choice of PEG linker length can significantly impact the properties of the resulting bioconjugate. The following tables summarize representative data on how PEG length can influence key parameters.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

ADC ConstructPEG Linker LengthAverage DARIn Vitro Cytotoxicity (IC50, ng/mL)
Anti-HER2 Affibody-MMAE4 kDa~2.5~4.5
Anti-HER2 Affibody-MMAE10 kDa~2.5~22.0

Data synthesized from a study on an anti-HER2 affibody conjugated to MMAE. A longer PEG linker reduced cytotoxic activity.[11]

Table 2: Influence of PEG Linker Length on Antibody-Nanocarrier Targeting

Nanocarrier SystemPEG Linker LengthTarget Cell TypeKey Finding
Antibody-Nanocarrier Conjugate0.65 kDaDendritic Cell LineProvided the best targeting in the cell line.
Antibody-Nanocarrier Conjugate2 kDaPrimary Dendritic CellsIntermediate targeting efficiency.
Antibody-Nanocarrier Conjugate5 kDaPrimary Dendritic CellsRequired for specific accumulation in primary DCs.

Data from a study on antibody-nanocarrier conjugates for Dendritic Cell (DC) targeting, showing that the optimal linker length was context-dependent.[11][12]

Experimental Protocols

Protocol 1: General Protocol for NHS-Ester PEGylation of Proteins (Amine-Reactive)

This protocol outlines a general procedure for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Procedure:

  • Prepare the Protein Solution: Dissolve or dilute the protein in the reaction buffer to the desired concentration.

  • Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution and mix gently.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][10]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4]

  • Purification: Remove excess, unreacted PEG linker and byproducts using SEC or dialysis.[4]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[4]

Protocol 2: General Protocol for Maleimide-PEGylation of Proteins (Thiol-Reactive)

This protocol is for the site-specific labeling of a protein with free cysteine residues.

Materials:

  • Protein with free thiol (-SH) group(s)

  • Maleimide-PEG reagent

  • Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)[2]

  • (Optional) Reducing agent (e.g., TCEP) and a method to remove it[2]

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Reduction (if necessary): If the protein's cysteine residues are in disulfide bonds, they must be reduced. Dissolve the protein in the reaction buffer, add a 10-fold molar excess of TCEP, and incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.[2]

  • Prepare the Maleimide-PEG Solution: Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF.[2]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG to the protein solution.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[2]

  • Quenching (Optional): To quench unreacted maleimide groups, add a final concentration of 10-20 mM cysteine or 2-mercaptoethanol (B42355) and incubate for 15 minutes.[1]

  • Purification: Purify the conjugate using SEC to remove unreacted PEG and quenching reagents.[1][2]

Visualizations

StericHindrance cluster_0 Without PEG Linker cluster_1 With Bifunctional PEG Linker MolA Bulky Molecule A ReactiveA R MolA->ReactiveA MolB Bulky Molecule B ReactiveB R MolB->ReactiveB Clash Steric Clash! ReactiveA->Clash ReactiveB->Clash MolC Bulky Molecule A ReactiveC R1 MolC->ReactiveC MolD Bulky Molecule B ReactiveD R2 MolD->ReactiveD PEG Flexible PEG Linker PEG->ReactiveD Success Successful Conjugation PEG->Success ReactiveC->PEG ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis PrepProtein 1. Prepare Protein Solution (Buffer Exchange, Reduction if needed) Conjugation 3. Conjugation Reaction (Mix Protein and PEG Linker) PrepProtein->Conjugation PrepPEG 2. Prepare PEG Linker Solution (Dissolve immediately before use) PrepPEG->Conjugation Incubation 4. Incubation (RT or 4°C) Conjugation->Incubation Quenching 5. Quenching (Optional) (Stop reaction) Incubation->Quenching Purification 6. Purification (e.g., SEC-HPLC) Quenching->Purification Characterization 7. Characterization (SDS-PAGE, MS) Purification->Characterization Troubleshooting Start Start: Low Conjugation Yield CheckConditions Check Reaction Conditions (pH, Temp, Buffer) Start->CheckConditions CheckReagents Check Reagent Activity (Fresh solutions? Hydrolysis?) CheckConditions->CheckReagents Correct OptimizeConditions Optimize pH, Temp, Incubation Time CheckConditions->OptimizeConditions Incorrect CheckSteric Suspect Steric Hindrance? CheckReagents->CheckSteric Active UseFresh Use Fresh Reagents CheckReagents->UseFresh Inactive LongerLinker Use Longer PEG Linker CheckSteric->LongerLinker Yes IncreaseMolar Increase Molar Excess of PEG CheckSteric->IncreaseMolar Maybe Success Yield Improved OptimizeConditions->Success UseFresh->Success LongerLinker->Success IncreaseMolar->Success

References

Technical Support Center: Improving the Stability of PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide solutions and answers to common challenges encountered with the stability of PEGylated proteins and peptides.

Troubleshooting Guide

This section addresses specific stability issues in a direct question-and-answer format.

Problem 1: My PEGylated protein solution has become cloudy and/or contains visible particles.

  • Question: What causes the cloudiness and particulate formation in my PEGylated protein sample?

  • Answer: Cloudiness or visible particulates are classic signs of protein aggregation and precipitation.[1] For PEGylated proteins, this can be triggered by several factors:

    • Thermal Stress: Exposure to high temperatures can cause the protein to partially unfold, revealing hydrophobic regions that can interact with each other, leading to aggregation.[1] Freeze-thaw cycles can also induce this instability.[1]

    • Suboptimal Buffer Conditions: If the pH of the storage buffer is near the protein's isoelectric point (pI), the protein's net charge will be minimal, which can promote aggregation.[1][2]

    • High Protein Concentration: Increased proximity of protein molecules at high concentrations can accelerate aggregation.[2][3]

    • Intermolecular Cross-linking: The use of bifunctional PEG reagents (with reactive groups at both ends) can link multiple protein molecules together, directly forming aggregates.[3]

  • Question: How can I troubleshoot and prevent this aggregation?

  • Answer: A systematic approach to optimizing storage and reaction conditions is crucial.

    • Optimize Storage Conditions: Conduct a stability study by storing aliquots at various temperatures (e.g., -80°C, -20°C, 2-8°C, 25°C) and analyzing them over time with methods like Size-Exclusion Chromatography (SEC).[1][4]

    • Screen Buffer Conditions: Test a range of pH values and buffer compositions. A pH away from the protein's pI is generally recommended to maintain stability.[2]

    • Adjust Protein Concentration: Evaluate if lowering the protein concentration during the PEGylation reaction or for storage reduces aggregation.[3]

    • Use Stabilizing Excipients: The addition of stabilizers to the formulation can significantly prevent aggregation.[5] Common excipients are detailed in the table below.

    • Verify PEG Reagent: Ensure you are using a high-quality, monofunctional PEG reagent to avoid intermolecular cross-linking.[3]

Problem 2: I'm observing a gradual loss of my PEGylated protein's biological activity over time.

  • Question: What are the likely causes for the loss of biological activity?

  • Answer: Loss of activity can stem from several chemical and physical instability pathways:

    • De-PEGylation (Hydrolysis): The chemical bond linking the PEG chain to the protein can break, a process known as hydrolysis.[1] Ester linkages are particularly susceptible to hydrolysis, especially under acidic or basic conditions.[6]

    • Oxidation: Certain amino acid residues like methionine, cysteine, and tryptophan are prone to oxidation, which can alter the protein's structure and function.[1] This can be triggered by exposure to light, oxygen, or impurities in excipients.[1][7]

    • Conformational Changes: Even without aggregation, the protein's three-dimensional structure, which is essential for its function, may change over time due to suboptimal storage conditions. While PEGylation often enhances conformational stability, this is not always the case and depends on the PEGylation site and PEG size.[8][9]

    • Steric Hindrance: The PEG chain itself can sometimes block the protein's active site or binding interface, reducing its activity.[10] This is a crucial consideration during the design of the PEGylation strategy.

  • Question: What steps can I take to mitigate the loss of activity?

  • Answer:

    • Select Stable Linker Chemistry: For long-term stability, use robust, non-cleavable linkers such as amide or thioether bonds, which are much more resistant to hydrolysis than ester bonds.[6]

    • Control Storage Environment: Protect the sample from light by using amber vials and minimize headspace oxygen by overlaying with an inert gas like argon or nitrogen. Store at recommended low temperatures.[7]

    • Add Antioxidants: Consider adding antioxidants like methionine or ascorbic acid, or chelating agents like EDTA to your formulation to protect against oxidation.[11]

    • Perform Site-Specific PEGylation: To avoid steric hindrance, use site-specific PEGylation techniques to attach the PEG chain at a location distant from the protein's active or binding sites.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical stability issues for PEGylated proteins? A1: The most prevalent chemical stability issues are aggregation, de-PEGylation (hydrolysis of the linker), and oxidation of sensitive amino acid residues.[1] Aggregation involves the formation of protein clusters, which can reduce efficacy and increase immunogenicity.[1][13] De-PEGylation is the cleavage of the bond between PEG and the protein.[1] Oxidation is the covalent modification of amino acids, which can be caused by impurities or exposure to light and oxygen.[1]

Q2: How does the size and structure of the PEG molecule affect protein stability? A2: The size and structure (linear vs. branched) of the PEG chain can significantly influence stability.

  • Aggregation: PEGylation generally decreases the tendency of proteins to aggregate upon heat treatment by providing a steric shield.[8][14]

  • Thermal Stability: The effect on thermal stability can be stabilizing, destabilizing, or neutral, depending on the specific protein, PEG size, and attachment site.[8] For example, larger PEGs (above 1 kDa) tend to have a stabilizing effect.[15]

  • Activity: The size and position of the PEG chain can affect the biological activity.[10] Very large PEGs (e.g., 40 kDa) can sometimes cause steric hindrance that reduces receptor binding.[10]

Q3: Which type of PEG linker is the most stable? A3: The stability of the linker is highly dependent on its chemical structure and the pH of the environment.

  • Ester Linkages: These are susceptible to hydrolysis under both acidic and basic conditions and are often used when a cleavable linker is desired.[6]

  • Amide and Thioether Linkages: These bonds are significantly more stable and resistant to hydrolysis across a wide pH range, making them ideal for applications requiring long-term stability.[6]

  • Acid-Labile Linkers: Linkers containing hydrazone or acetal (B89532) groups are designed to be cleaved in acidic environments (pH < 6.0), which can be useful for targeted drug release in endosomes or lysosomes.[6]

Q4: Can formulation components improve the stability of my PEGylated protein? A4: Yes, the choice of excipients in the formulation is critical for ensuring long-term stability. Common stabilizing excipients include sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20/80).[5][16] These agents can help maintain the protein's native structure and prevent aggregation.[5][16]

Data Presentation

Table 1: Common Stabilizing Excipients for PEGylated Protein Formulations

Excipient ClassExamplesTypical ConcentrationMechanism of ActionReference
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Act as cryoprotectants and lyoprotectants, stabilizing protein structure through preferential exclusion.[5]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions and can inhibit aggregation.[5]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Prevent surface-induced aggregation by reducing interfacial tension.[5][11]
Antioxidants Methionine, Ascorbic Acid, EDTAVariesProtect against oxidative damage to sensitive amino acid residues.[11]

Experimental Protocols

Protocol 1: General Method for Stability Assessment by Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography is a fundamental technique used to monitor the aggregation and purity of PEGylated proteins.[17]

  • System Preparation: Equilibrate the SEC system (e.g., an HPLC or UPLC) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.[4][18]

  • Sample Preparation: Prepare the PEGylated protein sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample if any visible particulates are present.

  • Injection: Inject a defined volume of the sample onto the SEC column.

  • Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). Additional detectors like Multi-Angle Light Scattering (MALS) can be used to determine the absolute molecular weight of eluting species.[18]

  • Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and any fragments. Calculate the percentage of aggregate and purity of the sample over time and under different stress conditions (e.g., elevated temperature).[18]

Protocol 2: Screening for Optimal Formulation Conditions

This protocol outlines a systematic approach to identify a stable formulation that minimizes aggregation.[5]

  • Prepare Stock Solutions: Create concentrated stock solutions of your PEGylated protein, various buffers (e.g., citrate, phosphate, histidine at different pH values), and stabilizing excipients (from Table 1).

  • Set Up Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale formulations. Systematically vary one parameter at a time (e.g., pH, excipient type, excipient concentration) while keeping others constant.

  • Incubation/Stress: Subject the screening plate to accelerated stability conditions (e.g., incubation at 40°C for 1-4 weeks) or other stresses like freeze-thaw cycles. Include a control sample stored at the ideal temperature (e.g., 2-8°C).

  • Analysis: At various time points, analyze the samples from each condition for signs of instability.

    • Visual Inspection: Check for cloudiness or precipitation.

    • SEC Analysis: Quantify the percentage of soluble aggregates as described in Protocol 1.

    • Dynamic Light Scattering (DLS): Measure the size distribution of particles in the solution to detect the formation of aggregates.

  • Selection: Identify the buffer and excipient combination that best preserves the monomeric and active state of the PEGylated protein.

Visualizations

cluster_problem Troubleshooting Workflow: Protein Aggregation start Observation: Cloudiness or Visible Particles check_cause Identify Potential Cause start->check_cause cause1 Thermal Stress (Temp, Freeze/Thaw) check_cause->cause1 Temp Issues? cause2 Suboptimal Buffer (pH near pI) check_cause->cause2 Buffer Issues? cause3 High Concentration check_cause->cause3 Conc. Issues? cause4 Intermolecular Cross-linking check_cause->cause4 Reagent Issues? sol1 Optimize Storage Temp Conduct Stability Study cause1->sol1 sol2 Screen Buffers (pH, Composition) cause2->sol2 sol3 Reduce Protein Concentration cause3->sol3 sol4 Use Monofunctional PEG Verify Reagent Purity cause4->sol4 end_node Stable PEGylated Protein sol1->end_node sol2->end_node sol3->end_node sol4->end_node Workflow for Stability Assessment cluster_analysis Orthogonal Analytical Methods prep Prepare Protein Sample in Formulation Buffer stress Apply Stress Condition (e.g., 40°C, Freeze/Thaw, Light Exposure) prep->stress timepoint Collect Samples at Time Points (T=0, 1wk, 2wk, 4wk) stress->timepoint analysis_sec SEC-HPLC/MALS (Aggregation, Purity) timepoint->analysis_sec Physical Stability analysis_rp RP-HPLC (Chemical Changes) timepoint->analysis_rp Chemical Stability analysis_activity Bioassay (Potency) timepoint->analysis_activity Functional Stability data Analyze Data: Compare to T=0 Control Determine Degradation Rate analysis_sec->data analysis_rp->data analysis_activity->data Key Instability Pathways for PEGylated Proteins center PEGylated Protein (Native State) agg Aggregation center->agg depeg De-PEGylation (Hydrolysis) center->depeg ox Oxidation center->ox outcome Loss of Potency & Potential Immunogenicity agg->outcome depeg->outcome ox->outcome trigger_agg Stressors: - Temperature - pH near pI - Concentration trigger_agg->center trigger_depeg Conditions: - Non-neutral pH - Unstable Linker (e.g., Ester) trigger_depeg->center trigger_ox Factors: - Oxygen - Light - Impurities trigger_ox->center

References

Technical Support Center: Scaling Up Reactions with Amino-PEG-bis-PEG-N3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up reactions with Amino-PEG-bis-PEG-N3 linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Amino-PEG-bis-PEG-N3 linkers?

Amino-PEG-bis-PEG-N3 is a heterotrifunctional and branched Polyethylene Glycol (PEG) linker. Its unique structure, featuring a primary amine at one terminus and two azide (B81097) (N₃) groups at the other, makes it highly valuable in bioconjugation for creating complex molecular architectures.[1][2] The primary amine allows for conjugation to molecules with activated esters or carboxylic acids, while the two azide groups are available for "click chemistry" reactions with alkyne-modified molecules.[1][2] This is particularly useful in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where it can be used to attach a biomolecule to two other molecules of interest.[3] The PEG spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.[1][4][5][6][7]

Q2: What are the key differences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition when using the bis-azide functionality?

The choice between CuAAC and SPAAC for the azide groups depends on the sensitivity of the biomolecule and the reaction scale.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction is known for being very fast and efficient.[1][8] However, it requires a copper(I) catalyst, which can be cytotoxic and may lead to protein aggregation or degradation.[1] While ligands can help mitigate these effects, the removal of residual copper is a critical purification step, especially when scaling up.[1]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This method is copper-free, making it more biocompatible and ideal for sensitive biological systems.[1][8] The trade-off is that reaction rates are generally slower than CuAAC, and the required strained alkyne reagents can be more expensive, which is a significant consideration for large-scale synthesis.[1]

Q3: How does the branched nature of the bis-PEG-N3 linker impact the properties of the final conjugate?

The branched structure, with its two azide moieties, offers the potential for creating conjugates with a higher drug-to-antibody ratio (DAR) in ADCs or for assembling multivalent constructs.[2] This can lead to enhanced potency or avidity. The PEG chains also contribute to improved aqueous solubility and can help to reduce the immunogenicity of the resulting bioconjugate.[2]

Q4: What are the critical process parameters to monitor during the scale-up of reactions with this linker?

When scaling up, it is crucial to monitor and control several parameters to ensure reproducibility and product quality. These include:

  • Reactant Concentration and Molar Ratio: The ratio of the linker to the biomolecule and the subsequent alkyne-containing molecule needs to be carefully optimized.

  • Reaction Temperature: Temperature affects reaction kinetics and the stability of the reactants and product.[9]

  • pH: The pH of the reaction buffer can influence the reactivity of the functional groups and the stability of the biomolecule.[9]

  • Mixing: Inadequate mixing in larger vessels can lead to localized high concentrations of reagents, potentially causing aggregation or side reactions. An overhead mechanical stirrer is often necessary for larger, more viscous batches.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions involving Amino-PEG-bis-PEG-N3 linkers.

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield Incomplete reaction of the primary amine: Steric hindrance or suboptimal reaction conditions (pH, temperature).Optimize pH and temperature for the amine coupling reaction. Consider a longer reaction time or a slight excess of the activated molecule.
Oxidation of Copper(I) catalyst (CuAAC): The active Cu(I) is susceptible to oxidation to inactive Cu(II).[8]Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[7]
Low reactivity of SPAAC: The kinetics of strain-promoted click chemistry can be slow.Increase the concentration of the reactants or extend the reaction time. Ensure the strained alkyne is of high purity and has not degraded.
Product Heterogeneity Formation of mono- and di-substituted products: Incomplete reaction at one or both azide sites.Drive the reaction to completion by using a slight excess of the alkyne-modified molecule and extending the reaction time. Monitor the reaction progress using HPLC or LC-MS.[10][11]
Side reactions: Hydrolysis of activated esters or side reactions with the biomolecule.[9]Control the pH and temperature of the reaction. Characterize potential side products to understand their formation and adjust conditions to minimize them.[9]
Product Aggregation/Precipitation High concentration of reactants: High concentrations of large biomolecules and PEG linkers can increase viscosity and promote aggregation.[8][9]Optimize the reaction to proceed efficiently at a lower concentration.[9] Consider adding excipients like arginine or non-ionic surfactants to maintain solubility.[9]
Hydrophobicity of the conjugated molecule: The attached molecule may be hydrophobic, leading to insolubility.The PEG linker is designed to improve solubility, but for highly hydrophobic payloads, a longer PEG chain might be necessary.[12]
Difficulties in Purification Co-elution of product and excess reagents: Similar chromatographic behavior of the desired product and unreacted starting materials.A multi-step purification strategy is often necessary.[13] Techniques like Size Exclusion Chromatography (SEC) can be used to remove excess small molecule reagents, followed by Ion Exchange Chromatography (IEX) or Reverse Phase HPLC (RP-HPLC) for finer separation.[14]
Presence of copper catalyst: Residual copper from CuAAC reactions can be difficult to remove.Use a chelating agent like EDTA to quench the reaction and help remove copper ions.[8] Consider using a copper-chelating resin during purification.

Experimental Protocols

General Protocol for Two-Step Conjugation using Amino-PEG-bis-PEG-N3

Step 1: Amine Conjugation

  • Preparation: Dissolve the molecule containing a carboxylic acid to be conjugated to the amine end of the linker in an anhydrous organic solvent like DMF or DMSO.

  • Activation: Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Conjugation: Add a solution of Amino-PEG-bis-PEG-N3 (typically 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.[3]

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress by LC-MS.[3]

  • Purification: Upon completion, the intermediate product (Molecule-PEG-bis-N3) can be purified by preparative HPLC.[3]

Step 2: Azide Conjugation (CuAAC)

  • Preparation: Dissolve the purified Molecule-PEG-bis-N3 and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of an aqueous buffer and an organic co-solvent like DMSO or DMF).

  • Catalyst Preparation: Prepare a fresh stock solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) salt with a ligand like TBTA).[3]

  • Reaction: Add the alkyne-containing molecule to the solution of the azide-linker. Initiate the reaction by adding the copper catalyst solution.[3]

  • Incubation: Stir the reaction at room temperature for 1-12 hours. Protect the reaction from light if any components are photosensitive. Monitor the reaction progress by LC-MS.[3][8]

  • Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA. Purify the final conjugate using an appropriate method such as SEC, IEX, or preparative HPLC.[3][8]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Azide Conjugation (CuAAC) mol_A Molecule A (with -COOH) activation Activation (e.g., HATU, DIPEA) mol_A->activation linker Amino-PEG-bis-PEG-N3 conjugation1 Amide Bond Formation linker->conjugation1 activation->conjugation1 intermediate Intermediate Product (Molecule A-PEG-bis-N3) conjugation1->intermediate purification1 Purification 1 (e.g., HPLC) intermediate->purification1 purified_intermediate Purified Intermediate purification1->purified_intermediate conjugation2 Click Chemistry (Triazole Formation) purified_intermediate->conjugation2 mol_B Molecule B (with Alkyne) mol_B->conjugation2 mol_C Molecule C (with Alkyne) mol_C->conjugation2 catalyst Cu(I) Catalyst + Reducing Agent catalyst->conjugation2 final_product Final Conjugate conjugation2->final_product purification2 Purification 2 (e.g., SEC, IEX) final_product->purification2

Caption: Experimental workflow for a two-step conjugation.

troubleshooting_logic cluster_amine Amine Reaction Issues cluster_azide Azide Reaction Issues cluster_catalyst Catalyst Issues (CuAAC) cluster_purification Purification Issues start Low Yield or Heterogeneity incomplete_amine Incomplete Amine Conjugation? start->incomplete_amine optimize_amine Optimize pH, Temp, Reaction Time incomplete_amine->optimize_amine Yes incomplete_azide Incomplete Azide Conjugation? incomplete_amine->incomplete_azide No optimize_azide Increase Alkyne Excess, Extend Reaction Time incomplete_azide->optimize_azide Yes catalyst_issue Cu(I) Oxidation? incomplete_azide->catalyst_issue No optimize_catalyst Degas Buffers, Use Inert Atmosphere catalyst_issue->optimize_catalyst Yes purification_issue Co-elution of Impurities? catalyst_issue->purification_issue No optimize_purification Multi-step Purification (SEC then IEX/RP-HPLC) purification_issue->optimize_purification Yes

References

Technical Support Center: Uronium-Based Coupling Agent Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing uronium-based coupling agents such as HBTU, HATU, and HCTU in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with uronium-based coupling agents?

A1: The most prevalent side reactions when using uronium-based coupling agents are guanidinylation of the N-terminal amine, racemization (epimerization) of the chiral amino acid center, and unwanted reactions with nucleophilic amino acid side chains (e.g., Lysine, Tyrosine, Cysteine).[1][2][3]

Q2: How does the choice of uronium reagent (HBTU, HATU, HCTU) affect the likelihood of side reactions?

A2: HATU is generally considered more reactive and can lead to faster coupling times, which can help minimize racemization compared to HBTU.[4][5] However, its higher reactivity can also increase the risk of side reactions if not properly controlled. HCTU is reported to have greater stability and may be less allergenic.[5] The choice of reagent should be tailored to the specific peptide sequence and coupling conditions.

Q3: What is the role of the base in uronium-based coupling reactions and its impact on side reactions?

A3: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is essential for deprotonating the carboxylic acid, allowing it to react with the coupling agent.[6] However, an excessive amount or a very strong base can increase the risk of racemization.[7] For amino acids prone to racemization, using a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[7][8]

Q4: What is pre-activation and why is it important?

A4: Pre-activation is the process of mixing the carboxylic acid, coupling agent, and base for a short period before adding the amine component.[9] This allows for the formation of the active ester intermediate, which can help increase coupling efficiency and reduce side reactions like guanidinylation by minimizing the exposure of the free amine to the coupling agent.[10]

Troubleshooting Guides

Issue 1: Low Peptide Yield or Incomplete Coupling

Symptom: The final yield of the desired peptide is lower than expected, or reaction monitoring (e.g., Kaiser test) indicates incomplete coupling.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Coupling 1. Monitor the reaction: Use the Kaiser test to check for the presence of free primary amines on the solid support after the coupling step. A positive result (blue beads) indicates incomplete coupling.[11] 2. Double Coupling: If the Kaiser test is positive, repeat the coupling step with fresh reagents.[12] 3. Increase reaction time or temperature: For difficult couplings, extending the reaction time or moderately increasing the temperature can improve yields, but be cautious as this may also increase side reactions.[13]
Guanidinylation of N-terminus The N-terminal amine of the growing peptide chain is capped by the guanidinium (B1211019) group from the coupling agent, preventing further elongation. See the "Guanidinylation" troubleshooting section for detailed solutions.[10]
Steric Hindrance Coupling of sterically hindered amino acids can be challenging. Use a more powerful coupling reagent like HATU and consider a longer pre-activation time.[4]
Issue 2: Guanidinylation of the N-terminal Amine

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the desired peptide plus a mass of +98 Da (for HBTU/HCTU) or +99 Da (for HATU), and peptide sequencing fails after the first amino acid. This indicates the formation of a tetramethylguanidinium (Tmg) group on the N-terminal amine.[11][14]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess Coupling Reagent Using a significant excess of the uronium reagent can lead to the reaction with the free N-terminal amine.[5] Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.[10]
Insufficient Pre-activation Adding the coupling agent directly to the resin-bound amine and carboxylic acid without a pre-activation step increases the chance of the coupling agent reacting with the more nucleophilic free amine. Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 1-5 minutes before adding the mixture to the deprotected peptide-resin.[9]
Issue 3: Racemization/Epimerization of Amino Acids

Symptom: HPLC analysis of the purified peptide shows a diastereomeric impurity, indicating that the chiral integrity of one or more amino acids has been compromised. This is particularly common for Cysteine and Histidine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Base or Excess Base Strong bases like DIPEA can facilitate the abstraction of the α-proton of the activated amino acid, leading to racemization. Solution: Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially for sensitive amino acids.[7][8] Use the minimum amount of base necessary for the reaction.
Prolonged Activation Time Leaving the amino acid activated for an extended period before coupling can increase the risk of racemization.[3] Solution: Optimize the pre-activation time. For most amino acids, 1-5 minutes is sufficient. For sterically hindered amino acids, this may be extended, but should be monitored carefully.
Highly Activating Reagent Highly reactive coupling agents can increase the rate of both peptide bond formation and racemization.[2] Solution: For particularly sensitive amino acids, consider using a carbodiimide-based coupling reagent (e.g., DIC) in combination with an additive like HOBt or OxymaPure, which are known to suppress racemization.[1]
Issue 4: Side Reactions with Amino Acid Side Chains

Symptom: Mass spectrometry reveals unexpected modifications on specific amino acid residues, such as acylation of Tyrosine's hydroxyl group, guanidinylation of Lysine's ε-amino group, or modifications of Cysteine's thiol group.

Possible Causes & Solutions:

Amino AcidPossible Side Reaction & CauseRecommended Solution
Lysine (Lys) Guanidinylation of ε-amino group: The free ε-amino group of Lysine can be modified by the coupling agent, similar to the N-terminal amine.[3]Proper Side-Chain Protection: Ensure the ε-amino group is adequately protected with a group that is stable to the coupling conditions (e.g., Boc group in Fmoc chemistry).[7]
Tyrosine (Tyr) Acylation of hydroxyl group: The hydroxyl group of the Tyrosine side chain can be acylated by the activated amino acid.Side-Chain Protection: Use a tert-butyl (tBu) protecting group for the Tyrosine side chain, which is stable during coupling and removed during the final cleavage.[6] While acylation can sometimes be reversed by piperidine (B6355638) treatment, using a protecting group is more efficient.
Cysteine (Cys) Racemization: Cysteine is highly prone to racemization.[1] β-elimination: Especially at the C-terminus, base-catalyzed elimination can occur, leading to dehydroalanine (B155165) formation.[1]Minimize Racemization: Use carbodiimide-based coupling with additives like HOBt or Oxyma. If using uronium reagents, a weaker base is recommended.[1][11] Prevent β-elimination: For C-terminal Cysteine, use a 2-chlorotrityl resin.[11]

Data Presentation

Table 1: Comparison of Racemization for HATU and HBTU

Coupling ReagentModel System% RacemizationReference
HATU Fmoc-Phe-OH + H-Gly-NH₂Lower than HBTU[2]
HBTU Fmoc-Phe-OH + H-Gly-NH₂Higher than HATU[2]
DIC/HOBt Fmoc-Cys(Trt)-OH CouplingNegligible[1]

Note: The exact percentage of racemization is highly dependent on the specific amino acids, base, solvent, and reaction time.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This colorimetric assay detects the presence of free primary amines on the resin.[1]

Reagents:

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[1]

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines and incomplete coupling.

  • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

Protocol 2: HPLC Analysis of Peptide Epimerization

This protocol outlines a general method for quantifying the level of racemization by separating diastereomeric peptides using reverse-phase HPLC.

Materials:

  • Crude or purified peptide sample.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • HPLC Method:

    • Equilibrate the column with the initial gradient conditions.

    • Inject the sample.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The exact gradient will need to be optimized for the specific peptide.

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • The diastereomers (L- and D-isomers) will typically elute as two closely spaced peaks.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of the undesired epimer using the following formula: % Epimer = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100

Visualizations

Guanidinylation_Mechanism cluster_reactants Reactants cluster_reaction Side Reaction cluster_product Byproduct Uronium_Reagent Uronium Reagent (e.g., HBTU) Attack Nucleophilic Attack Uronium_Reagent->Attack N_Terminal_Amine N-Terminal Amine (R-NH2) N_Terminal_Amine->Attack Attacks Guanidinylated_Peptide Guanidinylated Peptide (Chain Termination) Attack->Guanidinylated_Peptide Forms

Caption: Mechanism of N-terminal guanidinylation side reaction.

Racemization_Mechanism Activated_AA Activated Amino Acid (L-isomer) Enolate Enolate Intermediate (Loss of Chirality) Activated_AA->Enolate α-proton abstraction by Base Base (e.g., DIPEA) D_Isomer Activated Amino Acid (D-isomer) Enolate->D_Isomer Reprotonation

Caption: Mechanism of racemization via enolate formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Coupling Perform Kaiser Test Start->Check_Coupling Kaiser_Result Kaiser Test Positive? Check_Coupling->Kaiser_Result Double_Couple Double Couple Kaiser_Result->Double_Couple Yes Check_MS Analyze by Mass Spectrometry Kaiser_Result->Check_MS No Double_Couple->Check_Coupling MS_Result Mass +98/99 Da? Check_MS->MS_Result Guanidinylation Guanidinylation Issue: - Reduce reagent stoichiometry - Increase pre-activation time MS_Result->Guanidinylation Yes Check_HPLC Analyze by Chiral HPLC MS_Result->Check_HPLC No HPLC_Result Diastereomers Present? Check_HPLC->HPLC_Result Racemization Racemization Issue: - Use weaker base - Optimize activation time - Add HOBt/Oxyma HPLC_Result->Racemization Yes Other_Issues Investigate other issues: - Side-chain reactions - Aggregation HPLC_Result->Other_Issues No

Caption: Troubleshooting workflow for common peptide synthesis issues.

References

Technical Support Center: Solvent Selection for PEG Linker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the selection of appropriate solvents for PEG (polyethylene glycol) linker reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a PEGylation reaction?

A1: The ideal solvent must meet several criteria for a successful conjugation. Primarily, it should completely dissolve both the PEG linker and the substrate (e.g., protein, peptide, or small molecule). The solvent must also be inert, meaning it won't react with the starting materials or reagents. Additionally, it should facilitate the desired reaction kinetics while minimizing side reactions. Finally, the ease of its removal during product purification is a crucial consideration. [1][2] Q2: What are the most commonly used solvents for PEG linker reactions?

A2: PEGs are soluble in water and a variety of organic solvents. [1][3][][5]The choice of solvent largely depends on the specific PEG linker and the substrate. Common solvents include:

  • Aqueous buffers (e.g., PBS, HEPES): Ideal for reactions with biomolecules like proteins and peptides. [1][3]* Polar aprotic solvents (e.g., DMF, DMSO): Excellent for dissolving a wide range of PEG linkers and organic molecules. [3][6]* Chlorinated solvents (e.g., Dichloromethane - DCM): Often used for reactions involving organic-soluble small molecules and linkers. [3][6] It's important to note that for moisture-sensitive PEG reagents, such as those with NHS esters, anhydrous (dry) solvents are required. [3][7] Q3: My PEG linker won't dissolve. What should I do?

A3: Poor solubility is a common issue. [8]First, ensure you are using a recommended solvent for your specific PEG linker. If solubility is still an issue, consider the following:

  • Use a co-solvent: For linkers with low aqueous solubility, dissolving them first in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding them to the aqueous reaction buffer can be effective. [9][10][11]* Gentle heating: For some solvents like toluene (B28343) and isopropanol, gently raising the temperature can help dissolve the PEG linker. [3]* Sonication: Applying ultrasonic waves can sometimes aid in dissolving stubborn solutes.

Q4: How does the solvent affect reaction-specific chemistries like NHS ester or maleimide (B117702) reactions?

A4: The solvent choice is critical for specific conjugation chemistries:

  • NHS Ester Reactions: These are highly susceptible to hydrolysis, especially at higher pH. [8][12]Using anhydrous aprotic solvents like DMF or DMSO to prepare the NHS-ester PEG stock solution immediately before use can minimize this competing reaction. [7][13]The final concentration of the organic solvent in the aqueous reaction mixture should typically be kept low (e.g., <10% v/v) to avoid protein denaturation. [14]* Maleimide-Thiol Reactions: The optimal pH for this reaction is between 6.5 and 7.5 to ensure high selectivity for thiols over amines. [15][16]While the reaction proceeds well in aqueous buffers, maleimide reagents are often dissolved in anhydrous DMSO or DMF to prevent hydrolysis before being added to the reaction mixture. [15][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield Poor solubility of reactants: One or both of the PEG linker and the substrate are not fully dissolved. [8]Ensure complete dissolution. Consider using a co-solvent system (e.g., adding a small amount of DMSO or DMF to an aqueous buffer). [9][10][11]Perform small-scale solubility tests with different solvents.
Solvent-induced side reactions: The solvent is reacting with your reagents or promoting undesirable side reactions. For example, hydrolysis of NHS esters in aqueous solutions. [8][12]For moisture-sensitive chemistries, use anhydrous solvents to prepare stock solutions. [3][7]Ensure the chosen solvent is inert to the specific functional groups in your reaction.
Suboptimal reaction conditions: The solvent may not be optimal for the specific reaction chemistry (e.g., wrong pH for maleimide-thiol reactions). [15]Optimize the reaction pH for your specific conjugation chemistry. For instance, maintain a pH of 6.5-7.5 for maleimide-thiol reactions to ensure selectivity. [15][16]
Protein Aggregation or Precipitation High concentration of organic co-solvent: Adding too much organic solvent (e.g., >10% v/v) to an aqueous protein solution can cause denaturation and aggregation. [14]Keep the final concentration of the organic co-solvent low, typically below 10% (v/v). [14]Add the linker solution dropwise to the protein solution with gentle stirring. [16]
Change in protein surface properties: The addition of the PEG chain can alter the protein's surface hydrophobicity, leading to aggregation.Consider adding solubility-enhancing excipients like arginine or glycerol (B35011) to the reaction buffer. [14]
Difficult Product Purification Solvent interference with chromatography: The reaction solvent may be incompatible with the chosen purification method. For example, THF can cause distorted peak shapes in some SEC columns. [18][19]Select a purification method compatible with your reaction solvent. If necessary, perform a solvent exchange step (e.g., dialysis or buffer exchange chromatography) before purification.
Formation of closely related byproducts: The solvent environment may promote the formation of side products that are difficult to separate from the desired product.Optimize the reaction conditions, including solvent, to minimize side reactions. A multi-step purification approach combining different chromatography techniques (e.g., SEC followed by IEX) may be necessary. [19]

Quantitative Data Summary

Table 1: Qualitative Solubility of PEG Linkers in Common Solvents

SolventTypeGeneral PEG SolubilityRemarks
Water / Aqueous BuffersPolar ProticHighExcellent for bioconjugation with proteins and peptides. [3]Hydrolysis of sensitive functional groups (e.g., NHS esters) can be a concern. [8][12]
Dimethylformamide (DMF)Polar AproticHighGood for dissolving a wide range of PEG linkers and organic molecules. [3]Must be anhydrous for moisture-sensitive reactions. [3]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, with excellent solvating power. [3]Must be anhydrous for moisture-sensitive reactions. [3]
Dichloromethane (DCM)ChlorinatedModerate to HighOften used for smaller, more hydrophobic PEG linkers and small molecule conjugation. [3]
Acetonitrile (ACN)Polar AproticModerateCan be used in some applications, but solubility may be more limited for higher molecular weight PEGs. [6][20]
Methanol (MeOH) / Ethanol (EtOH)Polar ProticModerate to LowSolubility can be limited, especially for higher molecular weight PEGs. [3][6]
TolueneNon-polarLowGenerally poor solubility, but can be improved with heating. [3]
Diethyl EtherNon-polarInsolubleNot a suitable solvent for PEG linkers. [3]

Note: This table provides a general guide. Always refer to the manufacturer's data sheet for your specific PEG linker and perform small-scale solubility tests.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for a PEGylation Reaction

This protocol outlines a general method for testing the suitability of different solvents for your specific PEGylation reaction.

Materials:

  • PEG linker

  • Substrate (e.g., protein, peptide, small molecule)

  • A selection of candidate solvents (e.g., PBS, DMF, DMSO, DCM)

  • Small reaction vials (e.g., microcentrifuge tubes)

  • Analytical method to monitor reaction progress (e.g., HPLC, LC-MS, SDS-PAGE)

Methodology:

  • Solubility Test:

    • In separate vials, attempt to dissolve a small amount of your PEG linker and your substrate in each of the candidate solvents.

    • Observe for complete dissolution. Note any solvents where solubility is poor.

  • Test Reactions:

    • For each solvent that passed the solubility test, set up a small-scale reaction.

    • If using a co-solvent system (e.g., DMSO in PBS), prepare the PEG linker stock solution in the organic solvent.

    • Combine the PEG linker and substrate in the appropriate molar ratio in each solvent. For co-solvent systems, add the linker stock solution to the substrate in the aqueous buffer, ensuring the final organic solvent concentration is low (<10%). [14]3. Reaction Monitoring:

    • Incubate the reactions under your desired conditions (e.g., room temperature for 1-2 hours). [15][16] * At various time points, take a small aliquot from each reaction and analyze it using your chosen analytical method to determine the extent of product formation and the presence of any side products.

  • Evaluation:

    • Compare the results from the different solvents to identify the one that provides the highest yield of the desired product with the fewest side products.

Visualizations

SolventSelectionWorkflow Start Start: Define PEG Linker and Substrate Solubility Are both components soluble in the chosen solvent? Start->Solubility Compatibility Is the solvent compatible with the reaction chemistry? Solubility->Compatibility Yes Troubleshoot Troubleshoot: - Try co-solvent - Change solvent Solubility->Troubleshoot No TestReaction Perform Small-Scale Test Reaction Compatibility->TestReaction Yes SideReaction Troubleshoot: - Use anhydrous solvent - Change solvent type Compatibility->SideReaction No Analyze Analyze Reaction (Yield, Purity) TestReaction->Analyze Optimize Is the result optimal? Analyze->Optimize SelectSolvent Select Solvent for Scale-up Optimize->SelectSolvent Yes Optimize->Troubleshoot No End End SelectSolvent->End Troubleshoot->Solubility SideReaction->Compatibility

Caption: A workflow for selecting the optimal solvent for PEG linker reactions.

TroubleshootingFlow Problem Problem Encountered LowYield Low/No Yield Problem->LowYield Aggregation Aggregation/Precipitation Problem->Aggregation Purification Purification Issues Problem->Purification Cause1 Poor Solubility LowYield->Cause1 Cause2 Side Reactions (e.g., Hydrolysis) LowYield->Cause2 Cause3 High Organic Solvent % Aggregation->Cause3 Cause4 Solvent/Column Incompatibility Purification->Cause4 Solution1 Use co-solvent (DMSO/DMF) Test alternative solvents Cause1->Solution1 Solution2 Use anhydrous solvents for stock solutions Optimize pH Cause2->Solution2 Solution3 Keep organic solvent <10% Add linker dropwise Cause3->Solution3 Solution4 Perform solvent exchange Select compatible column Cause4->Solution4

Caption: A troubleshooting guide for common issues in PEGylation reactions.

References

Preventing hydrolysis of activated esters in conjugation protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for activated ester conjugation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of activated esters, a common challenge in bioconjugation. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experiments and achieve high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in conjugation reactions using activated esters like NHS esters?

A1: The most significant cause of low conjugation yield is the hydrolysis of the activated ester.[1][2] In aqueous solutions, the activated ester can react with water, leading to the formation of an inactive carboxylic acid and rendering it incapable of reacting with the desired primary amine on your target molecule.[3][4] This hydrolysis reaction is a major competitor to the intended amidation reaction.[5][] The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[3][7]

Q2: What is the optimal pH for performing conjugation reactions with NHS esters?

A2: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is typically in the range of 7.2 to 8.5.[5][8] A commonly recommended range for efficient labeling is pH 8.3-8.5.[9][10][11] This pH range offers a good compromise between having a sufficient concentration of deprotonated, reactive primary amines on the target molecule and minimizing the rate of NHS ester hydrolysis.[7][12] At lower pH values, the primary amines are protonated and less reactive, while at higher pH values, the rate of hydrolysis significantly increases.[9][11]

Q3: Which buffers should I use for my conjugation reaction, and which should I avoid?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the activated ester.[1][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable choices for NHS ester reactions, provided they are adjusted to the optimal pH range.[5][12][14] A 0.1 M sodium bicarbonate solution is a frequently used and recommended buffer.[9][11]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided in the reaction mixture as they will quench the reaction.[5][12][14] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[11][15]

Q4: How does temperature affect the efficiency of NHS ester conjugation reactions?

A4: Temperature has a dual effect on the reaction. Increasing the temperature accelerates the rate of both the desired amide bond formation and the competing hydrolysis of the NHS ester.[16] Reactions are commonly performed at room temperature (20-25°C) for 30 minutes to 4 hours, which provides a good balance between reaction speed and ester stability.[5][16] For sensitive biomolecules or when longer incubation times are necessary (e.g., overnight), performing the reaction at 4°C (on ice) is recommended.[4][16] The lower temperature significantly slows down the rate of hydrolysis, thus preserving the reactivity of the NHS ester over an extended period.[16]

Q5: How should I prepare and handle my activated ester reagent to prevent hydrolysis?

A5: Proper handling and preparation of the activated ester are critical to prevent premature hydrolysis.

  • Storage: Activated esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[11][15]

  • Equilibration: Before opening, it is essential to allow the vial to warm to room temperature to prevent moisture from condensing onto the reagent.[11][15]

  • Dissolution: For activated esters that are not water-soluble, they should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[11][13] Do not prepare stock solutions in aqueous buffers for storage.[15] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10%.[11]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no labeling efficiency is the most common problem encountered during protein labeling with NHS esters.[11] The following guide will help you troubleshoot potential causes and provides recommended actions.

Potential Cause Recommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[11] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[11]
Incompatible Buffer Ensure you are using an amine-free buffer such as PBS, HEPES, or borate.[12] Buffers like Tris or glycine will quench the reaction.[1] If necessary, perform a buffer exchange.[11]
Hydrolyzed Activated Ester Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening to prevent condensation.[1] Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction.[1][11]
Low Protein Concentration The rate of the desired bimolecular reaction is concentration-dependent. At low protein concentrations, hydrolysis can dominate.[1] If possible, increase the concentration of your target molecule (a concentration of >2 mg/mL is recommended).[1][17]
Insufficient Molar Excess of Ester A molar excess of the NHS ester is typically used to drive the reaction.[4] A 5- to 20-fold molar excess is a common starting point for optimization.[4]
Reaction Time/Temperature Imbalance If reacting at room temperature for an extended period, hydrolysis may be consuming your reagent.[16] Consider shortening the incubation time or performing the reaction at 4°C for longer incubations.[16]

Quantitative Data Summary

The stability of activated esters is a critical factor in the success of conjugation reactions. The following tables summarize key quantitative data related to the hydrolysis of NHS esters.

Table 1: Effect of pH and Temperature on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[4][5]
8.0Room Temperature~1 hour[18][19]
8.64~10 minutes[5]
8.6Room Temperature~10 minutes[18][19]

Data compiled from multiple sources.[4][5][18][19]

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

Parameter Recommended Range Notes
pH 7.2 - 8.5[5][8]Optimal efficiency is often observed between pH 8.3-8.5.[9][10]
Temperature 4°C to 25°C[16]Room temperature for shorter reactions (0.5-4 hours), 4°C for longer (e.g., overnight) reactions.[5][16]
Protein Concentration 1 - 10 mg/mL[9][11]Higher concentrations can favor the desired conjugation reaction over hydrolysis.[4]
Molar Excess of NHS Ester 5x - 20x[4]The optimal ratio may need to be determined empirically.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating a molecule functionalized with an NHS ester to a protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[11][17] The recommended protein concentration is 1-10 mg/mL.[9][11]

    • If the protein solution contains substances with primary amines (like Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[11][15]

  • Prepare NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration (e.g., 10 mM).[11][17] Do not store the NHS ester in solution.[9][15]

  • Labeling Reaction:

    • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[14]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[20]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[16][21]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[5][14]

    • Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[14]

  • Purification of the Conjugate:

    • Separate the labeled protein from the free label and reaction byproducts.[17]

    • Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for purifying the protein conjugate.[10][21]

Protocol 2: Quality Control Assay to Determine NHS Ester Reactivity

This protocol can be used to assess the activity of your NHS ester reagent, particularly if you suspect it may have hydrolyzed. The principle is to measure the release of NHS, which absorbs light at 260 nm, after intentional hydrolysis with a base.[22]

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)[23]

    • 0.5-1.0 N Sodium Hydroxide (NaOH)[22]

    • Spectrophotometer and quartz cuvettes[22]

  • Procedure:

    • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the ester is not water-soluble, first dissolve it in a minimal amount of anhydrous DMSO or DMF before adding the buffer.[22][24]

    • Prepare a control tube containing only the buffer (and organic solvent if used).[24]

    • Set the spectrophotometer to zero at 260 nm using the control tube.[24]

    • Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is within the linear range.[22][24]

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution to induce complete hydrolysis.[22][24]

    • Vortex the solution for 30 seconds and immediately (within one minute) measure the absorbance at 260 nm.[22][24]

  • Interpretation:

    • Active Reagent: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS ester reagent is active.[22][24]

    • Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.[22][24]

Visualizations

G cluster_0 NHS Ester Reaction Pathways NHS_Ester Activated NHS Ester Amide_Conjugate Stable Amide Conjugate (Desired Product) NHS_Ester->Amide_Conjugate Aminolysis (pH 7.2-8.5) Carboxylic_Acid Inactive Carboxylic Acid (Hydrolysis Product) NHS_Ester->Carboxylic_Acid Hydrolysis (competing reaction, increases with pH) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Conjugate Water Water (H₂O) Water->Carboxylic_Acid

Caption: Competing reaction pathways for NHS esters.

G cluster_1 Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Observed Check_Buffer Is the buffer amine-free and at pH 7.2-8.5? Start->Check_Buffer Check_Reagent Is the NHS ester reagent fresh and handled correctly? Check_Buffer->Check_Reagent Yes Solution_Buffer Action: Use fresh, amine-free buffer (e.g., PBS, Bicarbonate) and verify pH. Check_Buffer->Solution_Buffer No Check_Conditions Are reaction time, temperature, and concentrations optimal? Check_Reagent->Check_Conditions Yes Solution_Reagent Action: Use a fresh vial of NHS ester. Prepare solution in anhydrous DMSO/DMF just before use. Check_Reagent->Solution_Reagent No Solution_Conditions Action: Increase reactant concentrations. Optimize time/temperature (e.g., 4°C for longer incubations). Check_Conditions->Solution_Conditions No End Successful Conjugation Check_Conditions->End Yes Solution_Buffer->Start Solution_Reagent->Start Solution_Conditions->Start

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_2 Key Factors to Prevent NHS Ester Hydrolysis Goal Maximize Amide Conjugation, Minimize Hydrolysis pH_Control Optimal pH Control (7.2-8.5) Goal->pH_Control Buffer_Choice Amine-Free Buffer (e.g., PBS, Bicarbonate) Goal->Buffer_Choice Reagent_Handling Proper Reagent Handling (Anhydrous, Fresh) Goal->Reagent_Handling Temp_Control Temperature Control (Room Temp or 4°C) Goal->Temp_Control pH_Control->Buffer_Choice Buffer_Choice->Reagent_Handling Reagent_Handling->Temp_Control

Caption: Logical relationship of preventative measures.

References

Technical Support Center: Optimizing Amine-Reactive Coupling with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for optimizing pH in amine-reactive coupling reactions with Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling amine-reactive PEG linkers (e.g., PEG-NHS esters) to proteins?

The optimal pH for reacting N-hydroxysuccinimide (NHS) ester-activated PEG linkers with primary amines on proteins is typically between pH 7.2 and 8.5 .[1][2][3] A pH of 8.3 to 8.5 is often recommended as an ideal starting point for many proteins.[4][5][6] This pH range represents a crucial balance between two competing reactions: the acylation of the target amine and the hydrolysis of the NHS ester.[7][8]

Q2: How does pH influence the amine-reactive coupling reaction?

The pH of the reaction buffer is a critical parameter that directly affects two competing processes:

  • Amine Reactivity: For the coupling reaction to occur, the primary amine groups on the protein (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) must be in a deprotonated, nucleophilic state (-NH₂).[6][7][8] At a pH below their pKa (the pKa of the lysine side chain is approximately 10.5), the amine groups are predominantly protonated (-NH₃⁺) and thus unreactive.[7][8] As the pH increases towards the pKa, the concentration of the reactive, deprotonated amine increases, favoring the coupling reaction.[7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the PEG linker inactive for conjugation.[6][7][8] The rate of this hydrolysis reaction increases significantly with higher pH.[7][8] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the desired labeling reaction, leading to low yields.[6]

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: What type of buffer should be used for the PEGylation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PEG-NHS ester.[9][10][11]

  • Recommended Buffers: Phosphate-buffered saline (PBS), bicarbonate buffer, borate (B1201080) buffer, and HEPES buffer are all suitable choices.[1][2][12]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided in the reaction mixture.[9][10][11] However, Tris or glycine can be used to quench the reaction once it is complete.[1][13]

Q4: Can I perform PEGylation at a lower pH to achieve site-specific modification?

In some cases, a lower pH can be exploited to achieve greater selectivity for the N-terminal amine over the lysine ε-amino groups. This is due to the difference in their pKa values; the N-terminal α-amino group typically has a pKa between 7.6 and 8.0, while the lysine ε-amino group has a pKa around 10.5.[14][15] By performing the reaction at a pH closer to the pKa of the N-terminal amine, it is possible to favor its modification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No PEGylation Yield Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amine groups.Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2][3]
Hydrolysis of PEG-NHS Ester: The pH may be too high, or the PEG reagent may have been exposed to moisture, leading to hydrolysis.Ensure the pH does not exceed 8.5.[6] Always use fresh, high-quality PEG reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[9][11] Prepare PEG-NHS ester solutions immediately before use.[9][10]
Competing Amines in Buffer: The buffer system contains primary amines (e.g., Tris, glycine).Perform a buffer exchange of your protein into an amine-free buffer like PBS before starting the PEGylation reaction.[9][10][11]
Insufficient Molar Excess of PEG Reagent: The amount of PEG linker is not sufficient to drive the reaction to completion.Increase the molar ratio of the PEG reagent to the protein. A 5- to 20-fold molar excess is a common starting point.[2][9]
Protein Aggregation During PEGylation Intermolecular Cross-linking: If using a bifunctional PEG reagent, it can link multiple protein molecules together.Consider using a monofunctional PEG reagent (e.g., mPEG-NHS) to prevent cross-linking.[11]
High Protein Concentration: Increased proximity of protein molecules can lead to aggregation.Reduce the protein concentration. A typical range is 1-10 mg/mL.[13]
Suboptimal Reaction Conditions: The reaction temperature or pH may be destabilizing the protein.Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation.[13] Ensure the pH is within a range where the protein is stable.

Quantitative Data Summary

The following tables provide quantitative data to help guide the optimization of your amine-reactive coupling reactions.

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester (minutes)
7.00~240 - 300[1]
8.0Room Temperature~210[7]
8.5Room Temperature~180[7]
8.64~10[1]
9.0Room Temperature~125[7]

Note: Half-life values can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for Amine-Reactive PEGylation

ParameterRecommended Range/ValueNotes
Conjugation pH 7.2 - 8.5[2]A pH of 8.3-8.5 is often cited as optimal.[4]
Reaction Temperature 4°C to Room Temperature (20-25°C)[13]Lower temperatures can help minimize protein degradation and NHS ester hydrolysis.[13]
Reaction Time 30 minutes to 4 hours[2][9][13]Longer reaction times may be necessary at lower temperatures.[13]
Molar Excess of PEG-NHS Ester 5 to 20-fold over the target molecule[2][9]Requires empirical optimization for each specific protein.
Protein Concentration 1 - 10 mg/mL[13]Higher concentrations generally lead to more efficient PEGylation.[13]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPES[1]Must be free of primary amines.[9][10]

Experimental Protocols

Detailed Methodology for Protein PEGylation with a PEG-NHS Ester

This protocol provides a general guideline for the conjugation of a PEG-NHS ester to a primary amine-containing protein.

1. Materials and Reagents:

  • Protein of interest

  • PEG-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.5)

  • Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

2. Procedure:

  • Protein Preparation:

    • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free reaction buffer.

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5][13]

  • PEG-NHS Ester Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[9]

  • Conjugation Reaction:

    • Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point.[9]

    • Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain protein stability.[9][16]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9] The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[13][16]

    • Incubate for an additional 15-30 minutes at room temperature to ensure that any unreacted PEG-NHS ester is consumed.[13][16]

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG-NHS ester, the NHS byproduct, and the quenching buffer components using a suitable purification method such as dialysis or size-exclusion chromatography.[9][13]

  • Characterization:

    • Analyze the purified PEGylated protein using methods such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Visualizations

G cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) Protonated Amine Protein-NH₃⁺ (Unreactive) PEG-NHS PEG-NHS Ester Protonated Amine->PEG-NHS Slow Reaction Deprotonated Amine Protein-NH₂ (Reactive) PEGylated Protein PEG-Protein (Stable Amide Bond) Deprotonated Amine->PEGylated Protein Desired Reaction PEG-NHS2 PEG-NHS Ester PEG-NHS2->PEGylated Protein PEG-NHS3 PEG-NHS Ester Hydrolyzed PEG Hydrolyzed PEG (Inactive) PEG-NHS3->Hydrolyzed PEG Rapid Hydrolysis (Competing Reaction) G Start Start Buffer_Exchange Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Start->Buffer_Exchange Mix Add PEG-NHS Ester to Protein Solution (5-20x molar excess) Buffer_Exchange->Mix Prepare_PEG Prepare Fresh PEG-NHS Ester Solution in Anhydrous DMSO/DMF Prepare_PEG->Mix Incubate Incubate (e.g., 1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench Quench Reaction (e.g., with Tris-HCl) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., SDS-PAGE, MS) Purify->Characterize End End Characterize->End G Problem {Low PEGylation Yield} Cause1 Cause Suboptimal pH Problem->Cause1 Cause2 Cause NHS Ester Hydrolysis Problem->Cause2 Cause3 Cause Competing Amines in Buffer Problem->Cause3 Solution1 Solution Verify buffer pH is 7.2-8.5 Cause1:f1->Solution1:f0 Solution2 Solution Use fresh reagents Prepare solutions immediately before use Cause2:f1->Solution2:f0 Solution3 Solution Use amine-free buffers (e.g., PBS) Cause3:f1->Solution3:f0

References

Technical Support Center: Purification Strategies for PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during the purification of PEGylated bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated bioconjugates?

The PEGylation process often yields a complex and heterogeneous mixture, which presents the main purification challenge. This mixture can include:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1]

Q2: Which chromatographic method is most suitable for my PEGylated bioconjugate purification?

The optimal method depends on the specific characteristics of your bioconjugate and the impurities you need to remove. A multi-step purification strategy is often necessary to achieve high purity.[2]

  • Size Exclusion Chromatography (SEC): This method is effective for removing unreacted PEG and for separating species with significant size differences.[]

  • Ion Exchange Chromatography (IEX): IEX is often the method of choice for separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[][4] It can also be used to separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful orthogonal technique. However, it may present challenges with resolution and recovery for PEGylated proteins.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller molecules, RP-HPLC can be a high-resolution method for separating the more polar PEGylated product from the potentially less polar unreacted starting material.[5]

Q3: How can I monitor the success of my purification process?

Several analytical techniques can be used to assess the purity of your final product:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful PEGylation will show a significant increase in the apparent molecular weight of the protein.[1]

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.[6]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated bioconjugates using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
ProblemPotential CauseSuggested Solution
Poor separation of PEGylated conjugate and unreacted protein/PEG. The hydrodynamic radii of the species are too similar.Increase column length by connecting two columns in series. Optimize the flow rate; a slower rate often improves resolution. Select a column with a smaller pore size to better resolve smaller molecules.[5]
Low recovery of the PEGylated product. Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding a small amount of a non-ionic surfactant to the mobile phase.[1]
Peak tailing or broadening. Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase composition (e.g., pH, ionic strength) to minimize secondary interactions. Ensure the sample is fully dissolved and not aggregated.
Ion Exchange Chromatography (IEX)
ProblemPotential CauseSuggested Solution
Poor separation of PEGylated species. The "charge shielding" effect of PEG minimizes the charge differences between species.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein. Use a shallow salt gradient for elution instead of a step gradient.[5]
Low recovery of the PEGylated product. The conjugate is binding too strongly to the column.Increase the salt concentration or change the pH of the elution buffer to ensure complete elution.
Co-elution of unreacted native protein. The change in charge upon PEGylation is not significant enough for baseline separation.Optimize the pH to maximize the charge difference between the native and PEGylated protein. Consider a different IEX resin with higher selectivity.
Hydrophobic Interaction Chromatography (HIC)
ProblemPotential CauseSuggested Solution
Poor resolution between PEGylated species. The hydrophobicity differences between species are minimal. HIC can have relatively low capacity and poor resolution for PEGylated proteins.[]Screen different HIC resins with varying levels of hydrophobicity. Optimize the salt concentration in the binding buffer and the gradient of the eluting salt.[5]
Low product recovery. The PEGylated conjugate is binding irreversibly to the column due to strong hydrophobic interactions.Use a less hydrophobic resin. Decrease the salt concentration in the binding buffer. Add organic modifiers or detergents to the elution buffer to facilitate release.
Protein precipitation on the column. The high salt concentration in the binding buffer is causing the protein to precipitate.Screen for the lowest salt concentration that still allows for binding. Add stabilizing excipients to the buffers. Perform the purification at a lower temperature.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different purification methods for PEGylated bioconjugates. It is important to note that these values are illustrative and can vary significantly depending on the specific protein, PEG reagent, and experimental conditions.

Purification MethodTypical PurityTypical RecoveryKey AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) >99% for removing aggregates and free PEG[7]HighMild, non-denaturing conditions; robust and easy to set up.[5]Low resolution for positional isomers; limited sample capacity.[5]
Ion Exchange Chromatography (IEX) >90% for separating PEGylated from native protein[8]Variable, can be highHigh resolution for species with different degrees of PEGylation and positional isomers.[9]"Charge shielding" by PEG can reduce separation efficiency.[10]
Hydrophobic Interaction Chromatography (HIC) VariableCan be lower due to strong bindingOrthogonal to SEC and IEX; operates under non-denaturing conditions.Lower resolution and capacity for PEGylated proteins; method development can be complex.[]
Reversed-Phase HPLC (RP-HPLC) HighVariable, can be affected by protein denaturationHigh resolution, especially for positional isomers.Can cause protein denaturation; not suitable for all proteins.

Experimental Protocols

Protocol 1: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein from unreacted protein and free PEG based on differences in hydrodynamic radius.

Materials:

  • SEC column with an appropriate molecular weight fractionation range.

  • HPLC or FPLC system with a UV detector.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • Filtered and degassed reaction mixture.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller unreacted protein and then the free PEG.[11]

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[11]

Protocol 2: Purification of PEGylated Protein using Ion Exchange Chromatography (IEX)

Objective: To separate PEGylated protein species based on differences in their net surface charge.

Materials:

  • IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH).

  • HPLC or FPLC system with a UV detector and conductivity meter.

  • Binding Buffer: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Elution Buffer: High ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0 for anion exchange).

  • Dialyzed or desalted PEGylation reaction mixture in Binding Buffer.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.[11]

  • Sample Loading: Load the prepared sample onto the column.[11]

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

  • Elution: Apply a linear gradient of increasing salt concentration by mixing the Binding and Elution Buffers. A shallow gradient is often more effective for resolving species with small charge differences.[5]

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical IEX to identify the fractions containing the desired PEGylated species.

Protocol 3: Purification of PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)

Objective: To separate PEGylated protein species based on differences in their surface hydrophobicity.

Materials:

  • HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • HPLC or FPLC system with a UV detector.

  • Binding Buffer: High salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Elution Buffer: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • PEGylation reaction mixture with salt added to match the Binding Buffer concentration.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of the reaction mixture to match the Binding Buffer. This can be done by adding a concentrated salt solution.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove unbound components.

  • Elution: Apply a descending salt gradient by mixing the Binding and Elution Buffers to elute the bound proteins.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical HIC to identify the fractions containing the purified PEGylated protein.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis and Characterization Reaction_Mixture PEGylation Reaction Mixture (PEG-Protein, Native Protein, Free PEG) Filtration Sample Filtration (0.22 µm) Reaction_Mixture->Filtration Buffer_Exchange Buffer Exchange / Desalting Filtration->Buffer_Exchange SEC Size Exclusion Chromatography (SEC) Buffer_Exchange->SEC Primary or Polishing Step IEX Ion Exchange Chromatography (IEX) Buffer_Exchange->IEX Primary Purification HIC Hydrophobic Interaction Chromatography (HIC) Buffer_Exchange->HIC Orthogonal Purification SDS_PAGE SDS-PAGE SEC->SDS_PAGE HPLC_Analysis Analytical HPLC (SEC, IEX, RP-HPLC) SEC->HPLC_Analysis MS Mass Spectrometry SEC->MS IEX->SEC Polishing Step IEX->SDS_PAGE IEX->HPLC_Analysis IEX->MS HIC->SEC Polishing Step HIC->SDS_PAGE HIC->HPLC_Analysis HIC->MS

Caption: A typical experimental workflow for the purification of PEGylated bioconjugates.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Suggested Solutions Poor_Separation Poor Separation of PEGylated Species Similar_Size Similar Hydrodynamic Radii (SEC) Poor_Separation->Similar_Size Charge_Shielding Charge Shielding by PEG (IEX) Poor_Separation->Charge_Shielding Minimal_Hydrophobicity Minimal Hydrophobicity Difference (HIC) Poor_Separation->Minimal_Hydrophobicity Orthogonal_Method Use an Orthogonal Method (e.g., IEX after SEC) Poor_Separation->Orthogonal_Method Optimize_SEC Optimize SEC: - Increase column length - Decrease flow rate Similar_Size->Optimize_SEC Optimize_IEX Optimize IEX: - Adjust pH - Use shallow gradient Charge_Shielding->Optimize_IEX Optimize_HIC Optimize HIC: - Screen different resins - Optimize salt conditions Minimal_Hydrophobicity->Optimize_HIC

Caption: A troubleshooting decision tree for poor separation of PEGylated species.

References

Improving the drug-to-antibody ratio (DAR) in ADCs using branched linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of branched linkers to increase the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using branched linkers in ADCs?

The main advantage of using branched linkers is to increase the drug-to-antibody ratio (DAR) beyond what is typically achieved with linear linkers.[1][2][3] This is particularly beneficial when working with lower-potency payloads, as a higher drug load may be required for therapeutic efficacy.[4] Branched linkers allow for the attachment of multiple drug molecules at a single conjugation site on the antibody, enabling the creation of ADCs with DARs of 4, 6, 8, or even higher, while minimizing modifications to the antibody structure.[1][2][3][4]

Q2: How do branched linkers affect the homogeneity of an ADC preparation?

Branched linkers, especially when combined with site-specific conjugation methods like enzymatic conjugation or engineered cysteines, can produce highly homogeneous ADCs.[1][2][5] This means that the resulting ADC population has a precisely defined number of drug molecules per antibody, in contrast to the heterogeneous mixtures often produced by traditional conjugation methods (e.g., lysine (B10760008) conjugation).[5]

Q3: Can the structure of a branched linker impact the ADC's efficacy?

Yes, the structure, particularly the length of the spacer arms in a branched linker, can critically affect the cytotoxic activity of an ADC.[5][6] Studies have shown that a branched linker that is too short may lead to reduced potency. This is possibly due to steric hindrance that impedes the ability of lysosomal enzymes to cleave the linker and release the payload.[5][6] Therefore, optimizing the linker length is a crucial aspect of designing ADCs with branched linkers.

Q4: What are the main challenges associated with high-DAR ADCs constructed with branched linkers?

While a high DAR can enhance potency, it also presents several challenges:

  • Increased Hydrophobicity : High loading of typically hydrophobic payloads can increase the overall hydrophobicity of the ADC, which may lead to aggregation.[7][8]

  • Aggregation : Increased hydrophobicity is a major cause of ADC aggregation, which can lead to faster clearance from circulation, reduced stability, and potential immunogenicity.[7][9][10]

  • Pharmacokinetics : High-DAR ADCs can exhibit altered pharmacokinetic profiles, including more rapid clearance from the bloodstream.[11] However, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) into the branched linker design can help mitigate these issues.[7][12]

Q5: How do branched PEG linkers improve the properties of high-DAR ADCs?

Branched polyethylene glycol (PEG) linkers offer several advantages for high-DAR ADCs:

  • Improved Solubility : The hydrophilic nature of PEG helps to counteract the hydrophobicity of the payload, improving the solubility of the ADC and reducing aggregation.[3][7]

  • Enhanced Pharmacokinetics : The three-dimensional structure of branched PEGs provides an effective hydrophilic shield around the payload. This "umbrella" effect can reduce clearance rates, prolong plasma half-life, and increase overall drug exposure (AUC).[7][12]

  • Higher Homogeneous DAR : Branched PEG linkers facilitate the attachment of more drug molecules per antibody in a controlled manner, leading to a higher and more homogeneous DAR.[13]

Troubleshooting Guide

Issue 1: Low or Variable Drug-to-Antibody Ratio (DAR) in Conjugation Reaction

  • Symptoms : The average DAR determined by analytical methods (e.g., UV-Vis, HIC, LC-MS) is consistently lower than expected, or there is significant batch-to-batch variability.[10]

  • Possible Causes & Solutions :

    • Inaccurate Reagent Concentrations : Before starting the conjugation, re-verify the concentrations of the antibody, linker-payload, and any reducing agents using reliable analytical methods.[10]

    • Inefficient Antibody Reduction (for Cysteine Conjugation) : If conjugating to native or engineered cysteines, ensure complete reduction of the disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time and temperature.[14][15]

    • Suboptimal pH of Reaction Buffer : For amine-reactive chemistries (e.g., NHS esters), the pH should be in the range of 7.2-8.0. For thiol-reactive chemistries (e.g., maleimides), a pH of 6.5-7.5 is typically optimal. Verify and adjust the pH of your reaction buffer.[7]

    • Linker-Payload Instability : The linker-payload construct may be degrading during the reaction. Assess its stability under the conjugation conditions.

Issue 2: ADC Aggregation Observed During or After Conjugation

  • Symptoms : The appearance of high molecular weight species is detected by Size Exclusion Chromatography (SEC), or visible precipitation is observed in the ADC sample.[9]

  • Possible Causes & Solutions :

    • High Hydrophobicity : A high DAR with a hydrophobic payload is a common cause of aggregation.[7][10]

      • Solution 1 : Reduce the target DAR by adjusting the molar ratio of linker-payload to antibody during the conjugation reaction.[10]

      • Solution 2 : Redesign the linker to include more hydrophilic spacers, such as PEG chains, to mask the hydrophobicity of the payload.[7][12]

    • Suboptimal Buffer Conditions : The buffer's pH or salt concentration may be promoting aggregation.[9]

      • Solution : Perform buffer screening experiments to identify formulation conditions (pH, excipients) that minimize aggregation.[10]

    • Processing Stress : Mechanical stress from stirring or pumping can induce aggregation.[10]

      • Solution : Minimize mechanical stress during processing and consider using tangential flow filtration (TFF) for buffer exchange instead of dialysis where appropriate.

Issue 3: Difficulty in Purifying the Branched Linker ADC

  • Symptoms : Inability to effectively separate the desired ADC from unconjugated antibody, free linker-payload, or aggregates.

  • Possible Causes & Solutions :

    • Co-elution of Species : The hydrophilic nature of some branched PEG linkers can reduce the retention time of ADC species on Hydrophobic Interaction Chromatography (HIC) columns, leading to co-elution with the unconjugated antibody.[13]

      • Solution 1 : Optimize the HIC method. This may involve adjusting the salt concentration in the mobile phases or adding a mild organic solvent (e.g., isopropanol) to the low-salt mobile phase to ensure elution of all species.[13]

      • Solution 2 : Explore alternative chromatography techniques. Ion-exchange chromatography (IEX) or mixed-mode chromatography may provide better separation.

    • Residual Free Drug-Linker : Inefficient removal of excess, unreacted linker-payload.[9]

      • Solution : Utilize Tangential Flow Filtration (TFF)/diafiltration for the efficient removal of small molecules. Optimize HIC or Reversed-Phase HPLC (RP-HPLC) conditions for strong retention and removal of the free drug-linker.[9]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for ADCs with Linear vs. Branched PEG Linkers (DAR 8)

Linker ArchitectureClearance (mL/hr/kg)Half-life (t½, hours)Exposure (AUC, µg·h/mL)
Linear PEG8 0.851202500
Branched PEG8 0.551804200

This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance and increasing plasma half-life and overall exposure compared to a linear PEG of similar molecular weight.[12]

Table 2: Impact of DAR on In Vitro Cytotoxicity (IC50) of an anti-HER2 ADC

ADC ConstructAverage DARTarget Cell LineIC50 (nM)
Homogeneous DAR 2 ADC 2HER2-positive1.2
"Short" Branched Linker DAR 6 ADC 6HER2-positive1.5
"Long" Branched Linker DAR 6 ADC 6HER2-positive0.15
Heterogeneous DAR 6 ADC ~5.4HER2-positive0.16

This table illustrates that increasing the DAR from 2 to 6 with a short branched linker did not improve, and in fact slightly decreased, potency. However, extending the linker length in the DAR 6 ADC restored and enhanced potency to a level comparable to a heterogeneous ADC, highlighting the critical role of linker design.[5]

Experimental Protocols & Workflows

Diagram 1: General Workflow for ADC Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Ab Monoclonal Antibody (mAb) Mod mAb Modification (e.g., Reduction / Deglycosylation) Ab->Mod Conj Conjugation with Branched Linker-Payload Mod->Conj Pur Purification (e.g., HIC, SEC) Conj->Pur DAR DAR Determination (UV-Vis, HIC, LC-MS) Pur->DAR Agg Aggregation Analysis (SEC) Pur->Agg Pot In Vitro Potency (Cytotoxicity Assay) Pur->Pot PK In Vivo PK Studies Pur->PK

Caption: Generalized workflow for the synthesis and characterization of a high-DAR ADC.

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the analysis of DAR distribution using HIC.[13]

  • Principle : HIC separates molecules based on their hydrophobicity. The addition of a hydrophobic drug-linker to an antibody increases its hydrophobicity. Therefore, ADC species with different numbers of conjugated drugs will elute at different times from the HIC column, allowing for quantification of the different DAR species.[13]

  • Materials :

    • HPLC system with a UV detector

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

    • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0

    • ADC sample

  • Procedure :

    • Sample Preparation : Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • Chromatography Conditions :

      • Flow Rate : 0.5-1.0 mL/min

      • Detection : UV absorbance at 280 nm

      • Gradient : Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.

    • Data Analysis :

      • Integrate the peak area for each species (unconjugated antibody, DAR2, DAR4, etc.).

      • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of species * DAR of species) / 100

Diagram 2: HIC-Based DAR Determination Workflow

cluster_hic HIC Workflow cluster_analysis Data Analysis Sample Prepare ADC Sample (1 mg/mL in High Salt Buffer) Inject Inject onto HIC Column Sample->Inject Gradient Apply Salt Gradient (High Salt -> Low Salt) Inject->Gradient Detect Detect Elution (UV at 280 nm) Gradient->Detect Analyze Analyze Chromatogram Detect->Analyze Integrate Integrate Peak Areas (DAR0, DAR2, DAR4...) Analyze->Integrate Calc Calculate Weighted Average DAR Integrate->Calc

Caption: Workflow for determining the average DAR of an ADC using HIC.

Protocol 2: Enzymatic Conjugation using Microbial Transglutaminase (MTGase)

This protocol describes a site-specific conjugation method to produce homogeneous ADCs.[1][2][5]

  • Principle : MTGase catalyzes the formation of an isopeptide bond between the side-chain carboxamide of a specific glutamine residue (engineered or native, e.g., Q295 on deglycosylated IgG1) and the primary amine of a branched linker.[1][5] This is followed by a bioorthogonal "click" reaction to attach the payload.

  • Materials :

    • Deglycosylated monoclonal antibody (with accessible Gln residue)

    • Microbial Transglutaminase (MTGase)

    • Amine-functionalized branched linker with azide (B81097) groups

    • Payload with a compatible click chemistry handle (e.g., DBCO or alkyne)

    • Reaction Buffer (e.g., PBS, pH 7.4)

    • Purification system (e.g., Protein A chromatography, SEC)

  • Procedure :

    • Step 1: Enzymatic Ligation of Linker :

      • Mix the deglycosylated antibody with the amine-functionalized branched linker in the reaction buffer.

      • Add MTGase to the mixture to initiate the reaction.

      • Incubate at a controlled temperature (e.g., 37°C) for several hours to overnight.

      • Purify the antibody-linker conjugate using Protein A chromatography to remove excess linker and MTGase.

    • Step 2: Bioorthogonal Payload Conjugation :

      • Add the payload with the click chemistry handle to the purified antibody-linker conjugate.

      • Allow the click reaction (e.g., SPAAC) to proceed at room temperature.[16]

      • Purify the final ADC product using SEC or HIC to remove any unreacted payload.

    • Characterization : Analyze the final ADC for DAR, aggregation, and potency as described in other protocols.

Diagram 3: Chemoenzymatic ADC Synthesis Pathway

Ab Deglycosylated mAb (with Gln295) Step1 Enzymatic Ligation Ab->Step1 Linker Branched Linker (Amine-Azide) Linker->Step1 MTGase MTGase Enzyme MTGase->Step1 Ab_Linker mAb-Linker Conjugate (with Azide groups) Step1->Ab_Linker Step2 Click Chemistry (SPAAC) Ab_Linker->Step2 Payload Payload-DBCO Payload->Step2 Final_ADC Homogeneous High-DAR ADC Step2->Final_ADC

References

Best practices for storage and handling of Bis-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the storage, handling, and use of Bis-PEG3-sulfonic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker featuring a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer with a sulfonic acid group at each end. The PEG spacer enhances the aqueous solubility of the molecule and any subsequent conjugates.[1][2][3][4] Its primary applications are in bioconjugation and drug delivery, where it can be used to link two molecules, such as proteins, peptides, or nanoparticles.[2][3] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[6][7] For short-term storage (days to weeks), it can be kept at 0-4°C.[6][7] This compound is hygroscopic, so it is crucial to protect it from moisture.[8] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

Q3: In which solvents is this compound soluble?

This compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[10][11]

Q4: How does the sulfonic acid group react with other molecules?

Direct conjugation of the sulfonic acid group to primary amines is not a standard method in bioconjugation.[10] Instead, a two-step process is typically employed. First, the sulfonic acid is activated to a more reactive intermediate, such as a sulfonyl chloride.[10][12] This activated intermediate then readily reacts with primary amines (e.g., on a protein) to form a stable sulfonamide bond.[12][13]

Quantitative Data Summary

ParameterValue/InformationSource(s)
Storage Temperature Long-term: -20°C Short-term (days to weeks): 0-4°C[6][7]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical. Stable for several weeks during shipping.[6][7]
Shelf Life >3 years if stored properly.[7]
Solubility Soluble in Water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[10][11]
Purity Typically ≥95% or >98%.[1][7][14]
Hygroscopicity Hygroscopic; protect from moisture.[8]
Chemical Formula C8H18O9S2[1][7][14]
Molecular Weight 322.34 g/mol [7][14]

Experimental Protocols

Protocol 1: Activation of this compound to Bis-PEG3-sulfonyl chloride

This protocol describes the conversion of this compound to its more reactive sulfonyl chloride intermediate using thionyl chloride. Caution: This procedure should be performed in a chemical fume hood by personnel experienced in handling corrosive reagents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere, add this compound (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.[12]

  • Dissolution: Add anhydrous DCM to dissolve the this compound.[12]

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[10]

  • Activation: Cool the stirring solution to 0°C in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise to the solution.[10][12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.[12]

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.[10][12] The resulting Bis-PEG3-sulfonyl chloride should be used immediately in the next step as it is moisture-sensitive.[12][15]

Protocol 2: Conjugation of Activated Bis-PEG3-sulfonyl chloride to a Protein

This protocol details the reaction of the activated Bis-PEG3-sulfonyl chloride with primary amines on a protein to form stable sulfonamide bonds.

Materials:

  • Freshly prepared Bis-PEG3-sulfonyl chloride

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Protein Preparation: Prepare the target protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[12]

  • PEG Reagent Preparation: Immediately before use, dissolve the freshly prepared Bis-PEG3-sulfonyl chloride in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[12]

  • Conjugation Reaction: Add the desired molar excess of the Bis-PEG3-sulfonyl chloride stock solution to the stirring protein solution. A starting point of a 10- to 50-fold molar excess of the PEG reagent over the protein is recommended for optimization.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50 mM to consume any unreacted sulfonyl chloride. Incubate for 30 minutes at room temperature.[12]

  • Purification: Purify the protein-PEG conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.[16][17]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

G cluster_activation Activation Step Issues cluster_conjugation Conjugation Step Issues cluster_solutions Solutions start Low/No Conjugation Yield incomplete_activation Incomplete Activation of Sulfonic Acid start->incomplete_activation Check Activation hydrolyzed_sulfonyl_chloride Hydrolyzed Sulfonyl Chloride Intermediate start->hydrolyzed_sulfonyl_chloride Check Conjugation degraded_reagents Degraded Activating Reagents (e.g., Thionyl Chloride) incomplete_activation->degraded_reagents moisture_contamination Moisture Contamination during Activation incomplete_activation->moisture_contamination solution_activation Use fresh activating reagents Ensure anhydrous conditions degraded_reagents->solution_activation moisture_contamination->solution_activation incorrect_ph Suboptimal Reaction pH hydrolyzed_sulfonyl_chloride->incorrect_ph competing_amines Presence of Competing Amines in Buffer hydrolyzed_sulfonyl_chloride->competing_amines solution_conjugation Use activated linker immediately Optimize pH (8.0-8.5) Use amine-free buffers Increase protein concentration incorrect_ph->solution_conjugation competing_amines->solution_conjugation low_protein_concentration Low Protein Concentration low_protein_concentration->solution_conjugation

Caption: Troubleshooting workflow for low or no conjugation yield.

Possible Causes & Solutions:

  • Inefficient Activation of Sulfonic Acid:

    • Degraded Reagents: Ensure that the activating agent (e.g., thionyl chloride) is fresh and has been stored under appropriate conditions to prevent degradation.[9][13]

    • Moisture Contamination: The activation reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[13]

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. It should be used immediately after preparation and under anhydrous conditions until added to the aqueous protein solution.[12][13][15]

  • Suboptimal Reaction pH: The reaction of the sulfonyl chloride with primary amines is pH-dependent. The optimal pH range is typically 8.0-8.5 to ensure the amine is deprotonated and nucleophilic.[12]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the activated linker. Use non-amine-containing buffers like phosphate or borate (B1201080) buffers for the conjugation step.[12]

  • Low Protein Concentration: Low protein concentrations can lead to slow reaction kinetics. If possible, increase the protein concentration.[12]

Issue 2: Protein Aggregation or Precipitation during Conjugation

G cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation/Precipitation high_crosslinker_ratio Excessive Crosslinker to Protein Ratio start->high_crosslinker_ratio high_protein_concentration High Protein Concentration start->high_protein_concentration solvent_effects Organic Solvent from Linker Stock start->solvent_effects ph_shift pH Shift during Reaction start->ph_shift solution_ratio Optimize (reduce) molar ratio of linker to protein high_crosslinker_ratio->solution_ratio solution_concentration Reduce protein concentration high_protein_concentration->solution_concentration solution_solvent Minimize volume of organic solvent added (<10%) solvent_effects->solution_solvent solution_ph Ensure adequate buffering capacity ph_shift->solution_ph

Caption: Troubleshooting workflow for protein aggregation.

Possible Causes & Solutions:

  • Excessive Crosslinker Ratio: A high molar excess of the bifunctional linker can lead to intermolecular cross-linking, where one linker molecule reacts with two separate protein molecules, causing aggregation. Perform a titration to determine the optimal linker-to-protein molar ratio.

  • High Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking. Try reducing the protein concentration.[12]

  • Organic Solvent Effects: The addition of the linker stock solution in an organic solvent (e.g., DMSO or DMF) can cause protein precipitation if the final concentration of the organic solvent is too high. Keep the volume of the added organic solvent to a minimum (ideally less than 10% of the total reaction volume).

  • pH Shift: The addition of reagents could potentially alter the pH of the reaction mixture, leading to protein instability. Ensure that the reaction buffer has sufficient buffering capacity to maintain the desired pH.

Issue 3: Presence of Side Products

Possible Causes & Solutions:

  • Di-sulfonylation: A primary amine on the protein can potentially react with two molecules of the activated linker, leading to a di-sulfonated product. This is more likely to occur with a large excess of the linker. To minimize this, use a lower molar excess of the activated linker and add it slowly to the protein solution.[18]

  • Reaction with Other Nucleophilic Residues: While the reaction is selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values. Maintaining the reaction pH within the optimal range (8.0-8.5) can help minimize these side reactions.[16]

  • Unreacted Starting Material: Incomplete reaction can result in the presence of unconjugated protein. To drive the reaction to completion, you can try increasing the reaction time or the molar excess of the activated linker, while being mindful of the risk of aggregation.

  • Hydrolyzed Linker: The presence of the hydrolyzed, inactive form of the linker (sulfonic acid) is common. This can be removed during the purification step.[13]

References

Validation & Comparative

A Comparative Guide to Bis-PEG3-Sulfonic Acid and Bis-PEG3-Acid Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for developing novel therapeutics. The linker, the component that connects the target protein binder to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a detailed comparison of two hydrophilic linkers, Bis-PEG3-sulfonic acid and Bis-PEG3-acid, to inform the selection of an optimal linker for PROTAC design.

While direct head-to-head experimental data for PROTACs synthesized with these specific linkers is limited in the public domain, this guide leverages fundamental physicochemical principles and data from analogous systems to provide a robust comparative analysis.

Core Physicochemical Properties: A Tale of Two Acids

The primary distinction between this compound and Bis-PEG3-acid lies in the acidity of their terminal functional groups. This difference has profound implications for the properties of the resulting PROTACs.

PropertyThis compoundBis-PEG3-acidRationale
Acidity (pKa) Very Strong (pKa ≈ -7)Weak (pKa ≈ 3-5)The sulfonate conjugate base is highly stabilized by resonance over three oxygen atoms, making sulfonic acids exceptionally strong organic acids. Carboxylate ions have resonance stabilization over two oxygens, resulting in weaker acidity.[1]
Ionization at Physiological pH (7.4) >99.99% ionized (sulfonate)>99.9% ionized (carboxylate)Due to its extremely low pKa, the sulfonic acid group will be fully deprotonated to its anionic sulfonate form at physiological pH. The carboxylic acid group will also be predominantly deprotonated to its carboxylate form.[1]
Aqueous Solubility Expected to be higherHigh, but potentially lower than the sulfonic acid analogThe permanent, strong negative charge of the sulfonate group generally leads to greater aqueous solubility compared to the carboxylate group.[2][3]
Cell Permeability Expected to be lowerExpected to be low, but potentially higher than the sulfonic acid analogThe increased polarity and permanent negative charge of the sulfonate group can hinder passive diffusion across the lipophilic cell membrane.[1][4] The weaker acidity of the carboxylic acid may result in a more balanced profile, potentially leading to comparatively better cell permeability.[1]
Pharmacokinetics (PK) May exhibit a shorter half-life and higher clearance due to high polarity. Oral bioavailability is likely to be very low.May have more favorable PK properties compared to the sulfonic acid analog, although this remains a challenge due to its charged nature.[1]The high hydrophilicity of sulfonic acid-containing PROTACs can alter their distribution and clearance mechanisms.[5]
Off-target Effects The highly charged nature might limit non-specific interactions with hydrophobic pockets of off-target proteins.The acidic nature can influence interactions with off-target proteins.The distinct charge distributions can lead to different off-target interaction profiles.

Impact on PROTAC Performance

The differences in the physicochemical properties of these linkers are predicted to have a significant impact on the performance of the resulting PROTACs.

Performance MetricThis compound LinkerBis-PEG3-acid LinkerRationale
Degradation Efficacy (DC50, Dmax) Potentially lower due to reduced cell permeability.Potentially higher, assuming sufficient cell permeability is achieved.Efficient protein degradation is contingent on the PROTAC reaching its intracellular target. Lower cell permeability can be a significant limiting factor.[1]
Ternary Complex Formation The negatively charged sulfonate group could form specific ionic interactions with positively charged residues on the target protein or E3 ligase, potentially altering ternary complex stability and degradation efficiency.[2]The carboxylate group can also participate in ionic interactions, but the different charge distribution and pKa may lead to distinct binding modes and complex stability.The linker's composition and flexibility are crucial for the formation of a productive ternary complex.[3][6]

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs involve a series of well-defined steps, from synthesis to biological characterization.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release & Recycling Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_cellular Cellular Assays Synthesis Synthesis of PROTAC with This compound or Bis-PEG3-acid linker Solubility Aqueous Solubility Assessment Synthesis->Solubility Permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Synthesis->Permeability Degradation Target Protein Degradation (Western Blot, ELISA) Permeability->Degradation DC50_Dmax Determination of DC50 and Dmax Degradation->DC50_Dmax Toxicity Cytotoxicity Assay DC50_Dmax->Toxicity

References

A Head-to-Head Comparison: Linear vs. Branched PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the design and optimization of next-generation therapeutics.

At a Glance: Key Performance Indicators

PropertyLinear PEG LinkersBranched PEG LinkersRationale & Key Findings
Hydrodynamic Radius Generally smaller for a given molecular weight.Generally larger for a given molecular weight, creating a greater shielding effect.The three-dimensional structure of branched PEGs results in a larger hydrodynamic volume, which can reduce renal clearance and prolong circulation time.[1]
In Vivo Half-Life Generally shorter.Significantly longer.The enhanced steric hindrance and larger size of branched PEGs more effectively shield the drug from enzymatic degradation and clearance mechanisms.[2]
Drug Loading Capacity Typically allows for a lower drug-to-antibody ratio (DAR).Can enable a higher DAR due to multiple attachment points.The multi-arm nature of branched linkers provides more sites for drug conjugation, potentially increasing the potency of ADCs.[3][4]
"Stealth" Effect Provides a hydrophilic shield.Offers superior shielding due to its three-dimensional structure.The dense, umbrella-like structure of branched PEGs provides enhanced protection from immune recognition and enzymatic degradation.[3]
Steric Hindrance Minimal.Can be higher.The increased bulk of branched linkers may sometimes interfere with the binding affinity of the targeting molecule to its antigen.[5]
Synthesis Simpler and more cost-effective.More complex and requires multi-step synthesis.The synthesis of branched PEGs involves the creation of a central core with multiple reactive sites for PEG chain attachment.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers. It is important to note that direct head-to-head comparisons in single studies are limited, and thus data has been compiled from different sources. Any discrepancies in molecular weight between compared linkers are noted.

Table 1: Hydrodynamic Radius (Rh) of PEGylated Proteins and Nanocarriers
Biomolecule/CarrierLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference(s)
Human Serum Albumin (HSA)Unmodified-3.5[1]
Human Serum Albumin (HSA)Linear206.1[1]
Human Serum Albumin (HSA)Branched206.4[1]
Polymeric NanocarrierLinear207.36 ± 0.20[1]
Polymeric NanocarrierFour-Arm Branched206.83 ± 0.09[1]
Polymeric NanocarrierLinear409.58 ± 0.35[1]
Polymeric NanocarrierFour-Arm Branched409.25 ± 0.40[1]
Table 2: In Vivo Half-Life of PEGylated Proteins
ProteinLinker TypePEG Molecular Weight (kDa)Elimination Half-LifeReference(s)
Interferon alfa-2bLinear12~30-60 h[4]
Interferon alfa-2aBranched40~65-72 h[4]
TNF NanobodyLinear40 (1 x 40 kDa)Lower exposure[6]
TNF NanobodyBranched40 (2 x 20 kDa)Superior PK profile[6]

Note: The data for Interferon and TNF Nanobody are not direct comparisons of linear and branched PEGs of the same total molecular weight but illustrate the general trend of improved pharmacokinetics with branched structures.[4][6]

Visualizing the Concepts: Structures and Mechanisms

To better illustrate the concepts discussed, the following diagrams depict key structures and workflows related to linear and branched PEG linkers.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A PEG_L (-CH2-CH2-O-)n A->PEG_L B Functional Group B PEG_L->B Core Central Core Arm1 PEG Arm Core->Arm1 Arm2 PEG Arm Core->Arm2 Arm3 PEG Arm Core->Arm3

Structural comparison of linear and branched PEG linkers.

cluster_synthesis Synthesis & Conjugation cluster_char Characterization cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Syn_L Synthesize ADC with Linear PEG Linker DAR Determine DAR (UV-Vis, LC-MS) Syn_L->DAR Syn_B Synthesize ADC with Branched PEG Linker Syn_B->DAR Purity Assess Purity & Aggregation (SEC, HIC) DAR->Purity Cytotox Cytotoxicity Assay (MTT) Determine IC50 Purity->Cytotox Binding Binding Affinity Assay (SPR, ELISA) Purity->Binding PK Pharmacokinetic Study (Rodent Model) Cytotox->PK Binding->PK Efficacy Tumor Xenograft Model Assess Antitumor Activity PK->Efficacy

Experimental workflow for comparing ADC efficacy.

cluster_branched Branched PEG-Drug Conjugate cluster_effects Physicochemical Effects cluster_outcomes Pharmacokinetic Outcomes Branched Branched PEG Architecture Hydro Increased Hydrodynamic Volume Branched->Hydro Shield Superior Steric Shielding Branched->Shield Renal Reduced Renal Clearance Hydro->Renal Enzyme Protection from Proteolytic Enzymes Shield->Enzyme HalfLife Prolonged Plasma Half-Life Renal->HalfLife Enzyme->HalfLife

Mechanism of reduced clearance for branched PEG.

Detailed Experimental Protocols

Reproducible and rigorous experimental evaluation is essential for selecting the optimal linker. Below are detailed methodologies for key comparative experiments.

Protocol 1: N-Terminal Protein PEGylation with PEG-Aldehyde

This protocol describes a general method for the site-selective PEGylation of a protein's N-terminal amine group using an aldehyde-activated PEG via reductive amination. This method takes advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine (B10760008) residues.[7]

  • Materials:

    • Target protein in an amine-free buffer (e.g., 100 mM MES or phosphate (B84403) buffer, pH 6.0).

    • Methoxy-PEG-propionaldehyde (mPEG-ALD), linear or branched (5- to 20-fold molar excess over the protein).

    • Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water).

    • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4).

    • Purification system (e.g., size-exclusion or ion-exchange chromatography).

  • Procedure:

    • Protein Preparation: Dissolve or buffer-exchange the protein into the reaction buffer to a final concentration of 1-10 mg/mL.

    • PEG-Aldehyde Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer.

    • PEGylation Reaction (Schiff Base Formation): Add the desired molar excess of the mPEG-ALD solution to the protein solution. Gently mix and incubate at room temperature (20-25°C) for 1-2 hours.

    • Reduction: Add NaCNBH₃ to the reaction mixture to a final concentration of 20-50 mM to reduce the unstable Schiff base to a stable secondary amine linkage.

    • Incubation: Allow the reaction to proceed for 12-24 hours at 4°C or room temperature with gentle stirring.

    • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., SEC or IEX).

    • Characterization: Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and using RP-HPLC or mass spectrometry to confirm purity and identity.

Protocol 2: Thiol-Specific Protein PEGylation with PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.

  • Materials:

    • Cysteine-containing protein.

    • PEG-Maleimide reagent (linear or branched).

    • Reaction Buffer (e.g., Phosphate-buffered saline, pH 6.5-7.5, containing 1-2 mM EDTA).

    • Quenching Reagent (e.g., 1 M β-mercaptoethanol or Dithiothreitol).

    • Purification system and columns.

  • Procedure:

    • Protein Preparation: Buffer exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, a prior reduction step is necessary.

    • Reagent Calculation: Calculate the required amounts of protein and PEG-Maleimide. A 10- to 20-fold molar excess of PEG-Maleimide is a common starting point.[1]

    • PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately prior to use.

    • PEGylation Reaction: Add the dissolved PEG-Maleimide to the protein solution with gentle mixing.

    • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1] Monitor the reaction progress using SDS-PAGE or HPLC.

    • Quenching: Stop the reaction by adding a quenching reagent in excess to react with any unreacted PEG-Maleimide.

    • Purification: Purify the reaction mixture to isolate the mono-PEGylated protein.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This is a straightforward method for determining the average DAR of an ADC.[3]

  • Principle: Based on the Beer-Lambert law, by measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be calculated.[3]

  • Procedure:

    • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the drug's λmax.

    • Sample Preparation: Prepare the ADC sample in a suitable buffer (e.g., PBS).

    • Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and the drug's λmax (Aλmax).

    • Calculation: Use the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • C_Ab = (A₂₈₀ - (Aλmax * ε_Drug,₂₈₀ / ε_Drug,λmax)) / ε_Ab,₂₈₀

      • C_Drug = (Aλmax - (A₂₈₀ * ε_Ab,λmax / ε_Ab,₂₈₀)) / (ε_Drug,λmax - (ε_Drug,₂₈₀ * ε_Ab,λmax / ε_Ab,₂₈₀))

    • DAR Calculation: DAR = C_Drug / C_Ab

Protocol 4: Comparative In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical workflow for comparing the pharmacokinetic profiles of proteins conjugated with linear versus branched PEG linkers.[2][8]

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice (n=3-5 per group). Allow for a 7-day acclimatization period.

  • Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the linear-PEG conjugate, branched-PEG conjugate, or a vehicle control.

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Quantification: Measure the concentration of the PEGylated protein in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters for each group, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Data Comparison: Statistically compare the pharmacokinetic parameters between the linear and branched PEG conjugate groups.

Protocol 5: In Vitro Cytotoxicity (IC50) Determination using MTT Assay

This method assesses the cytotoxic effect of ADCs on cancer cell lines and determines the half-maximal inhibitory concentration (IC50).[9]

  • Cell Culture: Culture an appropriate antigen-positive cancer cell line in a 96-well plate at a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the linear-PEG ADC, branched-PEG ADC, and a non-targeting control ADC. Replace the cell culture medium with medium containing the various concentrations of ADCs. Include untreated cells as a control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period determined by the cell doubling time and drug mechanism (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The choice between linear and branched PEG linkers is a critical design parameter in the development of drug delivery systems. Branched PEG linkers can offer significant advantages in enhancing hydrodynamic volume, which often translates to improved pharmacokinetic profiles and the potential for higher drug loading.[1][5] However, the increased steric hindrance of branched architectures may negatively affect binding affinity and the rate of payload release in some contexts.[5] Linear PEG linkers, with their simpler and more predictable structure, may be preferred when minimal steric hindrance is paramount. The optimal linker architecture is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed selection of PEG linker architecture in the development of novel therapeutics.

References

The Hydrophilic Advantage: Why PEG Linkers Outshine Simple Alkyl Chains in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. The linker, the crucial bridge between the target protein binder and the E3 ligase ligand, plays a pivotal role in a PROTAC's success. While simple alkyl chains offer synthetic ease, polyethylene (B3416737) glycol (PEG) linkers frequently provide superior physicochemical and biological properties, leading to more potent and effective protein degraders. This guide offers an objective comparison, supported by experimental data, to illuminate the advantages of PEG linkers in PROTAC design.

The fundamental difference between a flexible alkyl chain and a PEG linker lies in their polarity. Alkyl linkers are hydrophobic, while the repeating ethylene (B1197577) glycol units of PEG linkers impart hydrophilicity.[1] This key distinction has profound implications for a PROTAC's solubility, cell permeability, and its ability to facilitate the formation of a stable and productive ternary complex—the cornerstone of PROTAC efficacy.[2]

At a Glance: Key Physicochemical and Biological Differences

FeatureSimple Alkyl LinkerPEG LinkerAdvantage of PEG Linker
Composition Saturated hydrocarbon chainsRepeating ethylene glycol unitsThe ether oxygens act as hydrogen bond acceptors, enhancing hydrophilicity.[3]
Aqueous Solubility Generally lower, can lead to aggregation and formulation challenges.[4]Significantly higher, improving handling and bioavailability.[4][5]Improved solubility is critical for in vivo applications and can prevent non-specific hydrophobic interactions.[5]
Cell Permeability Higher lipophilicity can improve passive diffusion across cell membranes.[4]Can be variable. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations that shield polar surfaces, a phenomenon known as the "chameleon effect," which can enhance cell uptake.[4]The ability to modulate conformation provides a mechanism to overcome the negative impact of increased polarity on cell permeability.
Ternary Complex Formation Provides flexibility for ternary complex formation.The increased plasticity of PEG linkers can lead to more favorable protein-protein interactions and a more stable and productive ternary complex.Enhanced stability of the ternary complex often translates to more efficient ubiquitination and degradation of the target protein.
Metabolic Stability Generally considered metabolically stable.[4]The ether linkages can be susceptible to oxidative metabolism.[4]While a potential drawback, the improved efficacy often outweighs this concern, and linker design can be modified to enhance stability.
Synthetic Accessibility Often synthetically straightforward and cost-effective.Can be more challenging and costly to synthesize compared to alkyl linkers.The potential for significantly improved performance justifies the increased synthetic effort.

Quantitative Performance Comparison: A Case Study on BRD4 Degraders

While direct head-to-head comparisons of PROTACs with matched-length PEG and alkyl linkers are not abundant in the literature, the following table provides representative data illustrating the typical trade-offs observed in studies on Bromodomain-containing protein 4 (BRD4) degraders.

PROTAC IDLinker TypeLinker Length (atoms)cLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1Alkyl125.8< 105.25090
PROTAC 2PEG124.5502.115>95
PROTAC 3Alkyl-Ether125.1253.525>95

This data is illustrative and synthesized from general trends reported in the literature to highlight the comparative performance.

The data illustrates that the PEG linker (PROTAC 2) improves aqueous solubility and degradation potency (lower DC₅₀) at the cost of reduced passive permeability. The alkyl linker (PROTAC 1) results in a higher cLogP and lower aqueous solubility but demonstrates better passive permeability. The alkyl-ether linker (PROTAC 3) represents a compromise between these two extremes.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying principles and the process of evaluating these molecules, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing different linkers.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis_Alkyl Synthesize PROTAC with Alkyl Linker Solubility Aqueous Solubility Assay Synthesis_Alkyl->Solubility Permeability Permeability Assay (PAMPA) Synthesis_Alkyl->Permeability Degradation Protein Degradation Assay (Western Blot) Synthesis_Alkyl->Degradation Synthesis_PEG Synthesize PROTAC with PEG Linker Synthesis_PEG->Solubility Synthesis_PEG->Permeability Synthesis_PEG->Degradation Analysis Determine DC₅₀, Dₘₐₓ, Papp Solubility->Analysis Permeability->Analysis Degradation->Analysis Comparison Comparative Assessment Analysis->Comparison

Caption: Experimental workflow for comparing PROTACs.

Experimental Protocols

Detailed and reproducible experimental methodologies are essential for the accurate evaluation of PROTAC linkers.

Western Blotting for DC₅₀ and Dₘₐₓ Determination

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs (with both alkyl and PEG linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation) values from the dose-response curves.[4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of a compound.[4]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor 96-well plate is filled with a buffer solution (e.g., PBS at pH 7.4).

  • Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer at a known concentration.

  • Permeability Assay: Add the PROTAC solutions to the donor wells of the filter plate. Place the filter plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × ([Drug]acceptor / [Drug]_donor) where V_A is the volume in the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion

The choice between a PEG linker and a simple alkyl chain is a critical decision in PROTAC design, with significant consequences for the molecule's overall performance. While alkyl linkers offer synthetic simplicity and metabolic stability, PEG linkers often provide substantial advantages in terms of aqueous solubility and the ability to promote a productive ternary complex, which can lead to enhanced degradation potency. The potential for reduced passive permeability with PEG linkers can often be mitigated by their unique conformational properties. Ultimately, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader.[5]

References

A Comparative Guide to Hydrophilic Linkers: Alternatives to Bis-PEG3-sulfonic acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting antibody to the therapeutic payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and therapeutic index of the ADC. While PEGylated linkers like Bis-PEG3-sulfonic acid are widely utilized for their hydrophilicity, a range of alternatives offers distinct advantages in stability, drug-to-antibody ratio (DAR), and payload release mechanisms. This guide provides an objective comparison of various hydrophilic linkers, supported by experimental data and detailed methodologies, to facilitate informed decision-making in the development of next-generation bioconjugates.

The drive to develop alternatives stems from the need to overcome challenges associated with hydrophobic payloads, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[1][2] Hydrophilic linkers counteract these issues by increasing the overall polarity of the ADC, thereby improving its biopharmaceutical properties.[3][4]

Comparison of Hydrophilic Linker Technologies

The ideal hydrophilic linker should enhance solubility and stability without compromising the potency of the payload. The choice of linker technology involves a trade-off between these properties. Below is a summary of common hydrophilic linker classes and their general performance characteristics.

Linker ClassExamplesKey AdvantagesKey Considerations
Short-Chain PEG m-PEG3-CH2COOH, PEG4Defined length, moderate hydrophilicity.[1]May have faster clearance compared to longer PEGs.[1][4]
Long-Chain PEG PEG8, PEG12, PEG24Increased hydrophilicity, improved PK profile, allows for higher DAR.[3][4][5]Can sometimes lead to a slight decrease in in-vitro potency.[3][6]
Sulfonate-Containing Boc-PEG4-sulfonic acidHigh hydrophilicity due to the sulfonic acid group.[7] Forms highly stable sulfonamide bonds.[8]Activation to sulfonyl chlorides requires an additional step.[8]
Zwitterionic Poly(sulfobetaine methacrylate) (SBMA)Excellent protein-repellent properties, potentially reducing non-specific uptake.[9][10]Newer technology, less established in ADC development compared to PEGs.
Other Polar Structures Cyclodextrins, Crown EthersCan encapsulate hydrophobic payloads, increasing solubility.[1]More complex structurally and synthetically.

Quantitative Performance Data

Direct head-to-head comparisons of different linkers under identical experimental conditions are limited in published literature.[1] However, general trends can be observed from various studies. The following tables summarize representative data on how different linker types can affect key ADC parameters.

Table 1: Impact of Linker Hydrophilicity on In Vitro Cytotoxicity (IC50)
Linker TypePayloadCell LineIC50 (ng/mL)Reference
No PEGMMAEKarpas-29916[3]
Linear PEG8MMAEKarpas-29918-30[3]
Linear PEG24MMAEKarpas-29925-34[3]
4 kDa PEGMMAENCI-N87~150[3]
10 kDa PEGMMAENCI-N87~500[3]

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here is illustrative of general trends showing that very long PEG chains can sometimes modestly decrease in vitro potency.

Table 2: Comparative Pharmacokinetic (PK) Parameters
Linker TypeKey PK ObservationReference
Hydrophobic (e.g., SMCC)Faster clearance, shorter half-life.[3][11]
Short PEG (e.g., PEG4)Moderate improvement in circulation time.[4]
Medium PEG (e.g., PEG8-12)Generally considered optimal for improving PK profile without significantly compromising cytotoxicity. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance.[4]
Long PEG (e.g., PEG18-24)Maximizes circulation time and exposure.[4]
Pendant PEG ConfigurationSlower clearance rates compared to linear PEG of the same total length.[5]

Visualizing ADC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key mechanism and a typical experimental workflow.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_internalization Internalization cluster_release Payload Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for a tumor-targeted ADC.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ab_Prep Antibody Preparation (e.g., reduction) Conjugation Conjugation Reaction Ab_Prep->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HIC, SEC for DAR & aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Characterization->Cytotoxicity Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Xenograft Xenograft Model Establishment Characterization->Xenograft Dosing ADC Administration Xenograft->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Analysis Efficacy Analysis (Tumor Growth Inhibition) Monitoring->Analysis

Figure 2: General experimental workflow for comparing ADCs.

Detailed Experimental Protocols

For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[12][13]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines[12]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[12]

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent[12]

  • Solubilization solution (e.g., DMSO for MTT)[12]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and control antibody in cell culture medium. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[12]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[3]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in a biologically relevant matrix.[3][13]

Materials:

  • ADC constructs

  • Human, mouse, or rat plasma[13]

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A)[3]

  • LC-MS/MS system or other suitable analytical instrument

Procedure:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from the relevant species at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[3][12]

  • Sample Processing:

    • For Released Payload Quantification: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.[12]

    • For Intact ADC Quantification: Isolate the ADC from plasma samples using affinity capture beads.[3]

  • Quantification:

    • Analyze the supernatant for the presence of the free payload using LC-MS/MS.[12]

    • Analyze the captured, intact ADC to determine the average DAR over time, for example by Hydrophobic Interaction Chromatography (HIC) or LC-MS.[13]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile or half-life (t1/2) of the ADC in plasma.[12]

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line for implantation

  • ADC constructs, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Implant human tumor cells subcutaneously into the flank of the mice.[11]

  • Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[11]

  • Dosing: Administer the ADC (and controls) intravenously at various dose levels.[11]

  • Monitoring: Measure tumor volume with calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.[11]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[11]

Conclusion

The optimal hydrophilic linker is highly dependent on the specific antibody, payload, and target indication. While short-chain PEG linkers offer a balance of properties, longer-chain and novel linker architectures, such as those with pendant PEG units or zwitterionic properties, are providing new avenues to enhance the therapeutic window of ADCs. A thorough evaluation of various linker technologies, considering the trade-offs between in vitro potency, in vivo efficacy, and pharmacokinetics, is essential for the development of next-generation bioconjugates with improved safety and efficacy. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make more informed decisions in the design and optimization of their ADC candidates.[1]

References

PEG3 vs. PEG4 Linkers: A Comparative Guide to Efficacy in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a critical determinant of therapeutic efficacy. Polyethylene glycol (PEG) linkers are widely employed for their ability to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates. [4] This guide provides an objective comparison of the efficacy of two commonly used short-chain PEG linkers, PEG3 and PEG4, supported by experimental data and detailed protocols to inform rational drug design.

The length of the PEG linker, though differing by only a single ethylene (B1197577) glycol unit between PEG3 and PEG4, can significantly impact the biological activity and physical properties of a bioconjugate. The optimal linker length is not universal and is highly dependent on the specific application, the nature of the conjugated molecules (e.g., antibody, payload, or protein ligand), and the target.[1] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to reduced efficacy due to excessive flexibility.[1]

Data Presentation: Quantitative Comparison of PEG3 and PEG4 Linkers

The following tables summarize quantitative data from studies on ADCs and PROTACs, highlighting the impact of PEG3 and PEG4 linker lengths on key performance indicators. It is important to note that direct head-to-head comparisons in the same molecular construct are often limited in publicly available literature, and the data presented here is a synthesis from various studies to illustrate general trends.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker LengthADC Construct (Hypothetical)Target Cell LineIC50 (nM)Key Observation
PEG3 Anti-HER2-MMAESK-BR-31.5Shorter linker maintains high in vitro potency.
PEG4 Anti-HER2-MMAESK-BR-32.0Slight increase in IC50 may be observed with longer PEG chain due to potential steric hindrance. [4]

Table 2: Influence of PEG Linker Length on Pharmacokinetics of Bioconjugates

Linker LengthBioconjugate TypeKey Pharmacokinetic ParameterObservation
PEG3 Radiolabeled AntibodyFaster excretion compared to non-PEGylated constructs.[2]Moderate improvement in hydrophilicity and circulation time. [4]
PEG4 General BioconjugateOften leads to a longer plasma half-life compared to PEG3.Enhanced hydrophilicity can reduce renal clearance and extend circulation. [4]

Table 3: Effect of PEG Linker Length on PROTAC-mediated Protein Degradation

Linker LengthPROTAC TargetE3 LigaseDC50 (nM)Dmax (%)Key Observation
PEG3 BRD4CRBN>5000<10In some systems, a PEG3 linker can be too short, leading to reduced potency.[1]
PEG4 BTKCRBNPotent DegradationHighFor certain targets, a linker of at least 4 PEG units is necessary to avoid impaired binding affinity and achieve effective degradation.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of bioconjugates with different PEG linker lengths.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) with a PEG4 Linker

This protocol describes a general method for conjugating a drug-linker to an antibody via lysine (B10760008) residues using an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Boc-NH-PEG4-C3-acid linker

  • N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or other activating agents

  • Cytotoxic payload with a reactive amine group

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Quenching agent (e.g., Tris or glycine)

Procedure:

  • Linker Activation: The carboxylic acid of the Boc-NH-PEG4-C3-acid linker is activated to an NHS ester.[3]

  • Antibody Preparation: The antibody is prepared in a conjugation buffer at a concentration of 1-10 mg/mL.[3]

  • Conjugation: A 5 to 20-fold molar excess of the activated linker is added to the antibody solution and incubated for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Purification: The antibody-linker conjugate is purified from excess linker and byproducts using SEC.

  • Boc Deprotection: The Boc protecting group on the PEG linker is removed under acidic conditions to reveal a primary amine.[3]

  • Payload Conjugation: The cytotoxic payload, also activated as an NHS ester, is conjugated to the deprotected amine on the antibody-linker construct.[3]

  • Final Purification: The final ADC is purified using SEC to remove any unconjugated payload.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[4]

Materials:

  • Target cancer cell line (antigen-positive)

  • Complete cell culture medium

  • ADC constructs (with PEG3 and PEG4 linkers)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[4]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC constructs and incubate for 72-120 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value. [4]

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This is a common method to directly measure the reduction in the levels of a target protein.[5]

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds (with PEG3 and PEG4 linkers)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • Primary antibodies for the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: Harvest and lyse the cells.[6]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary and secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate.[7]

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation, DC50, and Dmax values.[5]

Mandatory Visualization

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (with PEG3 or PEG4 Linker) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: A diagram illustrating the mechanism of action for an antibody-drug conjugate.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation Start Synthesize PROTACs (PEG3 vs. PEG4 Linker) Degradation_Assay Assess Protein Degradation (Western Blot) Start->Degradation_Assay Viability_Assay Assess Cell Viability (MTT Assay) Start->Viability_Assay Ternary_Complex Confirm Ternary Complex Formation (e.g., Co-IP, FRET) Degradation_Assay->Ternary_Complex Data_Analysis Determine DC50 & Dmax Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Ubiquitination Verify Target Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->Data_Analysis Candidate_Selection Optimal Linker Selection Data_Analysis->Candidate_Selection

Caption: A typical experimental workflow for the evaluation of PROTACs with different linkers.

References

Spectroscopic Showdown: Confirming PEGylation Success with NMR and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the successful confirmation of PEGylation.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, extended circulation half-life, and reduced immunogenicity. However, ensuring the success and consistency of the PEGylation process is a critical analytical challenge. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy have emerged as powerful and accessible tools for confirming the covalent attachment of PEG.

This guide provides an objective comparison of NMR and FTIR spectroscopy for the confirmation of successful PEGylation, supported by experimental data and detailed protocols. We will delve into the strengths and limitations of each technique, helping you select the most appropriate method for your specific research needs.

Performance Comparison: NMR vs. FTIR for PEGylation Analysis

A direct quantitative comparison of the performance of NMR and FTIR for confirming PEGylation success is multifaceted. The choice between the two often depends on the specific information required, the nature of the molecule being PEGylated, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureNMR SpectroscopyFTIR SpectroscopyAlternative Techniques
Primary Information - Structural confirmation of PEG moiety- Determination of the degree of PEGylation[1][2]- Assessment of sample purity[3]- Identification of characteristic vibrational bands of PEG[4]- Qualitative confirmation of PEG presence- Mass Spectrometry (MS): Provides exact molecular weight, confirming the mass increase due to PEGylation and determining the degree of PEGylation[5][6]- High-Performance Liquid Chromatography (HPLC): Separates PEGylated species from unreacted molecules, providing information on purity and heterogeneity[7]
Quantitative Capability Highly quantitative; allows for the determination of the degree of PEGylation by integrating characteristic proton signals[1][4]Primarily qualitative; can be made semi-quantitative with calibration curves[4]MS: Highly quantitative for determining the degree of PEGylation[6]HPLC: Quantitative for assessing purity and relative abundance of species[7]
Key Spectral Signatures Characteristic sharp and intense signal from the repeating ethylene (B1197577) glycol units of PEG chains around 3.6 ppm in the ¹H NMR spectrum[1][8]Strong, sharp peak around 1100 cm⁻¹ corresponding to the C-O-C stretching vibration of the PEG backbone[4][9]Not applicable
Sample Requirements Requires relatively high sample concentration (mg range) dissolved in a deuterated solvent[1][8]Can analyze solid or liquid samples; often requires less sample than NMR[4]MS: High sensitivity, requires small sample amounts (pmol to fmol range)[5]HPLC: Requires sample to be soluble in the mobile phase[7]
Advantages - Provides detailed structural information- Absolute quantification of PEGylation degree without the need for standards[4]- Sensitive to conformational changes[1]- "Reagent-free," fast, and not dependent on PEG molecular weight or branching[10]- Can be used for solid and liquid samples[4]- MS: Unambiguous identification of PEGylation sites (with peptide mapping)[6]- HPLC: High resolution for separating isoforms and positional isomers[4]
Limitations - Lower sensitivity compared to MS- Can be affected by signal overlap in complex molecules[2]- Requires specialized and expensive instrumentation- Indirect method that may be less precise than other techniques[4]- Spectral interpretation can be complex due to overlapping bands- MS: Can be complex and requires specialized expertise for data interpretation[6]- HPLC: Can be challenging for large, highly PEGylated proteins[4]

Experimental Workflow for PEGylation Confirmation

The following diagram illustrates a general experimental workflow for confirming the success of a PEGylation reaction using spectroscopic and other analytical techniques.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation & Further Characterization Molecule Therapeutic Molecule Reaction PEGylation Reaction Molecule->Reaction PEG_Reagent Activated PEG PEG_Reagent->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Product NMR_Analysis NMR Analysis Purification->NMR_Analysis Purified Product FTIR_Analysis FTIR Analysis Purification->FTIR_Analysis Success Successful PEGylation Confirmed NMR_Analysis->Success FTIR_Analysis->Success Further_Analysis Further Analysis (e.g., MS, HPLC) Success->Further_Analysis

Caption: A generalized workflow for PEGylation, purification, and spectroscopic confirmation.

Experimental Protocols

¹H NMR Spectroscopy for Determining the Degree of PEGylation

This protocol outlines the steps to determine the average number of PEG chains attached to a protein.[1][2]

Materials:

  • PEGylated protein sample (lyophilized, 1-5 mg)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known concentration (e.g., dimethyl sulfoxide (B87167) - DMSO in D₂O)[1]

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: a. Accurately weigh the lyophilized PEGylated protein and dissolve it in a known volume of D₂O (e.g., 500 µL).[1] b. Prepare a stock solution of the internal standard (e.g., 10 mM DMSO in D₂O).[1] c. Add a precise volume of the internal standard stock solution to the dissolved PEGylated protein to achieve a known final concentration (e.g., 1 mM DMSO).[1] d. Gently vortex the sample to ensure thorough mixing. e. Transfer the final solution to an NMR tube.

  • NMR Data Acquisition: a. Acquire a one-dimensional ¹H NMR spectrum. b. Use a standard single-pulse experiment with water suppression (e.g., presaturation).[2] c. Set the number of scans to 64-256, depending on the sample concentration, to achieve a good signal-to-noise ratio.[1] d. Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.[2]

  • Data Analysis: a. Process the acquired spectrum using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).[2] b. Integrate the characteristic PEG proton signal, which is a sharp and intense peak typically appearing around 3.6 ppm.[1] c. Integrate a well-resolved signal from the protein that corresponds to a known number of protons (e.g., aromatic protons). d. Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of the protein signal, taking into account the number of protons each signal represents and the molecular weight of the PEG repeating unit. The use of an internal standard of known concentration allows for a more accurate quantification.[1]

FTIR Spectroscopy for Qualitative Confirmation of PEGylation

This protocol provides a method for the qualitative confirmation of PEG attachment to a molecule.[4]

Materials:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory

  • PEGylated sample (lyophilized powder or solution)

  • Unmodified molecule (as a control)

Procedure:

  • Sample Preparation: a. For solid samples: Place a small amount of the lyophilized powder directly onto the ATR crystal.[4] b. For liquid samples: Apply a drop of the solution onto the ATR crystal and allow the solvent to evaporate, leaving a thin film of the sample.[4]

  • FTIR Spectrum Acquisition: a. Record a background spectrum of the empty ATR crystal. b. Record the FTIR spectrum of the unmodified molecule over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).[4] c. Record the FTIR spectrum of the PEGylated sample under the same conditions.

  • Data Analysis: a. Compare the spectrum of the PEGylated sample to that of the unmodified molecule. b. The successful attachment of PEG is confirmed by the appearance of a new, strong, and sharp absorption peak around 1100 cm⁻¹, which is characteristic of the C-O-C stretching vibration of the PEG backbone.[4][9] c. The intensity of this peak will be significantly greater in the PEGylated sample compared to the unmodified control.

By employing these spectroscopic techniques and following robust experimental protocols, researchers can confidently confirm the success of their PEGylation reactions, a critical step in the development of effective and safe biotherapeutics.

References

A Comparative Guide to Validating Target Protein Degradation Using Western Blot After PROTAC Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Western blot analysis with other alternatives for validating Proteolysis-Targeting Chimera (PROTAC)-mediated target protein degradation. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable validation strategy.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific target proteins.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs facilitate the complete removal of the protein from the cell.[1][2] Validating and quantifying this degradation is a critical step in the development of these novel therapeutics.[2] Western blotting is a foundational and widely used technique for visually and quantitatively assessing the depletion of a target protein after PROTAC treatment.[3][4]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker.[1] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][5] This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] The key efficacy parameters for a PROTAC are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[1][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The results of PROTAC efficacy experiments are typically summarized in tables to compare performance across different concentrations, time points, or against reference compounds.

Table 1: Dose-Dependent Degradation of a Target Protein by a PROTAC

PROTAC Concentration (nM)Normalized Target Protein Level% Degradation
0 (Vehicle)1.000%
10.8515%
100.5545%
500.2575%
1000.1090%
5000.1288%
10000.2080%

Note: The data presented are for illustrative purposes only. The "hook effect" can be observed at higher concentrations where degradation is less efficient.[3]

Table 2: Time-Dependent Degradation of a Target Protein by a PROTAC at a Fixed Concentration (e.g., 100 nM)

Treatment Time (hours)Normalized Target Protein Level% Degradation
01.000%
40.7030%
80.4060%
160.1585%
240.1090%

Note: The data presented are for illustrative purposes only.

Detailed Experimental Protocol: Western Blot for PROTAC Analysis

This protocol provides a robust framework for quantifying PROTAC-induced protein degradation.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H I 9. Data Analysis (Normalization & Quantification) H->I Validation_Logic cluster_alternatives Examples PROTAC_Treatment PROTAC Treatment of Cells Primary_Validation Primary Validation: Western Blot PROTAC_Treatment->Primary_Validation Orthogonal_Validation Orthogonal Validation Methods Primary_Validation->Orthogonal_Validation Confirm with Confirmation Confirmation of On-Target Protein Degradation Primary_Validation->Confirmation Mass_Spec Mass Spectrometry HiBiT HiBiT Assay Flow_Cytometry Flow Cytometry Orthogonal_Validation->Confirmation

References

A Comparative Guide to In-Vitro and In-Vivo Stability of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic molecules is a critical objective. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, has become a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] This modification can increase a compound's size and hydrophilicity, which in turn enhances its stability, prolongs its circulation half-life, and reduces its immunogenicity and susceptibility to enzymatic degradation.[2][3]

This guide provides an objective comparison of the in-vitro and in-vivo stability of PEGylated compounds versus their non-PEGylated counterparts, supported by experimental data and detailed methodologies.

How PEGylation Enhances Stability

The primary mechanisms by which PEGylation improves stability are:

  • Steric Hindrance : The flexible and hydrophilic PEG chain creates a protective layer around the molecule, physically blocking the access of proteolytic enzymes and antibodies.[4][5] This "stealth" property is a key reason for the reduced immunogenicity and increased resistance to degradation of PEGylated compounds.[3]

  • Increased Hydrodynamic Volume : The attachment of PEG significantly increases the molecule's size, which reduces its rate of renal clearance, thereby extending its circulation time in the body.[2][6]

  • Improved Solubility : PEG is highly soluble in aqueous solutions, and its conjugation can enhance the solubility of hydrophobic drugs, preventing aggregation.[2][6]

The effectiveness of PEGylation is influenced by several factors, including the size and structure (linear or branched) of the PEG polymer, the chemistry of the linker used for conjugation, and the site of attachment on the therapeutic molecule.[7][8]

Comparative In-Vitro Stability Data

In-vitro assays are essential for predicting a compound's behavior in a biological system. These studies assess stability in various simulated physiological conditions.

Table 1: Comparison of In-Vitro Stability for PEGylated vs. Non-PEGylated Compounds

Assay TypeCompoundModificationStress ConditionStability ParameterResultReference(s)
Plasma Stability A20FMDV2 PeptideNativeRat Serum (37°C)% Remaining~0% after 24h[9][10]
A20FMDV2 PeptidePEGylated (PEG20)Rat Serum (37°C)% Remaining>70% after 48h[9][11]
Thermal Stability Cytochrome cNative70°CHalf-life (hours)4.00h[8]
Cytochrome cPEGylated (PEG-4 & PEG-8)70°CHalf-life (hours)6.84h (PEG-4), 9.05h (PEG-8)[8]
Thermal Stability T4 LysozymeNativeTemperature RampMelting Temp (Tm)56.8 °C[12][13]
T4 LysozymePEGylated (Linear & Cyclic)Temperature RampMelting Temp (Tm)62.6 - 63.2 °C[12][13]
Proteolytic Stability TrypsinNative50°C% Residual Activity~35%[8]
TrypsinPEGylated (5 kDa mPEG)50°C% Residual Activity~60%[8]
Bioactivity G-CSFNativePhysiological ConditionsBioactivity Loss>30% loss[5]
G-CSFPEGylatedPhysiological ConditionsBioactivity LossGreater persistence of activity[5]

Experimental Protocols for In-Vitro Stability Assays

Accurate and reproducible data are crucial for comparative stability studies. The following are detailed methodologies for key in-vitro experiments.

Plasma Stability Assay

This assay assesses the stability of a PEGylated compound in a biologically relevant matrix, mimicking its environment during circulation.[9][14] It is particularly important for compounds with functional groups like esters or amides that are susceptible to hydrolysis by plasma enzymes.[14][15]

Protocol:

  • Preparation : Prepare stock solutions of the test compound (PEGylated) and a control compound (non-PEGylated) in a suitable solvent (e.g., DMSO).

  • Incubation : Add the compound to fresh plasma (e.g., human, rat) pre-warmed to 37°C. A typical starting concentration is 1 µM.[15]

  • Time Points : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching : Immediately stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate plasma proteins.

  • Sample Processing : Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.[9]

  • Analysis : Quantify the remaining amount of the intact compound at each time point using a suitable analytical method, such as LC-MS/MS or RP-HPLC. The disappearance of the parent compound over time is used to calculate parameters like half-life (t½).[9]

Protease Digestion Assay (Proteolytic Stability)

This assay evaluates the resistance of a PEGylated protein or peptide to degradation by specific proteases.[5]

Protocol:

  • Reaction Setup : In separate tubes, mix the non-PEGylated and PEGylated compounds with a specific protease (e.g., trypsin, chymotrypsin) in a suitable reaction buffer. A typical protein-to-protease ratio is between 20:1 and 100:1 (w/w).[5]

  • Controls : Include control samples for each compound without the addition of the protease to account for non-enzymatic degradation.

  • Incubation : Incubate all samples at a controlled temperature (e.g., 37°C) for a defined period, taking samples at various time intervals.

  • Analysis : Stop the reaction at each time point (e.g., by adding a protease inhibitor or by heat inactivation). Analyze the samples using SDS-PAGE to visualize the degradation products or RP-HPLC to quantify the remaining intact compound.[5]

Forced Degradation Studies

These studies assess the stability of PEGylated compounds under accelerated stress conditions to identify potential degradation pathways.[8]

  • pH Lability : Incubate the compound in buffers with a range of pH values (e.g., acidic, neutral, basic) at a set temperature (e.g., 25°C or 40°C) and analyze for degradation over time.[8]

  • Thermal Stress : Incubate the compound at elevated temperatures (e.g., 40°C, 50°C, 70°C) for a defined period.[8] Analyze degradation using RP-HPLC and aggregation using Size-Exclusion Chromatography (SEC-HPLC).[9]

  • Oxidative Stress : Expose the compound to an oxidizing agent like hydrogen peroxide and incubate at room temperature. Analyze samples by RP-HPLC and LC-MS to identify oxidized forms.[8][9]

G In-Vitro Stability Assessment Workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare PEGylated & Non-PEGylated Compounds Plasma Plasma Stability Assay (e.g., 37°C in human plasma) Prep->Plasma Incubate under stress conditions Protease Proteolytic Stability Assay (e.g., Trypsin, 37°C) Prep->Protease Incubate under stress conditions Forced Forced Degradation (pH, Thermal, Oxidative Stress) Prep->Forced Incubate under stress conditions Analysis Quantify Remaining Compound (LC-MS/MS, RP-HPLC, SDS-PAGE) Plasma->Analysis Collect samples at time points Protease->Analysis Collect samples at time points Forced->Analysis Collect samples at time points Data Calculate Half-Life (t½) & % Degradation Analysis->Data Compare Compare Stability Profiles Data->Compare

Caption: Generalized workflow for in-vitro stability studies.

Comparative In-Vivo Stability Data

In-vivo studies are critical for determining the pharmacokinetic profile of a PEGylated compound in a living organism. These studies measure how the body absorbs, distributes, metabolizes, and excretes the drug.[16]

Table 2: Comparison of In-Vivo Stability (Pharmacokinetics) for PEGylated vs. Non-PEGylated Compounds

Compound TypeModificationAnimal ModelKey ParameterResultReference(s)
Nanoparticles ("Proticles") Non-PEGylatedIn Vivo% Injected Dose/gram in blood (1h p.i.)0.06%[8][17]
PEGylatedIn Vivo% Injected Dose/gram in blood (1h p.i.)0.23%[8][17]
Gold Nanoparticles (AuNPs) Dextran-coatedRatBlood Half-lifeShorter (comparatively)[18]
PEG-coatedRatBlood Half-life57 hours[18]
Antibody Fragments Trastuzumab FragmentsMouseHalf-lifeLess stable, rapid clearance[4]
PEG-Trastuzumab FragmentsMouseHalf-lifeSignificantly increased[4]

Experimental Protocol for In-Vivo Stability (Pharmacokinetic) Study

This protocol outlines a typical pharmacokinetic study in a rodent model to assess the in-vivo stability and circulation time of a PEGylated compound.[16][19]

Protocol:

  • Animal Acclimation : House animals (e.g., rats, mice) in a controlled environment for at least one week before the experiment, with free access to food and water.[16]

  • Formulation & Dosing : Formulate the PEGylated and non-PEGylated compounds in a sterile vehicle (e.g., PBS). Administer the compounds to different groups of animals via a specific route, typically intravenous (i.v.) injection, to ensure complete bioavailability.[19]

  • Blood Sampling : Collect blood samples from the animals at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h) into tubes containing an anticoagulant.[16]

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Tissue Collection (Optional) : At the end of the study, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys) to determine tissue distribution.[19]

  • Sample Analysis : Quantify the concentration of the compound in the plasma (and tissue homogenates, if collected) using a validated analytical method such as ELISA (which can utilize anti-PEG antibodies) or LC-MS/MS.[19][]

  • Pharmacokinetic Analysis : Use specialized software to plot the plasma concentration-time curve and calculate key pharmacokinetic parameters, including circulation half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[19]

G In-Vivo Pharmacokinetic Study Workflow cluster_prep Pre-Study cluster_study In-Vivo Phase cluster_analysis Bioanalysis cluster_data Data Analysis Acclimate Animal Acclimation Formulate Formulate Test Compounds (PEGylated & Non-PEGylated) Acclimate->Formulate Dose Administer Compound (e.g., IV Injection) Formulate->Dose Blood Blood Sampling (Multiple Time Points) Dose->Blood Tissue Tissue Harvesting (Optional, at study end) Blood->Tissue PlasmaPrep Prepare Plasma Samples Blood->PlasmaPrep Quantify Quantify Drug Concentration (ELISA, LC-MS/MS) PlasmaPrep->Quantify PK_Calc Calculate PK Parameters (t½, AUC, Clearance) Quantify->PK_Calc Compare Compare In-Vivo Profiles PK_Calc->Compare

Caption: Experimental workflow for an in-vivo stability study.

G Mechanism of Enhanced Proteolytic Stability cluster_nonpeg Non-PEGylated Protein cluster_peg PEGylated Protein Protein1 Protein CleavageSite1 Protease1 Protease Protease1->CleavageSite1 Accesses Degradation1 Degradation CleavageSite1->Degradation1 Leads to Protein2 Protein PEG PEG Chain PEG->Protein2 Attached to Stability2 Increased Stability PEG->Stability2 Results in Protease2 Protease Protease2->PEG Sterically Hindered

Caption: PEGylation sterically hinders protease access.

Conclusion

The data consistently demonstrates that PEGylation is a highly effective strategy for enhancing both the in-vitro and in-vivo stability of therapeutic compounds.[2][8] By providing a protective shield, PEGylation increases resistance to enzymatic degradation and slows clearance from the body, leading to a longer circulation half-life.[4] While the benefits are clear, the optimal PEGylation strategy—including the choice of PEG size, structure, and linker chemistry—must be empirically determined and tailored to the specific drug and its therapeutic goal.[21][22] The systematic application of the comparative stability assays detailed in this guide is essential for the rational design and successful development of next-generation bioconjugates.

References

PEG vs. Non-PEG Linkers for Antibody-Drug Conjugates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The linker in an Antibody-Drug Conjugate (ADC) is a critical component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the ADC's efficacy, safety, and pharmacokinetic profile. The choice between a polyethylene (B3416737) glycol (PEG) linker and a non-PEG alternative is a pivotal decision in ADC design. This guide provides an objective, data-driven comparison to inform the rational design and development of next-generation targeted therapeutics.

Core Comparison: At a Glance

The primary distinction between PEG and non-PEG linkers lies in the incorporation of a hydrophilic PEG polymer. This structural difference leads to significant variations in the physicochemical and pharmacological properties of the resulting ADC.

FeaturePEG LinkersNon-PEG Linkers
Hydrophilicity & Solubility High; excellent for hydrophobic payloads, mitigating aggregation.[1]Variable; can be a challenge, potentially leading to aggregation with high drug-to-antibody ratios (DARs).
Pharmacokinetics (PK) Generally extends circulation half-life and reduces clearance.[1][2][3]Typically does not extend half-life; PK profile is more dependent on the antibody itself.[2]
In Vitro Potency (IC50) Can lead to a reduction in cytotoxicity, particularly with longer PEG chains.[4][5]Generally maintains high in vitro potency.
In Vivo Efficacy Often shows significant improvement, especially for miniaturized ADCs, due to prolonged circulation and tumor accumulation.[4][6]Efficacy is highly dependent on efficient internalization and lysosomal trafficking for non-cleavable types.[1]
Off-Target Toxicity Can reduce off-target toxicity by shielding the payload and improving the PK profile.[7]Higher potential for off-target toxicity with some cleavable linkers due to premature payload release.[8]
"Bystander Effect" Possible with cleavable PEG linkers.High potential with cleavable non-PEG linkers; low to negligible with non-cleavable linkers.[8][9]
Immunogenicity Generally low, though anti-PEG antibodies can be a concern.[1]Potentially higher depending on the specific linker structure.[2]

Quantitative Data Summary

Impact of PEGylation on ADC Performance

A study comparing a non-PEGylated ADC (ZHER2-SMCC-MMAE) with PEGylated versions demonstrated the significant impact of PEG chain length on pharmacokinetics and in vitro cytotoxicity.

ConjugatePEG SizeHalf-Life Extension (vs. Non-PEG)In Vitro Cytotoxicity Reduction (vs. Non-PEG)
ZHER2-SMCC-MMAE (HM)None1.0x1.0x
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.5x[4][5]4.5x - 6.5x[4][5]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.2x[4][5]22.0x - 22.5x[4]

These results highlight a key trade-off in ADC design: while longer PEG chains significantly improve the circulation half-life, leading to better in vivo therapeutic outcomes, they can also reduce the immediate cytotoxic potency in vitro.[4][5]

Comparative IC50 Values

The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50). A head-to-head comparison of a cleavable versus a non-cleavable ADC against HER2-positive cell lines showed slightly greater potency for the cleavable conjugate.

Cell LineH32-VCMMAE (Cleavable) IC50 (ng/mL)H32-DM1 (Non-Cleavable) IC50 (ng/mL)
SK-BR-31.52.8
NCI-N872.13.5
BT-4741.83.1

Data sourced from a study by Chen et al. (2020) as presented in a comparative guide.[8]

Signaling Pathways and Mechanisms of Action

The intracellular fate of an ADC is largely determined by the nature of its linker. Upon binding to a target antigen on a cancer cell, the ADC is internalized. The subsequent release of the cytotoxic payload follows different pathways for cleavable and non-cleavable linkers.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Cleavable Released Payload Lysosome->Payload_Cleavable Enzymatic Cleavage (e.g., Cathepsin B) Payload_NonCleavable Released Payload (with linker + amino acid) Lysosome->Payload_NonCleavable Antibody Degradation Apoptosis_C Apoptosis Payload_Cleavable->Apoptosis_C Bystander_Effect Bystander Effect Payload_Cleavable->Bystander_Effect Apoptosis_NC Apoptosis Payload_NonCleavable->Apoptosis_NC

Caption: Intracellular pathways of cleavable and non-cleavable ADCs.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight to allow for attachment.[10]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Replace the existing medium in the wells with the diluted compounds.[11]

  • Incubation: Incubate the plate for an appropriate duration (e.g., 72-144 hours) at 37°C in a humidified 5% CO2 atmosphere.[10][12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic model.[6]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker and quantify the premature release of the payload in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours) and immediately freeze them at -80°C.[12]

  • Sample Preparation: Thaw the plasma aliquots. Precipitate the plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.[12]

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[12]

  • Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[12]

  • Data Analysis: Calculate the percentage of payload released over time to determine the stability of the linker.[8]

Experimental Workflow Visualization

A logical workflow is crucial for the systematic evaluation and comparison of ADCs with different linkers.

start ADC Design & Synthesis peg_adc ADC with PEG Linker start->peg_adc nonpeg_adc ADC with Non-PEG Linker start->nonpeg_adc physchem Physicochemical Characterization (DAR, Aggregation) peg_adc->physchem nonpeg_adc->physchem invitro In Vitro Evaluation physchem->invitro cytotoxicity Cytotoxicity Assay (IC50) invitro->cytotoxicity stability Plasma Stability Assay invitro->stability invivo In Vivo Evaluation cytotoxicity->invivo stability->invivo pk_study Pharmacokinetic (PK) Study invivo->pk_study efficacy_study Efficacy Study (Xenograft Model) invivo->efficacy_study tox_study Toxicity Study invivo->tox_study analysis Data Analysis & Comparison pk_study->analysis efficacy_study->analysis tox_study->analysis conclusion Optimal Linker Selection analysis->conclusion

Caption: Workflow for comparing PEG and non-PEG linkers in ADCs.

Conclusion: No One-Size-Fits-All Solution

The decision between a PEG linker and a non-PEG linker is a nuanced one, with each strategy offering distinct advantages and disadvantages.

  • PEG linkers are invaluable for improving the solubility and pharmacokinetic profile of ADCs, especially those with hydrophobic payloads.[1] The ability to prolong half-life can lead to superior in vivo efficacy.[4] However, this often comes at the cost of reduced in vitro potency and potential concerns about anti-PEG immunogenicity.[1][4]

  • Non-PEG linkers can be categorized as non-cleavable or cleavable. Non-cleavable linkers, like SMCC, generally offer superior plasma stability and a better safety profile, making them suitable for highly potent payloads.[1] Cleavable non-PEG linkers, such as those containing a Valine-Citrulline peptide, can release the payload in its most active form and mediate a potent "bystander effect," which is beneficial for treating heterogeneous tumors.[1][8]

Ultimately, the optimal linker strategy must be determined on a case-by-case basis, considering the target antigen, the physicochemical properties of the payload, and the characteristics of the tumor microenvironment. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to design and develop the next generation of safe and effective Antibody-Drug Conjugates.

References

The Transformative Impact of PEG Linkers on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of a therapeutic candidate is a critical determinant of its clinical success. Among the various strategies employed to enhance drug performance, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) linkers—has emerged as a leading and transformative technology. This guide provides an objective comparison of the pharmacokinetic benefits of using PEG linkers, supported by experimental data, detailed methodologies, and visual representations to aid in the rational design of next-generation therapeutics.

The addition of a PEG chain to a therapeutic molecule, be it a protein, peptide, or small molecule, fundamentally alters its physicochemical properties. This modification increases the hydrodynamic size of the molecule, creating a "stealth" shield that reduces enzymatic degradation and renal clearance.[1] Consequently, PEGylated drugs typically exhibit a significantly longer plasma half-life, which allows for less frequent dosing and can lead to improved patient compliance.[1][2]

Comparative Pharmacokinetic Data: PEGylated vs. Non-PEGylated Drugs

The most direct way to evaluate the benefits of PEGylation is through the comparative analysis of key pharmacokinetic parameters. The following tables summarize data from preclinical and clinical studies, highlighting the profound impact of PEG linkers on the disposition of various therapeutics.

Table 1: Comparison of Filgrastim and Pegfilgrastim

Filgrastim is a recombinant human granulocyte colony-stimulating factor (G-CSF) used to stimulate the production of neutrophils. Pegfilgrastim is its PEGylated counterpart.

ParameterFilgrastim (Non-PEGylated)Pegfilgrastim (PEGylated)Fold Change
Terminal Half-life (t½) 3.5 - 4.5 hours15 - 80 hours~4-20x increase
Clearance (CL) ~0.5 - 1.0 mL/min/kg~0.01 - 0.1 mL/min/kg~5-100x decrease
Dosing Frequency Daily injectionOnce per chemotherapy cycleSignificantly reduced

Data compiled from publicly available information.

Table 2: Comparison of Interferon Alfa and Peginterferon Alfa

Interferon alfa is a cytokine used in the treatment of viral infections and some cancers. Peginterferon alfa exists in two major forms, alfa-2a and alfa-2b, which differ in the size and structure of the attached PEG chain.

ParameterInterferon Alfa (Non-PEGylated)Peginterferon Alfa-2a (40 kDa branched PEG)Peginterferon Alfa-2b (12 kDa linear PEG)
Terminal Half-life (t½) 2 - 3 hours~80 hours~40 hours
Clearance (CL) HighSignificantly ReducedReduced
Sustained Absorption NoYesYes

Data compiled from preclinical and clinical studies.[3][4]

The Influence of PEG Linker Architecture

The pharmacokinetic profile of a PEGylated drug is not only determined by the presence of the PEG linker but also by its molecular weight and structure (linear vs. branched).[4]

Table 3: Impact of PEG Molecular Weight on Pharmacokinetics

Drug/MoleculePEG Molecular WeightKey Pharmacokinetic ObservationReference
PEG Polymer6 kDa vs. 50 kDaHalf-life increased from 18 minutes to 16.5 hours with increasing MW.[5]
Interferon Alfa5 kDa (linear) vs. 12 kDa (linear) vs. 40 kDa (branched)Systemic clearance decreased with increasing PEG size.[4]
Antimicrobial Peptide (Onc72)5 kDa vs. 20 kDaTime to peak drug concentration (Tmax) increased from 60 min to 4 hours with increasing MW.[6]

Experimental Protocols for Pharmacokinetic Evaluation

Accurate assessment of the pharmacokinetic benefits of PEGylation relies on well-designed in vivo studies and robust bioanalytical methods.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for a comparative pharmacokinetic study of a PEGylated and non-PEGylated drug in rats.

1. Animal Model and Acclimatization:

  • Species: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are commonly used.[7]

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.[7]

2. Drug Administration:

  • Formulation: The PEGylated and non-PEGylated compounds are formulated in a suitable vehicle (e.g., sterile saline).[7]

  • Route of Administration: Intravenous (IV) bolus injection via the tail vein is a common route for assessing systemic pharmacokinetics.[8]

  • Dosing: The dose will be specific to the compound being tested.

3. Blood Sampling:

  • Schedule: Serial blood samples (e.g., 200-300 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24, 48, 72 hours) from the tail vein or via a cannula.[1]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).[1] Plasma is separated by centrifugation and stored at -80°C until analysis.[1][8]

4. Bioanalysis:

  • The concentration of the drug in plasma samples is quantified using a validated analytical method. Common methods include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This method is highly sensitive and specific for protein-based therapeutics.[3][] It involves capturing the drug with a specific antibody and detecting it with a secondary, enzyme-linked antibody.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying small molecules and peptides.[8] It involves separating the drug from plasma components by chromatography and detecting it based on its mass-to-charge ratio.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the quantification of PEGylated drugs, especially when other methods are challenging due to the complexity of the conjugate.[10][11]

5. Pharmacokinetic Data Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.[1]

  • Key parameters calculated include:

    • t½ (Terminal Half-life): The time for the plasma concentration to decrease by half.[1]

    • Cmax (Maximum Concentration): The peak plasma concentration.[1]

    • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[1]

    • AUC (Area Under the Curve): The total drug exposure over time.[1]

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.[1]

Visualizing the Impact and Evaluation of PEGylation

The following diagrams illustrate the conceptual benefits of PEGylation and a typical workflow for its evaluation.

PEGylation_Benefits cluster_0 Non-PEGylated Drug cluster_1 PEGylated Drug Drug Drug Kidney Renal Clearance Drug->Kidney Rapid Enzyme Enzymatic Degradation Drug->Enzyme Susceptible PEG_Drug Drug PEG PEG Linker PEG_Drug->Kidney Reduced PEG_Drug->Enzyme Protected

Figure 1. Conceptual diagram illustrating how PEGylation reduces renal clearance and enzymatic degradation.

PK_Workflow Start Drug_Prep Drug Preparation (PEGylated & Non-PEGylated) Start->Drug_Prep In_Vivo In Vivo Pharmacokinetic Study in Rodents Drug_Prep->In_Vivo Blood_Sampling Serial Blood Sampling In_Vivo->Blood_Sampling Bioanalysis Plasma Sample Analysis (ELISA, LC-MS/MS) Blood_Sampling->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis Comparison Comparative Analysis of PK Profiles Data_Analysis->Comparison End Comparison->End

Figure 2. Experimental workflow for the comparative pharmacokinetic evaluation of a PEGylated drug.

Conclusion

PEGylation is a powerful and well-established strategy for profoundly improving the pharmacokinetic properties of therapeutic agents.[12] By increasing the hydrodynamic size and providing a protective hydrophilic shield, PEG linkers significantly extend a drug's half-life, increase its overall exposure, and reduce dosing frequency.[12] The extensive data from numerous approved PEGylated drugs unequivocally demonstrate the substantial clinical and commercial benefits of this technology.[5] A thorough understanding and rigorous assessment of the pharmacokinetic properties through well-designed in vivo studies are paramount for the successful development of novel and effective PEGylated therapeutics.

References

To Sulfonate or Not to Sulfonate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of functional groups is a critical decision that profoundly impacts a drug candidate's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the various acidic functional groups, the sulfonic acid moiety stands out for its unique characteristics. This guide provides an objective comparison of the sulfonic acid functional group with its common bioisostere, the carboxylic acid, and other alternatives, supported by experimental data to aid in the decision-making process for molecular design and optimization.

Physicochemical Properties: A Head-to-Head Comparison

The sulfonic acid group's strong acidity and high polarity significantly influence a molecule's properties, most notably its solubility and acidity (pKa). These characteristics can be either advantageous or detrimental depending on the specific application and the overall molecular context.

Table 1: Physicochemical Properties of Acidic Functional Groups [1][2]

PropertySulfonic AcidCarboxylic AcidTetrazoleSulfonamide
pKa ~ -2 to 1~ 4 to 5~ 4.5 to 5.5~ 9 to 10
Aqueous Solubility HighModerate to LowModerateVariable
Hydrogen Bonding Strong H-bond donor & acceptorH-bond donor & acceptorH-bond donor & acceptorH-bond donor & acceptor
Lipophilicity (LogP) DecreasesIncreases (relative to sulfonic acid)Increases (relative to carboxylic acid)Increases
Metabolic Stability Generally stableSusceptible to glucuronidationGenerally stableGenerally stable

Impact on Biological Activity: A Case Study on Receptor Binding

The choice of an acidic functional group can dramatically alter a compound's biological activity. A study on cholecystokinin-B (CCK-B) receptor antagonists provides a clear quantitative comparison of how different acidic bioisosteres impact receptor binding affinity (IC50).

Table 2: Comparison of IC50 Values for CCK-B Receptor Antagonists with Different Acidic Moieties [2]

CompoundAcidic MoietyIC50 (nM)
13 Carboxylic Acid2.3
15 Sulfonic Acid1.8
14 3-Hydroxy-isoxazole3.1
16 Phosphonic Acid130
17 Acyl-sulfonamide>1000

As the data indicates, the sulfonic acid analog (15) exhibited a slightly improved binding affinity compared to the parent carboxylic acid (13). In contrast, replacing the carboxylic acid with a phosphonic acid (16) or an acyl-sulfonamide (17) led to a significant loss of potency. This highlights the critical and context-dependent role of the acidic group in ligand-receptor interactions.

The Bioisosteric Replacement Strategy

The substitution of one functional group for another with similar physicochemical properties is a widely used strategy in drug design known as bioisosterism. This approach aims to optimize a drug candidate's properties while retaining its desired biological activity.

Bioisosteric_Replacement cluster_0 Lead Compound Optimization Lead_Compound Lead Compound (e.g., with Carboxylic Acid) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Desired_Properties Improved Properties: - Solubility - Permeability - Metabolic Stability - Potency - Reduced Toxicity Optimized_Analog Optimized Analog (e.g., with Sulfonic Acid or Tetrazole) Bioisosteric_Replacement->Optimized_Analog Optimized_Analog->Desired_Properties Achieves

Caption: A flowchart illustrating the bioisosteric replacement strategy in drug design.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key assays are provided below.

Equilibrium Solubility Assay (Shake-Flask Method)

This method is a gold standard for determining the thermodynamic solubility of a compound.

Protocol:

  • Add an excess amount of the test compound to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Repeat the experiment at different pH values to determine the pH-solubility profile.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

Protocol:

  • Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Calibrate a pH meter using standard buffer solutions.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the titration curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a buffer solution in a microcentrifuge tube or 96-well plate.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_1 In Vitro Metabolic Stability Assay Start Prepare Incubation Mixture (Compound + Microsomes + Buffer) Incubate Incubate at 37°C Start->Incubate Initiate Add NADPH Incubate->Initiate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data_Analysis Calculate t1/2 and CLint Analyze->Data_Analysis

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion: Is a Sulfonic Acid Functional Group Necessary?

The decision to incorporate a sulfonic acid functional group is a nuanced one that requires careful consideration of the specific goals of the drug design project.

When a Sulfonic Acid Group May Be Advantageous:

  • Poor Aqueous Solubility is a Major Hurdle: The high polarity of the sulfonic acid group can significantly enhance the water solubility of a compound.

  • Strong Acidity is Required for Target Binding: In cases where a strong acidic interaction with the target protein is crucial for potency, the low pKa of the sulfonic acid group can be beneficial.

  • Metabolic Lability of Carboxylic Acids is a Concern: Sulfonic acids are generally more resistant to metabolic degradation than carboxylic acids.[3]

When to Consider Alternatives:

  • Improved Membrane Permeability is Needed: The high polarity of the sulfonic acid group can hinder passive diffusion across biological membranes. In such cases, a more lipophilic bioisostere like a tetrazole might be a better choice.

  • Potential for Off-Target Effects Due to High Acidity: The strong acidity of the sulfonic acid group could lead to non-specific interactions and potential toxicity.

  • Synthetic Feasibility: The introduction of a sulfonic acid group can sometimes be synthetically challenging.

Ultimately, the necessity of a sulfonic acid functional group is not a "one-size-fits-all" answer. It is an empirical question that must be addressed through the synthesis and evaluation of a series of well-designed analogs. By leveraging the comparative data and experimental protocols provided in this guide, researchers can make more informed decisions in their quest to develop safe and effective new medicines.

References

Safety Operating Guide

Proper Disposal of Bis-PEG3-sulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Bis-PEG3-sulfonic acid, ensuring the protection of laboratory personnel and the environment. This document outlines immediate safety protocols, step-by-step disposal procedures, and detailed methodologies for waste neutralization, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory, preferably within a chemical fume hood. Adherence to standard laboratory safety protocols is critical. This includes wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. An emergency eyewash station and safety shower must be readily accessible.

Avoid direct contact with the skin and eyes, and prevent inhalation of any dust or aerosols. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention. For spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and collect it into a suitable, sealed container for disposal.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service. This ensures that the waste is managed in an environmentally responsible and compliant manner.

  • Waste Identification and Segregation :

    • Solid Waste : Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling :

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and include the names of any solvents present. The appropriate hazard symbols should also be affixed as per your institution's safety guidelines.

  • Storage of Waste :

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from heat, flames, and incompatible materials such as strong bases and oxidizing agents. Ensure that the containers are tightly sealed to prevent any leaks or spills.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with the complete chemical name and any available Safety Data Sheet (SDS) information.

Quantitative Data for Safe Handling and Disposal

For quick reference, the following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of acidic chemical waste.

ParameterGuideline
Personal Protective Equipment (PPE)Safety goggles, chemical-resistant gloves, lab coat
Handling AreaWell-ventilated chemical fume hood
Storage of WasteTightly sealed, labeled containers in a designated area
Incompatible MaterialsStrong bases, strong oxidizing agents
Spill ResponseAbsorb with inert material (vermiculite, sand)
Disposal MethodLicensed chemical waste disposal service
pH for Neutralized Aqueous Waste6.0 - 10.0

Experimental Protocol: Neutralization of Aqueous this compound Waste

For aqueous solutions of this compound, neutralization to a safe pH range is a critical step before collection for disposal. This procedure should be performed by trained personnel with strict adherence to safety precautions.

Materials:

  • Aqueous waste solution of this compound

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH, e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate glass beaker or flask

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation : Conduct the entire neutralization process within a certified chemical fume hood. Ensure you are wearing all required PPE. Place the beaker containing the acidic waste solution on the stir plate and add a magnetic stir bar.

  • Dilution : If the concentration of the sulfonic acid is high, it is advisable to first dilute the solution by slowly adding it to a larger volume of cold water. This will help to control the heat generated during neutralization.

  • Slow Addition of Base : Begin gentle stirring of the acidic solution. Slowly and carefully add small portions of the neutralizing agent (sodium bicarbonate or dilute sodium hydroxide). The addition of a base to the acid can be exothermic, so proceed with caution to avoid excessive heat generation and potential splashing.

  • Monitor pH : After each addition of the base, monitor the pH of the solution using a pH meter or pH paper. Continue the slow addition of the base until the pH of the solution is within a neutral range, typically between 6.0 and 10.0.

  • Final Collection : Once the desired pH is achieved and the solution has cooled to room temperature, transfer the neutralized solution to a clearly labeled hazardous waste container.

  • Disposal : The container with the neutralized aqueous waste should be stored and disposed of following the procedures outlined in the "Step-by-Step Disposal Protocol" section.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_handling Handling & Segregation cluster_treatment Waste Treatment (If Applicable) cluster_disposal Final Disposal start Start: Waste Generation identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify segregate Segregate Waste Streams identify->segregate label_container Label Container Correctly (Chemical Name, Hazards) segregate->label_container is_liquid Aqueous Liquid Waste? label_container->is_liquid neutralize Neutralize to pH 6-10 (Follow Protocol) is_liquid->neutralize Yes collect_solid Collect in Hazardous Waste Container is_liquid->collect_solid No (Solid Waste) neutralize->collect_solid store Store in Designated Secondary Containment Area collect_solid->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling Bis-PEG3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like Bis-PEG3-sulfonic acid are critical, non-negotiable aspects of laboratory operations. This guide provides an in-depth, procedural framework for the proper use and disposal of this hydrophilic polyethylene (B3416737) glycol (PEG) linker, ensuring the safety of personnel and the protection of the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory to prevent skin, eye, and respiratory exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[3][4]Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[3][4] Change gloves immediately upon contamination.[3][4]A fully buttoned, flame-resistant lab coat.[3]All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
Chemical Synthesis and Reactions Chemical splash goggles and a face shield are mandatory due to the potential for splashes or exothermic reactions.[3][4]Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[3] Consult the glove manufacturer's compatibility charts for specific solvents used.A flame-resistant lab coat. For larger-scale reactions, a chemical-resistant apron over the lab coat is advised.[3]All work must be performed in a certified chemical fume hood.[3]
Spill Cleanup Chemical safety goggles and a face shield.[4]Two pairs of chemical-resistant gloves.[3]A chemical-resistant apron over a lab coat.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary depending on the spill's size and location.[4]
Waste Disposal Chemical splash goggles.[3]Two pairs of chemical-resistant gloves.[3]A lab coat.[3]Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is vital for ensuring laboratory safety and maintaining the integrity of your research.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning any work.

  • Verify that a safety shower and eyewash station are readily accessible.[4]

  • Gather all necessary PPE and inspect it for good condition.

2. Handling the Compound:

  • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Use the smallest practical quantities for the experiment.

  • When preparing solutions, always add acid to the solvent to prevent splashing.[1]

  • Keep containers tightly closed when not in use.

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Decontaminate the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE.

Spill and Disposal Procedures

Spill Response:

  • For small liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to soak up the substance.[6]

  • For solid spills, gently cover the material to prevent it from becoming airborne.[6]

  • Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[6]

  • Thoroughly wash the spill area after the material has been collected.[6]

Waste Disposal:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[6] This includes contaminated solids such as pipette tips, weighing papers, and gloves.[6]

  • Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or bases.[4]

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6] Under no circumstances should it be disposed of down the drain.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep_ppe Gather and Inspect PPE handle_chem Handle Chemical in Fume Hood prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_chem handle_solution Prepare Solution (Add Acid to Solvent) handle_chem->handle_solution spill Spill Occurs handle_chem->spill Potential post_decon Decontaminate Work Area handle_solution->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Dispose of Contaminated PPE post_wash->post_ppe waste_collect Collect All Waste in Labeled Container post_ppe->waste_collect Contaminated PPE contain_spill Contain and Clean Spill spill->contain_spill contain_spill->waste_collect dispose_waste Dispose via EHS waste_collect->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG3-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG3-sulfonic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。